Mtset
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJBKUVHJSHAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935217 | |
| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155450-08-1 | |
| Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET), a pivotal tool in protein structure and function analysis.
Core Concepts: Chemical Structure and Properties
This compound, with the chemical formula C₆H₁₆BrNO₂S₂, is a positively charged, thiol-reactive methanethiosulfonate (MTS) reagent.[1] Its structure consists of a reactive methanethiosulfonate group linked to a trimethylammonium ethyl group, which confers a permanent positive charge and renders the molecule membrane-impermeant.
Chemical Structure:
The primary utility of this compound lies in its specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues in proteins. This reaction forms a disulfide bond, covalently attaching the positively charged trimethylammonium ethyl group to the protein. This targeted modification is instrumental in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for probing the structure and function of proteins, particularly ion channels.[1]
Data Presentation: Quantitative Properties of this compound
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 278.23 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Purity | > 95% | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Half-life in solution | ~10 minutes at pH 7.5 and ambient temperature; ~11.2 minutes at pH 7.0, 20°C; ~55 minutes at pH 6.0, 20°C | [1][2] |
| Reactivity with thiols | Intrinsic reactivity on the order of 10⁵ M⁻¹s⁻¹ | [2] |
Experimental Protocols: The Substituted Cysteine Accessibility Method (SCAM)
SCAM is a cornerstone technique that utilizes this compound to map the accessibility of engineered cysteine residues within a protein. This method provides valuable insights into the protein's topology, the structure of channels and pores, and the conformational changes associated with protein function.
General Workflow for SCAM using this compound
The following diagram outlines the typical workflow for a SCAM experiment.
Detailed Protocol: Probing the Pore of the Mechanosensitive Channel MscL with this compound
This protocol is adapted from studies investigating the gating mechanism of the mechanosensitive channel of large conductance (MscL) from E. coli. Specifically, it focuses on the modification of an engineered cysteine at position 22 (G22C), located in the hydrophobic gate of the channel.
Materials:
-
E. coli spheroplasts or reconstituted proteoliposomes containing the MscL G22C mutant.
-
Patch-clamp electrophysiology setup.
-
Pipette solution (in mM): 200 KCl, 50 MgCl₂, 5 CaCl₂, 10 HEPES, pH 7.2.
-
Bath solution (in mM): 200 KCl, 50 MgCl₂, 5 CaCl₂, 10 HEPES, pH 7.2.
-
Freshly prepared 100 mM stock solution of this compound in water.
Procedure:
-
Establish a Gigaseal: Form a high-resistance seal between the patch pipette and the membrane of an E. coli spheroplast or a proteoliposome containing the MscL G22C mutant.
-
Record Baseline Activity: In the inside-out patch configuration, record single-channel currents in response to negative pressure applied to the pipette to establish the baseline gating characteristics of the MscL G22C channel.
-
Prepare this compound Working Solution: Immediately before use, dilute the 100 mM this compound stock solution into the bath solution to a final concentration of 1 mM.
-
Apply this compound: Perfuse the inside-out patch with the 1 mM this compound solution for 1-2 minutes.
-
Wash: Thoroughly wash the patch with the standard bath solution to remove unreacted this compound.
-
Record Post-Modification Activity: After washing, record single-channel currents again. In the case of the G22C mutant, covalent modification by this compound is expected to cause spontaneous channel opening even in the absence of applied pressure.[3][4]
-
Data Analysis: Compare the channel activity before and after this compound application. The appearance of spontaneous gating or a significant change in the pressure sensitivity of the channel indicates that the engineered cysteine at position 22 is accessible to this compound and that the introduction of a positive charge in this region alters the channel's gating properties.
Signaling Pathway and Logical Relationships
This compound is a powerful tool for dissecting the molecular mechanisms of protein function. A prime example is its use in elucidating the gating mechanism of the MscL channel.
Activation of the MscL Channel by this compound
The mechanosensitive channel MscL is gated by tension in the cell membrane. Its pore is lined by hydrophobic amino acids that form a "hydrophobic gate," preventing ion flow in the closed state. By mutating a residue in this gate to cysteine (e.g., G22C) and applying this compound, the role of this hydrophobic gate can be directly tested.
The following diagram illustrates the logical relationship of MscL activation by this compound.
This experimental approach demonstrates that altering the chemical nature of the pore lining, in this case by introducing a positive charge with this compound, is sufficient to overcome the energy barrier for channel opening, providing strong evidence for the role of the hydrophobic gate in MscL function.[3][4]
Conclusion
This compound is an invaluable reagent for researchers in molecular biology, neuroscience, and drug development. Its ability to specifically and covalently modify cysteine residues with a positive charge allows for detailed structural and functional studies of proteins that are not amenable to high-resolution structural techniques. The Substituted Cysteine Accessibility Method, powered by reagents like this compound, continues to provide critical insights into the molecular machinery of life.
References
MTSET mechanism of action on cysteine residues
An In-Depth Technical Guide to the Mechanism and Application of MTSET in Cysteine Residue Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein structure and function is fundamental to biological and pharmaceutical research. A key technique in this field involves the chemical modification of specific amino acid residues to probe their environment and functional role. Methanethiosulfonate (MTS) reagents are a class of highly reactive compounds that selectively target the sulfhydryl groups of cysteine residues. Among these, [2-(Trimethylammonium)ethyl] methanethiosulfonate (this compound) is a particularly valuable tool. Its ability to introduce a positive charge upon reaction makes it ideal for investigating structural dynamics and electrostatic environments, especially within ion channels and transporters.[1]
This guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details common experimental protocols, and illustrates the underlying principles and workflows through diagrams. The primary application discussed is the Substituted Cysteine Accessibility Method (SCAM), a powerful approach that combines site-directed mutagenesis with chemical labeling to map protein structure and elucidate conformational changes.[2][3]
Core Mechanism of Action: Cysteine Thiolation
The utility of this compound lies in its specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues.[2] The core of this mechanism is a nucleophilic attack by the deprotonated thiol (thiolate anion, R-S⁻) on the sulfur atom of the thiosulfonate group in this compound. This results in the formation of a stable, mixed disulfide bond between the cysteine residue and the (2-(trimethylammonium)ethyl) group, releasing methanesulfinic acid as a byproduct.
A critical feature of this reaction is that the this compound molecule attaches its positively charged trimethylammonium headgroup to the cysteine residue.[1] This converts a previously neutral cysteine into a positively charged residue, a modification that can profoundly impact the local electrostatic environment and, consequently, protein function. This charge addition is a key reason for its widespread use in studying ion channels, where charge interactions within the pore are critical for conductance and gating.[3] The reaction is reversible and can be undone by introducing a reducing agent, such as dithiothreitol (DTT), which will reduce the disulfide bond.[3]
Quantitative Data Summary
The efficiency and application of this compound are governed by its chemical properties. The following tables summarize key quantitative data for this reagent.
Table 1: Reactivity and Stability of this compound
| Parameter | Value | Reference |
|---|---|---|
| Intrinsic Reactivity with Thiols | ~10⁵ M⁻¹s⁻¹ | [2] |
| Hydrolysis Half-life | ~10 minutes (at pH 7.5, ambient temp) | [1] |
| Relative Reactivity | 2.5x faster than MTSEA; 10x faster than MTSES | [3] |
| Solubility | Water or DMSO | [1][2] |
| Membrane Permeability | Considered membrane impermeant |[3] |
Table 2: Typical Experimental Parameters for this compound Application
| Parameter | Value | Reference |
|---|---|---|
| Working Concentration | 1 mM - 4 mM | [1][3][4] |
| Application Time | 1 - 5 minutes |[1][3] |
Table 3: Examples of this compound Inactivation Kinetics on Mutant Ion Transporters
| Mutant Protein | This compound Concentration | Inactivation Half-Life (t₁₂) | Reference |
|---|---|---|---|
| SERT I172C | 1 mM | 0.82 ± 0.18 min | [5] |
| SERT I179C | 1 mM | 9.0 ± 1.3 min |[5] |
The Substituted Cysteine Accessibility Method (SCAM)
This compound is a cornerstone reagent for the Substituted Cysteine Accessibility Method (SCAM). This powerful technique is used to identify residues that are exposed within a protein's structure, such as those lining an ion channel pore, and to probe conformational changes that alter this exposure.[2][3] The workflow involves several key steps:
-
Site-Directed Mutagenesis : A target protein that ideally lacks native solvent-exposed cysteines is used. Cysteine residues are then systematically and individually introduced at various positions of interest using molecular biology techniques.[6][7]
-
Protein Expression : The mutant proteins are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.[7]
-
This compound Application : The expressed proteins are exposed to this compound.
-
Functional Analysis : The effect of the this compound modification is measured. For ion channels, this is typically a change in ion current, which can be monitored using electrophysiological techniques like patch-clamping.[4][8] A significant change in function upon this compound application implies that the introduced cysteine is accessible to the reagent and that modification at this site impacts protein function.
By correlating the position of the cysteine mutation with the observed functional effect of this compound, researchers can deduce which regions of the protein are accessible and functionally important.
Probing Protein Dynamics: State-Dependent Accessibility
A more advanced application of SCAM is to probe dynamic conformational changes in proteins. The accessibility of an introduced cysteine residue may depend on the conformational state of the protein (e.g., open vs. closed state of an ion channel).[3] By applying this compound while a channel is held in a specific state (e.g., by voltage or the presence of a ligand), one can determine if a residue is accessible only in that state.
For example, a cysteine introduced in the gate region of a voltage-gated ion channel might be inaccessible to intracellularly applied this compound when the channel is closed. However, upon channel opening, the residue may become exposed and react rapidly with this compound, leading to a functional modification.[8] This state-dependent reactivity provides powerful evidence for the specific structural rearrangements that constitute protein function, such as the opening and closing of a channel's permeation pathway.[4][8]
Experimental Protocols
Below are generalized protocols for common experiments involving this compound. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific protein and experimental system.
Protocol 1: this compound Modification of Ion Channels in Xenopus Oocytes
This protocol describes a typical experiment to assess the accessibility of an engineered cysteine in an ion channel expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC).
-
Oocyte Preparation and Injection : Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the cysteine-substituted channel of interest and incubate for 2-5 days to allow for protein expression.
-
This compound Solution Preparation : Immediately before use, prepare a stock solution of this compound in water or DMSO. Dilute the stock to the final working concentration (e.g., 1 mM) in the recording buffer.[1][3] this compound hydrolyzes in aqueous solution, so fresh preparation is critical.[1]
-
Electrophysiological Recording : Place an oocyte in the recording chamber perfused with recording buffer. Impale the oocyte with two microelectrodes and voltage-clamp the cell membrane.
-
Baseline Measurement : Elicit baseline currents by applying a suitable voltage protocol or ligand application. Establish a stable baseline recording for several minutes.
-
This compound Application : Perfuse the oocyte with the this compound-containing buffer for a defined period (e.g., 1-4 minutes).[9] Continuously monitor the current during application to observe the rate of modification.
-
Washout and Post-Modification Measurement : Perfuse the chamber with the standard recording buffer to wash out excess this compound. After washout, apply the same stimulus protocol as in step 4 to measure the post-modification current.
-
Data Analysis : Compare the current amplitude, kinetics, or other functional parameters before and after this compound application to quantify the effect of the modification.
Protocol 2: Cysteine Accessibility Assay using MTSEA-Biotin
This biochemical protocol provides a direct measure of cysteine accessibility, complementing functional assays. It uses a biotinylated MTS reagent (MTSEA-biotin) to label accessible cysteines, which are then detected via the biotin tag.[7]
-
Cell Culture and Expression : Culture cells expressing the wild-type or cysteine-mutant protein of interest.
-
Labeling Reaction : Wash the cells to remove any reducing agents from the culture medium. Incubate the intact cells with MTSEA-biotin in a non-reducing buffer for a specified time. If studying state-dependence, include ligands or adjust conditions to lock the protein in a desired conformation.[7]
-
Quenching and Cell Lysis : Quench the reaction by adding a reducing agent like L-cysteine or by washing thoroughly. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Isolation of Biotinylated Proteins : Incubate the cell lysate with streptavidin-conjugated agarose beads to capture biotinylated proteins.[7]
-
Elution and Detection : Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the protein of interest. A band detected in the eluate from mutant-expressing cells, but not from wild-type cells, confirms that the introduced cysteine was accessible and labeled.[7]
Conclusion
This compound is a powerful and versatile chemical probe for investigating protein structure and dynamics. Its rapid and specific reaction with cysteine residues, coupled with the introduction of a positive charge, provides a robust method for assessing residue accessibility and the functional consequences of electrostatic perturbations. When used within the framework of the Substituted Cysteine Accessibility Method (SCAM), this compound enables researchers to map channel pores, identify functionally critical domains, and capture the subtle conformational changes that underlie a protein's biological activity. This technical guide provides the foundational knowledge for the effective application of this compound in advancing protein science and drug discovery efforts.
References
- 1. biotium.com [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Principle of Substituted Cysteine Accessibility Method (SCAM)
For Researchers, Scientists, and Drug Development Professionals
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and dynamics of proteins, particularly membrane proteins like ion channels and G-protein coupled receptors (GPCRs). This method provides valuable insights into the architecture of solvent-accessible surfaces within a protein, such as the lining of a channel pore or a ligand-binding crevice. By identifying which amino acid residues are exposed to the aqueous environment, SCAM can map the topography of these critical regions and detect conformational changes that occur during protein function. This guide provides a comprehensive overview of the SCAM principle, detailed experimental protocols, and data interpretation.
Core Principles of SCAM
The fundamental principle of SCAM involves a combination of molecular biology and protein chemistry. The process begins with the genetic modification of the protein of interest, followed by chemical labeling and analysis. The key steps are:
-
Site-Directed Mutagenesis: The amino acid residue at a specific position in the protein is replaced with a cysteine. This is typically done on a "cysteine-less" version of the protein, where all native, reactive cysteines have been mutated to a non-reactive amino acid (like serine or alanine) to prevent background labeling. This ensures that only the engineered cysteine is available for subsequent modification.[1]
-
Expression of the Mutant Protein: The cysteine-substituted mutant protein is then expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.
-
Reaction with Sulfhydryl-Specific Reagents: The expressed protein is exposed to a sulfhydryl-specific reagent, most commonly a methanethiosulfonate (MTS) derivative. These reagents react specifically and covalently with the sulfhydryl group of the introduced cysteine.[2][3]
-
Analysis of Modification: The effect of the covalent modification is then assessed. This can be a change in the protein's function (e.g., altered ion channel conductance) or the detection of a tag (like biotin) that has been attached by the MTS reagent.
The accessibility of the introduced cysteine to the MTS reagent provides information about its local environment. If the cysteine is in a water-accessible region, it will react with the reagent. Conversely, if it is buried within the protein core or shielded by other molecules, it will be inaccessible and remain unmodified. By systematically replacing residues along a protein segment with cysteine and testing their accessibility, a detailed map of the solvent-exposed surfaces can be constructed.
Key Applications of SCAM
SCAM has proven to be an invaluable tool for:
-
Mapping the lining of ion channel pores: By identifying which residues are accessible to membrane-impermeant MTS reagents applied from either the extracellular or intracellular side, researchers can delineate the pore-lining segments of the channel.
-
Identifying the gates of ion channels: Changes in the accessibility of specific residues in different functional states (e.g., open vs. closed) can pinpoint the location of the channel's gates.
-
Characterizing ligand-binding sites: SCAM can be used to map the binding crevices of receptors, including the complex transmembrane binding sites of GPCRs.[4]
-
Detecting conformational changes: Differences in the pattern of cysteine accessibility in the presence and absence of a ligand or a change in membrane voltage can reveal the structural rearrangements that underlie protein function.
-
Determining the electrostatic potential of a channel or crevice: By comparing the reaction rates of MTS reagents with different charges, it is possible to infer the local electrostatic environment.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SCAM. The following sections provide an overview of the key experimental procedures.
Site-Directed Mutagenesis
The introduction of single cysteine mutations is a critical first step. PCR-based methods are commonly employed for this purpose.
Protocol:
-
Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The mutation site should be in the middle of the primers, flanked by 15-20 nucleotides on each side that are complementary to the template DNA.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. The use of a high-fidelity polymerase is crucial to minimize the introduction of unintended mutations.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. The newly synthesized, unmethylated PCR product will remain intact.
-
Transformation: Transform the nicked, circular PCR product into competent E. coli cells. The nicks in the plasmid will be repaired by the bacterial DNA repair machinery.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Expression of Cysteine-Mutant Proteins
The choice of expression system depends on the protein of interest and the functional assay to be used. Xenopus oocytes are a popular choice for studying ion channels due to their large size and robust expression of membrane proteins.
Protocol for Expression in Xenopus Oocytes:
-
cRNA Synthesis: Linearize the plasmid DNA containing the mutant gene and use it as a template for in vitro transcription to synthesize capped cRNA.
-
Oocyte Preparation: Harvest and defolliculate mature oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject the purified cRNA into the cytoplasm of the oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for protein expression and insertion into the plasma membrane.
Cysteine Accessibility Assay with MTS Reagents
A variety of MTS reagents are available, each with different properties that can be exploited to gain specific structural information.
Properties of Common MTS Reagents:
| Reagent | Charge | Relative Size | Membrane Permeability |
| MTSEA (2-Aminoethyl MTS) | Positive | Small | Low |
| MTSES (Sodium (2-Sulfonatoethyl) MTS) | Negative | Small | Impermeant |
| MTSET ([2-(Trimethylammonium)ethyl] MTS) | Positive | Larger | Impermeant |
General Labeling Protocol:
-
Solution Preparation: Prepare fresh stock solutions of the MTS reagents in water or an appropriate solvent immediately before use, as they are prone to hydrolysis.[2][3]
-
Functional Measurement (e.g., for Ion Channels):
-
Mount the oocyte in a recording chamber and perform two-electrode voltage clamp to measure the initial ion current.
-
Perfuse the oocyte with a solution containing the MTS reagent at a specific concentration (typically in the µM to mM range) for a defined period.
-
Wash out the MTS reagent and measure the ion current again. A change in current indicates that the introduced cysteine was accessible and its modification altered channel function.
-
-
Biochemical Detection (e.g., Western Blot):
-
Incubate the cells or isolated membranes expressing the mutant protein with a biotinylated MTS reagent (e.g., MTSEA-Biotin).
-
Quench the reaction with a reducing agent like L-cysteine.
-
Lyse the cells and solubilize the proteins.
-
Perform a pull-down of the biotinylated proteins using streptavidin beads.
-
Analyze the pulled-down proteins by Western blotting using an antibody specific to the protein of interest.
-
Western Blot Analysis
Western blotting is a common method to confirm the expression of the mutant protein and to detect biotinylation after labeling.
Protocol:
-
Sample Preparation: Lyse the cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using a CCD camera or X-ray film.
Data Presentation and Interpretation
Example Table of Cysteine Accessibility Data
The following table illustrates how accessibility data for a series of cysteine mutants in a transmembrane segment could be presented. Accessibility can be quantified by the change in a functional parameter (e.g., % inhibition of current) or by the intensity of the signal in a biochemical assay.
| Residue Position | Mutant | % Inhibition by this compound (extracellular) | % Inhibition by MTSES (extracellular) | Accessibility |
| 301 | A301C | 85 ± 5 | 92 ± 4 | High |
| 302 | L302C | 5 ± 2 | 3 ± 1 | Low |
| 303 | I303C | 7 ± 3 | 6 ± 2 | Low |
| 304 | F304C | 90 ± 6 | 95 ± 3 | High |
| 305 | V305C | 4 ± 1 | 2 ± 1 | Low |
| 306 | S306C | 88 ± 7 | 93 ± 5 | High |
Data are presented as mean ± SEM (n=5). High accessibility is defined as >50% inhibition.
This pattern of accessibility (high at positions 301, 304, 306) would suggest that these residues face the aqueous pore, consistent with an alpha-helical structure where one face of the helix lines the channel.
Reaction Rate Data
The second-order rate constant of the reaction between the MTS reagent and the introduced cysteine can provide further information about the local environment.
| Mutant | Reagent | Concentration (mM) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| V256C | This compound | 0.5 | 1.2 x 10³ |
| V256C | MTSES | 2.0 | 0.3 x 10³ |
| K290C | This compound | 0.5 | 0.5 x 10³ |
| K290C | MTSES | 2.0 | 2.5 x 10³ |
A faster reaction with the positively charged this compound at position V256C suggests a net negative electrostatic potential in that region, which attracts the reagent. Conversely, the faster reaction of the negatively charged MTSES at K290C suggests a net positive potential.
Visualizations
Diagrams are essential for visualizing the logical relationships and workflows in SCAM experiments.
Caption: Figure 1. General Experimental Workflow for SCAM.
Caption: Figure 2. Principle of SCAM for a Membrane Channel.
Caption: Figure 3. SCAM to Probe GPCR Activation.
Conclusion
The Substituted Cysteine Accessibility Method is a versatile and powerful technique that provides high-resolution structural information about the solvent-accessible surfaces of proteins in their native environment. For researchers, scientists, and drug development professionals, SCAM offers a unique opportunity to understand the molecular architecture of important drug targets like ion channels and GPCRs. By carefully designing experiments and rigorously quantifying the results, this method can elucidate the mechanisms of protein function and provide critical insights for the rational design of novel therapeutics. The detailed protocols and data presentation strategies outlined in this guide provide a solid foundation for the successful application of SCAM in a research setting.
References
- 1. Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. interchim.fr [interchim.fr]
- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
MTSET as a Tool for Studying Protein Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the three-dimensional structure of proteins is paramount in elucidating their function and in the rational design of therapeutics. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide static snapshots of protein architecture, methods that probe protein dynamics and conformational changes in a more native environment are invaluable. One such powerful technique is the Substituted-Cysteine Accessibility Method (SCAM), which utilizes sulfhydryl-reactive reagents to map the accessibility of engineered cysteine residues. Among these reagents, [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) has emerged as a key tool, particularly for studying membrane proteins such as ion channels, transporters, and G-protein coupled receptors (GPCRs).
This technical guide provides a comprehensive overview of the principles and applications of this compound in protein structure analysis. It details experimental protocols, presents quantitative data from various studies, and illustrates the underlying concepts with diagrams to facilitate a deeper understanding of this versatile technique.
Chemical Properties and Mechanism of Action of this compound
This compound is a positively charged, membrane-impermeant methanethiosulfonate (MTS) reagent. Its utility in protein structure studies stems from its specific and rapid reaction with the sulfhydryl group of cysteine residues to form a disulfide bond. This modification introduces a bulky, positively charged moiety at the site of the cysteine, which can have measurable functional consequences, such as altering ion channel conductance or transporter activity. The membrane impermeability of this compound is a crucial feature, as it allows researchers to selectively probe the accessibility of cysteine residues from the extracellular or intracellular side of the membrane, providing insights into the protein's topology and the lining of aqueous pores or crevices.[1]
The Substituted-Cysteine Accessibility Method (SCAM)
The core of using this compound for protein structure analysis lies in the SCAM technique. This method involves a combination of site-directed mutagenesis and chemical modification. The general workflow is as follows:
-
Cysteine-less Protein Background: Initially, all native, reactive cysteine residues in the protein of interest are identified and mutated to a non-reactive amino acid, typically serine or alanine, to create a "cysteine-less" background. This ensures that any observed reactivity with this compound is due to the subsequently introduced cysteine.
-
Site-Directed Cysteine Mutagenesis: Single cysteine residues are systematically introduced at specific positions within the protein sequence. A library of single-cysteine mutants is thus generated, with each mutant having a cysteine at a unique location.
-
Expression and Functional Characterization: The cysteine mutants are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells. The functionality of each mutant is assessed to ensure that the cysteine substitution has not grossly perturbed the protein's structure or function.
-
This compound Accessibility Mapping: The accessibility of the engineered cysteine residue in each mutant is then probed by applying this compound. The effect of this compound modification is typically measured functionally, for example, by recording changes in ion channel currents using patch-clamp electrophysiology or by measuring substrate transport rates.
-
Interpretation of Results: If this compound modifies the function of a particular cysteine mutant, it is inferred that the residue at that position is accessible to the aqueous environment. By systematically testing a series of cysteine mutants spanning a region of interest, a map of accessible residues can be generated. This map can reveal which residues line a channel pore, form a binding pocket, or undergo conformational changes during protein function.
Below is a Graphviz diagram illustrating the general workflow of the Substituted-Cysteine Accessibility Method (SCAM).
References
Applications of MTSET in Ion Channel Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion channels, integral membrane proteins that govern the flux of ions across cellular membranes, are fundamental to a vast array of physiological processes, from neuronal signaling and muscle contraction to cellular homeostasis. Elucidating the intricate relationship between their structure and function is paramount for understanding both normal physiology and the molecular basis of numerous diseases. One of the most powerful tools in the ion channel researcher's arsenal is the Substituted Cysteine Accessibility Method (SCAM), a biochemical and electrophysiological technique that provides high-resolution information about protein structure and conformational changes. At the heart of this method lies a class of sulfhydryl-reactive reagents, with [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) being a prominent and widely used example.
This technical guide provides an in-depth exploration of the applications of this compound in ion channel research. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visualizations of experimental workflows and signaling pathways.
Core Principles of this compound and the Substituted Cysteine Accessibility Method (SCAM)
The utility of this compound in ion channel research is predicated on its specific chemical reactivity and biophysical properties. This compound is a positively charged, water-soluble methanethiosulfonate (MTS) reagent that covalently modifies the sulfhydryl group of cysteine residues. The core principle of SCAM involves introducing cysteine mutations at specific sites within an ion channel through site-directed mutagenesis. The accessibility of these engineered cysteines to this compound, which is typically applied to the extracellular or intracellular solution, is then assessed using electrophysiological techniques, most commonly patch-clamp recording.
The reaction of this compound with an accessible cysteine residue results in the covalent attachment of a positively charged trimethylammonium group. This modification can induce a variety of measurable effects on the ion channel's function, including:
-
Alteration of ion conductance: The introduced charge can electrostatically influence the movement of ions through the pore, leading to either an increase or decrease in single-channel conductance.
-
Changes in gating properties: The modification can affect the conformational changes associated with channel opening, closing, and inactivation, altering parameters such as open probability and channel kinetics.
-
Blockade of the ion conduction pathway: The bulky nature of the this compound adduct can physically occlude the pore, preventing ion passage.
By systematically introducing cysteine mutations throughout a region of interest and observing the functional consequences of this compound application, researchers can deduce which residues are exposed to the aqueous environment in different functional states of the channel. This provides invaluable insights into the three-dimensional structure of the channel's pore, vestibules, and gating machinery.
Key Applications of this compound in Ion Channel Research
The versatility of this compound has led to its application in a wide range of studies aimed at understanding the structure-function relationships of various ion channels.
Probing Ion Channel Pore Architecture and Lining
A primary application of this compound is to identify the amino acid residues that line the ion conduction pathway. By creating a series of cysteine mutants along a transmembrane segment hypothesized to form the pore, researchers can determine the accessibility of each position to this compound applied from either the extracellular or intracellular side of themembrane. Residues that are modified by this compound are inferred to be exposed to the aqueous pore. This technique has been instrumental in delineating the pore-lining segments of numerous ion channels, including voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated channels.
Investigating Gating-Associated Conformational Changes
Ion channel gating is a dynamic process involving significant conformational rearrangements. This compound can be used to probe these changes by comparing the accessibility of engineered cysteines in different channel states (e.g., closed, open, and inactivated). For example, a residue that is accessible to this compound only when the channel is in the open state is likely part of a region that undergoes a conformational change during channel activation. This state-dependent accessibility provides a powerful means to map the moving parts of the channel's gating machinery.[1]
Mapping Toxin and Drug Binding Sites
Understanding how drugs and toxins modulate ion channel function is a cornerstone of pharmacology and drug development. This compound can be employed to identify the binding sites of these molecules. If a ligand protects a specific cysteine residue from modification by this compound, it suggests that the ligand binds at or near that residue, sterically hindering this compound access. Conversely, if a ligand promotes the modification of a cysteine, it may indicate that ligand binding induces a conformational change that increases the accessibility of that residue.
Studying Ion Selectivity
The ability of ion channels to discriminate between different ions is critical for their physiological function. This compound can be used to investigate the structural basis of ion selectivity. By modifying residues within the selectivity filter, the narrowest part of the pore, with the positively charged this compound, researchers can assess the impact on the channel's permeability to different cations.
Data Presentation: Quantitative Effects of this compound Modification
The following tables summarize quantitative data from various studies, illustrating the effects of this compound on different ion channels. This data provides a reference for the magnitude of changes that can be expected and the experimental conditions under which they are observed.
| Ion Channel Type | Mutant | This compound Concentration | Effect on Current | Rate of Modification (M⁻¹s⁻¹) | Reference |
| P2X Receptor | I328C | Not specified | Modest current reduction | ~5 x 10² | [2] |
| P2X Receptor | H319C | Not specified | Potentiation of ATP-activated currents | ~3.5 x 10³ | [2] |
| Acid-Sensing Ion Channel (ASIC) | M154C | 1 mM | Inhibition of current | Not specified | [3] |
| Voltage-gated Ca²⁺ Channel | IIS6-V1C | 4 mM | Complete inhibition | Not specified | [1] |
| Voltage-gated Ca²⁺ Channel | IIIS6-P13C | 4 mM | Partial inhibition | Not specified | [1] |
Experimental Protocols
Substituted Cysteine Accessibility Method (SCAM) using this compound
This section provides a generalized, step-by-step protocol for conducting a SCAM experiment using this compound with whole-cell patch-clamp recording from Xenopus oocytes or cultured mammalian cells expressing the ion channel of interest.
1. Reagents and Solutions
-
This compound Stock Solution: Prepare a 1 M stock solution of this compound bromide in deionized water. Due to the hydrolysis of this compound in aqueous solutions, it is crucial to prepare this stock fresh on the day of the experiment. Store on ice.
-
External (Bath) Solution: The composition of the external solution will depend on the specific ion channel being studied. A typical solution for recording from voltage-gated ion channels in mammalian cells is (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: The internal solution should also be tailored to the specific channel and recording configuration. A typical internal solution is (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.
-
Working this compound Solution: Immediately before application, dilute the this compound stock solution into the external solution to the desired final concentration (typically ranging from 100 µM to 5 mM).
2. Cell Preparation and Electrophysiology
-
Cell Culture and Transfection: Culture cells expressing the cysteine-substituted ion channel of interest using standard techniques.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording configuration.
-
Record baseline ion channel currents in response to an appropriate voltage-clamp protocol. This protocol should be designed to elicit robust and stable currents.
-
Ensure a stable recording for several minutes before this compound application to establish a baseline.
-
3. Application of this compound
-
Solution Exchange: Apply the working this compound solution to the cell using a rapid perfusion system. The application should be continuous to ensure a constant concentration of this compound at the cell surface.
-
Monitoring Modification: Continuously monitor the ion channel currents during this compound application. The time course of the change in current amplitude or kinetics reflects the rate of this compound modification.
-
Application Duration: The duration of this compound application will depend on the rate of modification, which can vary significantly between different mutants and channel states. It can range from a few seconds to several minutes.
-
Washout: After the effect of this compound has reached a steady state or after a predetermined application time, wash out the this compound-containing solution by perfusing the cell with the control external solution.
4. Data Analysis
-
Quantification of Modification: The extent of modification is typically quantified as the percentage change in current amplitude after this compound application compared to the baseline current.
-
Rate of Modification: The second-order rate constant for the reaction between this compound and the cysteine residue can be estimated by fitting the time course of the current change to a single-exponential function. The observed rate of modification (k_obs) is obtained from the fit. The second-order rate constant is then calculated by dividing k_obs by the concentration of this compound.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound in ion channel research.
References
Unraveling Thiol Reactivity: An In-depth Technical Guide to MTSET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) with thiol groups. This compound is a pivotal tool in biochemistry and pharmacology, primarily used to probe the structure and function of proteins by modifying cysteine residues. Its positive charge and membrane impermeability make it particularly valuable for studying the accessibility of cysteine residues in the extracellular domains of membrane proteins. This document delves into the core principles of this compound's chemical reactivity, presents quantitative data, details experimental protocols, and illustrates key concepts with diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Principles of this compound Reactivity
This compound belongs to the class of methanethiosulfonate (MTS) reagents, which are highly specific for sulfhydryl groups of cysteine residues. The fundamental reaction involves the nucleophilic attack of a deprotonated cysteine (thiolate anion, -S⁻) on the sulfur atom of the methanethiosulfonate group of this compound. This results in the formation of a mixed disulfide bond between the cysteine residue and the (2-(trimethylammonium)ethyl)thio group, releasing methanesulfinic acid as a byproduct.[1] This modification introduces a positively charged, bulky group at the cysteine position, which can be used to assess the residue's accessibility and its role in protein function.
The reaction is highly dependent on the pKa of the cysteine thiol group and the pH of the surrounding environment. A higher pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate, thus increasing the reaction rate.[2] Consequently, the reactivity of this compound with a specific cysteine residue is a sensitive indicator of its local microenvironment, including solvent accessibility and the presence of nearby charged residues that can influence the thiol's pKa.
The reaction between a protein thiol (Protein-SH) and this compound can be represented as follows:
Protein-S⁻ + CH₃SO₂-S-CH₂CH₂N⁺(CH₃)₃ → Protein-S-S-CH₂CH₂N⁺(CH₃)₃ + CH₃SO₂⁻
This disulfide bond is stable under physiological conditions but can be reversed by the addition of reducing agents like dithiothreitol (DTT), which regenerates the free thiol.[1] This reversibility is a key advantage of MTS reagents, allowing for controlled experiments.
Quantitative Data on this compound Reactivity
The rate of reaction between this compound and a cysteine residue is a quantifiable measure of the residue's accessibility and chemical environment. This is typically expressed as a second-order rate constant (k). The following tables summarize some reported reaction rates of this compound with cysteine residues in different proteins, providing a comparative view of reactivity.
| Protein | Cysteine Mutant | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Experimental Conditions | Reference |
| Serotonin Transporter (SERT) | I172C | 13.03 | 1 mM this compound, inactivation of transport measured in HeLa cells. | Chen, J. G., & Rudnick, G. (1997). Journal of Biological Chemistry, 272(43), 27123-27129. |
| Serotonin Transporter (SERT) | I179C | 2.13 | 1 mM this compound, inactivation of transport measured in HeLa cells. | Chen, J. G., & Rudnick, G. (1997). Journal of Biological Chemistry, 272(43), 27123-27129. |
| Shaker K⁺ Channel | T449C | ~100 | Voltage-dependent reaction in Xenopus oocytes. | Larsson, H. P., Baker, O. S., Dhillon, D. S., & Isacoff, E. Y. (1996). Neuron, 16(2), 387-397. |
| CFTR | T351C | Voltage-dependent | Reaction rate measured at different membrane potentials in Xenopus oocytes. | McDonough, S., Davidson, N., Lester, H. A., & McCarty, N. A. (1994). Neuron, 13(3), 623-634. |
| Protein | Cysteine Mutant | Half-time for Inactivation (t₁/₂) (min) at 1 mM this compound | Experimental Conditions | Reference |
| Serotonin Transporter (SERT) | I172C | 4.5 ± 1.2 | Inactivation of transport measured in HeLa cells. | Chen, J. G., & Rudnick, G. (1997). Journal of Biological Chemistry, 272(43), 27123-27129. |
| Serotonin Transporter (SERT) | I179C | 15 ± 3 | Inactivation of transport measured in HeLa cells. | Chen, J. G., & Rudnick, G. (1997). Journal of Biological Chemistry, 272(43), 27123-27129. |
Note: The reactivity of this compound is highly context-dependent, influenced by factors such as the local electrostatic potential, steric hindrance, and the conformational state of the protein. The data presented here are illustrative and highlight the range of observed reactivities.
Experimental Protocols
Substituted Cysteine Accessibility Method (SCAM)
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to identify residues lining a channel or a binding pocket and to probe conformational changes in proteins.[1]
Objective: To determine the accessibility of a specific residue to the aqueous environment.
Methodology:
-
Protein Preparation:
-
Create a cysteine-less mutant of the protein of interest by mutating all native, accessible cysteines to a non-reactive amino acid like serine or alanine.
-
Introduce a single cysteine residue at the position of interest via site-directed mutagenesis.
-
Express the mutant protein in a suitable system (e.g., Xenopus oocytes, mammalian cells).
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in water or DMSO) immediately before use. This compound solutions are prone to hydrolysis.[1]
-
Dilute the this compound stock solution to the desired final concentration (typically 0.1-2 mM) in the appropriate experimental buffer.
-
Incubate the cells or membrane preparations expressing the cysteine mutant with the this compound solution for a defined period (e.g., 1-5 minutes) at room temperature.
-
-
Functional Assay:
-
After incubation, wash away the excess this compound thoroughly with the experimental buffer.
-
Measure the function of the protein (e.g., ion channel conductance, transporter uptake, receptor signaling).
-
A significant change in protein function after this compound treatment indicates that the introduced cysteine is accessible to the reagent and that its modification impacts function.
-
-
Controls:
-
Perform the same experiment on the cysteine-less parent protein to ensure that this compound does not have non-specific effects.
-
Test the effect of a reducing agent (e.g., DTT) to confirm the reversibility of the this compound modification.
-
Measuring the Rate of this compound Reaction
Objective: To quantify the accessibility of a cysteine residue by determining the reaction rate constant.
Methodology:
-
Experimental Setup:
-
Express the cysteine mutant protein in a system that allows for real-time functional measurements (e.g., patch-clamp for ion channels, fluorescence-based uptake assays for transporters).
-
-
Data Acquisition:
-
Apply a known concentration of this compound to the protein and continuously monitor its function over time.
-
The change in function (e.g., decrease in current) will follow a pseudo-first-order exponential decay.
-
The observed rate constant (k_obs) can be determined by fitting the data to a single exponential function: Function(t) = A * exp(-k_obs * t) + C where A is the amplitude, t is time, and C is the steady-state level.
-
-
Calculation of the Second-Order Rate Constant:
-
Repeat the experiment with several different concentrations of this compound.
-
Plot the observed rate constants (k_obs) against the this compound concentration.
-
The slope of this linear plot will be the second-order rate constant (k) for the reaction. k = k_obs / [this compound]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Specificity and Potential Side Reactions
While MTS reagents are highly specific for thiols, the potential for side reactions with other nucleophilic amino acid residues should be considered, especially at high concentrations or prolonged incubation times. The primary competing nucleophiles in proteins are the amino groups of lysine and the N-terminus, and the imidazole group of histidine. However, under typical experimental conditions (neutral to slightly alkaline pH), the thiolate anion of cysteine is a significantly stronger nucleophile, ensuring a high degree of specificity for cysteine modification.
It is crucial to work with freshly prepared this compound solutions, as it can hydrolyze in aqueous buffers, reducing its effective concentration. The stability of this compound is also pH-dependent, with hydrolysis being more rapid at higher pH.
Conclusion
This compound is an invaluable tool for researchers in various fields, offering a robust method to investigate protein structure and function with high specificity. By understanding the core principles of its reactivity, employing rigorous experimental design, and being mindful of its limitations, scientists can effectively use this compound to gain critical insights into the molecular mechanisms of proteins. This guide provides a foundational understanding to aid in the design and interpretation of experiments utilizing this versatile chemical probe.
References
Probing Protein Conformational Changes with MTSET: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) in conjunction with site-directed cysteine mutagenesis to investigate protein conformational changes. This powerful technique, often referred to as Substituted Cysteine Accessibility Method (SCAM), offers invaluable insights into the dynamic nature of proteins, particularly ion channels and transporters, and plays a crucial role in modern drug discovery and development.
Introduction to this compound and Substituted Cysteine Accessibility Method (SCAM)
This compound is a sulfhydryl-reactive reagent that specifically and covalently modifies cysteine residues introduced into a protein of interest. Its positively charged headgroup makes it membrane-impermeant, allowing for the selective labeling of cysteine residues accessible from the extracellular or luminal environment. The core principle of SCAM lies in systematically introducing cysteine mutations at various positions within a protein that is otherwise devoid of reactive native cysteines. The accessibility of these engineered cysteines to this compound is then assessed, providing information about the local environment of the residue. Changes in accessibility upon protein activation, inhibition, or ligand binding reveal dynamic conformational rearrangements.
The power of SCAM lies in its ability to:
-
Map the aqueous-accessible surfaces of protein domains.
-
Identify residues lining ion channel pores and transporter pathways.
-
Characterize the structural rearrangements that underlie protein function, such as channel gating and transporter cycling.
-
Probe the electrostatic potential of specific protein regions.
-
Determine the proximity of different protein domains.
Core Principles and Chemical Properties of this compound
This compound reacts with the thiol group of a cysteine residue to form a disulfide bond, thereby tethering a positively charged moiety to the protein backbone. This modification can have a measurable functional consequence, such as altering ion channel conductance or transporter activity, which serves as a reporter for the labeling event.
Key Chemical Properties of this compound:
| Property | Value/Description |
| Full Chemical Name | [2-(trimethylammonium)ethyl] methanethiosulfonate bromide |
| Molecular Formula | C6H16NO2S2Br |
| Molecular Weight | 282.23 g/mol |
| Reactivity | Specific for sulfhydryl groups (thiols) of cysteine residues |
| Membrane Permeability | Impermeant due to its positive charge |
| Hydrolysis Half-life | Approximately 10 minutes at pH 7.5 and room temperature.[1] |
Experimental Workflow for SCAM using this compound
The successful application of SCAM involves a multi-step process, from molecular biology to functional analysis. The general workflow is outlined below.
References
Positive Charge Modification of Proteins with [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET) for the positive charge modification of proteins. This compound is a sulfhydryl-reactive chemical probe that covalently attaches a positively charged trimethylammonium group to cysteine residues. This technique, particularly when coupled with site-directed mutagenesis in a methodology known as Substituted Cysteine Accessibility Method (SCAM), has become an invaluable tool for elucidating the structure and function of proteins, most notably ion channels.
Core Principles of this compound Modification
This compound is a water-soluble, membrane-impermeant reagent that specifically reacts with the thiol group of cysteine residues to form a disulfide bond. This modification introduces a permanent positive charge at the site of the cysteine. By systematically introducing cysteine mutations at various positions in a protein of interest, researchers can probe the accessibility of these residues to this compound. Changes in protein function upon this compound modification, such as alterations in ion channel conductance or gating, provide insights into the local environment of the modified residue and its role in the protein's mechanism of action.
The primary advantages of using this compound include its high reactivity, specificity for sulfhydryl groups, and its charged nature, which can be exploited to probe electrostatic interactions and the topology of transmembrane proteins.
Quantitative Data on this compound-Induced Protein Modification
The effects of this compound modification are often quantified by measuring changes in protein function. In the context of ion channels, this is typically assessed using electrophysiological techniques such as patch-clamping. The following tables summarize quantitative data from studies that have utilized this compound to probe the structure and function of various ion channels.
| Target Protein | Cysteine Mutant | Experimental Condition | Parameter Measured | Value Before this compound | Value After this compound | Reference |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | R303C | Single-channel recording | Single-channel current amplitude | -0.28 ± 0.01 pA | ~-0.4 pA (similar to Cys-less) | [1] |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | cysless/M348C | Whole-cell recording | ATP-dependent current | Variable | Increased, with significant ATP-independent current | [2] |
| Orai1 | D110C | Whole-cell recording | CRAC current | Normalized to 1 | Rapid and persistent inhibition | |
| hNav1.4 Sodium Channel | R3C | Patch-clamp | Modification rate | N/A | Voltage-dependent | [3] |
| Target Protein | Cysteine Mutant | Observation with this compound | Interpretation | Reference |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | cysless/T351C | No change in current | Residue is not accessible or modification has no functional effect | [2] |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | cysless/Q353C | Little influence on channel function | Residue is not critical for the observed function | [2] |
| SkM1 Sodium Channel | L1468C | No response | Residue considered inaccessible | [4] |
| SkM1 Sodium Channel | M1470C | Rapid and progressive changes in kinetics | Residue considered accessible | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the positive charge modification of proteins with this compound, focusing on the application of the Substituted Cysteine Accessibility Method (SCAM) in a cellular context, particularly for ion channels studied with electrophysiology.
Preparation of this compound Stock Solution
Caution: this compound hydrolyzes in aqueous solutions. Therefore, it is crucial to prepare fresh solutions immediately before each experiment.
-
Reagents and Materials:
-
[2-(Trimethylammonium)ethyl] Methanethiosulfonate, bromide (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or high-purity water
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 100 mM to 1 M) by dissolving the this compound powder in anhydrous DMSO or water. This compound is soluble in both.
-
Vortex briefly to ensure complete dissolution.
-
Keep the stock solution on ice until ready for final dilution.
-
This compound Labeling of Cysteine-Mutant Proteins in a Cellular System (e.g., for Electrophysiology)
This protocol is designed for studying the effects of this compound on ion channels expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines) using patch-clamp electrophysiology.
-
Reagents and Materials:
-
Cells expressing the cysteine-mutant protein of interest
-
Extracellular (bath) solution appropriate for the cell type and ion channel being studied
-
This compound stock solution (from section 3.1)
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Pipettes for solution exchange
-
-
Procedure:
-
Establish a whole-cell or outside-out patch-clamp recording from a cell expressing the target protein.
-
Record baseline activity of the protein (e.g., ion channel currents in response to a voltage protocol) in the standard extracellular solution.
-
Prepare the working concentration of this compound by diluting the stock solution into the extracellular solution immediately before application. A typical working concentration ranges from 100 µM to 2 mM.
-
Apply the this compound-containing solution to the cell using a perfusion system. The application time can range from a few seconds to several minutes, depending on the accessibility and reactivity of the cysteine residue.
-
Continuously monitor the protein's activity during this compound application. A change in function (e.g., an increase or decrease in current) indicates modification of the cysteine residue.
-
Once the effect of this compound has reached a steady state or the desired incubation time has elapsed, wash out the this compound-containing solution by perfusing with the standard extracellular solution.
-
Quenching of Unreacted this compound and Removal from the Sample
For biochemical assays or to ensure that observed effects are due to covalent modification, it is important to quench any unreacted this compound.
-
Reagents and Materials:
-
L-cysteine or 2-mercaptoethanol (BME)
-
Appropriate buffer for the protein of interest
-
Size-exclusion chromatography columns (e.g., spin desalting columns) or dialysis cassettes
-
-
Procedure for Quenching:
-
After the labeling reaction, add a thiol-containing reagent such as L-cysteine or BME to the reaction mixture to a final concentration that is in molar excess of the initial this compound concentration (e.g., 10-20 mM).
-
Incubate for a short period (e.g., 5-10 minutes at room temperature) to allow the quenching reagent to react with any remaining this compound.
-
-
Procedure for Removal of Excess Reagent and Byproducts:
-
Size-Exclusion Chromatography (for rapid removal):
-
Equilibrate a spin desalting column with the desired buffer for the protein.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge according to the manufacturer's instructions to collect the protein, which will be separated from the smaller molecules (unreacted this compound, quencher, and byproducts).
-
-
Dialysis (for larger volumes):
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.
-
Dialyze against a large volume of the desired buffer, with several buffer changes over a period of several hours to overnight at 4°C.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the positive charge modification of proteins with this compound.
Caption: Chemical reaction of this compound with a protein cysteine residue.
Caption: Experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).
References
- 1. The Fifth Transmembrane Segment of Cystic Fibrosis Transmembrane Conductance Regulator Contributes to Its Anion Permeation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]
- 3. cs.huji.ac.il [cs.huji.ac.il]
- 4. documents.thermofisher.com [documents.thermofisher.com]
The Role of MTSET in Mapping Channel Pore Lining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) in the Substituted Cysteine Accessibility Method (SCAM) for mapping the pore-lining residues of ion channels. This powerful technique is instrumental in understanding channel architecture, gating mechanisms, and the sites of action for pharmacological agents.
Introduction to this compound and Substituted Cysteine Accessibility Method (SCAM)
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical and electrophysiological technique used to identify amino acid residues that line the aqueous pores of ion channels and other membrane proteins.[1][2][3][4] The method relies on a combination of site-directed mutagenesis and chemical modification. In SCAM, individual amino acid residues within a protein are systematically replaced with cysteine. The accessibility of these engineered cysteines to membrane-impermeant, thiol-reactive reagents, such as this compound, is then assessed.
This compound is a positively charged, water-soluble methanethiosulfonate (MTS) reagent that reacts specifically and rapidly with the sulfhydryl group of cysteine residues to form a disulfide bond.[5] Its positive charge and hydrophilic nature render it membrane-impermeant, a crucial property for probing only those residues accessible from the aqueous solution on one side of the membrane.[6] When this compound modifies a cysteine residue within the ion channel pore, it can lead to a measurable change in the channel's function, such as altered ion conductance, gating kinetics, or ion selectivity.[7][8] By observing these functional changes, researchers can infer the location of the substituted cysteine within the three-dimensional structure of the channel, specifically whether it lines the ion-conducting pathway.
Chemical Properties and Mechanism of Action of this compound
This compound, with the chemical formula C6H16NO3S2Br, is a valuable tool in channel mapping due to its specific chemical properties. It possesses a reactive methanethiosulfonate group that readily forms a disulfide bond with the sulfhydryl side chain of a cysteine residue. The positively charged trimethylammonium headgroup makes the molecule highly polar and membrane-impermeant.
The reaction of this compound with a cysteine residue is a nucleophilic attack by the thiolate anion (Cys-S⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the cysteine residue and the ethyl-trimethylammonium group, releasing methanesulfinic acid as a byproduct. This covalent modification is essentially irreversible under normal physiological conditions but can be reversed by reducing agents like dithiothreitol (DTT).
The addition of the bulky and positively charged trimethylammonium group to a cysteine residue within the narrow confines of an ion channel pore often leads to significant functional consequences. This can include steric hindrance of ion flow, electrostatic repulsion of permeating ions, or allosteric effects on channel gating. The magnitude and nature of these functional changes provide valuable information about the local environment of the modified cysteine.
Experimental Protocols
The successful application of SCAM using this compound requires careful experimental design and execution. The following is a generalized, detailed protocol that can be adapted for specific ion channels and expression systems.
Site-Directed Mutagenesis
-
Selection of Target Residues: Based on sequence alignments, homology models, or existing structural information, identify putative pore-lining residues. A helical wheel representation of a transmembrane segment can be useful for predicting which residues face the pore.
-
Cysteine Substitution: Using standard molecular biology techniques, create a series of single-cysteine mutants of the channel of interest. It is advisable to work with a "cysteine-less" channel background, where all native accessible cysteines are mutated to a non-reactive residue (e.g., serine or alanine) to minimize background reactivity.
-
Verification of Mutants: Sequence the entire coding region of each mutant construct to confirm the presence of the desired mutation and the absence of any unintended mutations.
Heterologous Expression of Channels
-
Choice of Expression System: The choice of expression system depends on the specific channel and the electrophysiological recording technique to be used. Common systems include Xenopus laevis oocytes and mammalian cell lines (e.g., HEK293, CHO).
-
Transient or Stable Transfection: Introduce the wild-type and mutant channel DNA into the chosen expression system. For Xenopus oocytes, cRNA is typically injected. For mammalian cells, transient or stable transfection methods are used.
-
Cell Culture and Maintenance: Maintain the cells or oocytes under appropriate conditions to ensure robust channel expression.
Electrophysiological Recording
-
Recording Configuration: Whole-cell patch-clamp is a commonly used technique for studying this compound accessibility in mammalian cells. For Xenopus oocytes, two-electrode voltage-clamp is standard. Inside-out or outside-out patch configurations can be used to probe accessibility from the intracellular or extracellular side, respectively.
-
Solution Preparation: Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the currents of the channel of interest. This compound solutions should be prepared fresh daily from a frozen stock and kept on ice to minimize hydrolysis. A typical working concentration for this compound is 0.1-2 mM.[3]
-
Data Acquisition:
-
Establish a stable recording from a cell expressing the mutant channel.
-
Record baseline channel activity by applying a suitable voltage protocol. This protocol should be designed to elicit measurable currents and to control the conformational state of the channel (e.g., open, closed, inactivated).
-
Apply the this compound-containing solution to the cell via a perfusion system. The application should be rapid and continuous.
-
Monitor the channel current in real-time during and after this compound application.
-
After a predetermined exposure time (e.g., 1-5 minutes), wash out the this compound and record the post-modification channel activity.[3]
-
Data Analysis
-
Quantification of Modification: The effect of this compound is typically quantified as the percentage of current inhibition or potentiation. This is calculated by comparing the current amplitude before and after this compound application.
-
Rate of Modification: The rate of modification can provide information about the accessibility of the cysteine residue. This can be estimated by fitting the time course of the current change during this compound application with a single exponential function. The pseudo-first-order rate constant can then be calculated.
-
State Dependence of Accessibility: To determine if a residue is accessible in a specific conformational state (e.g., open vs. closed), this compound can be applied during voltage protocols that favor one state over the other. For example, applying this compound at a holding potential where the channel is closed versus during repetitive depolarizations that open the channel can reveal state-dependent accessibility.[7]
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies that have utilized this compound to map the pore-lining residues of various ion channels.
Table 1: this compound Accessibility in Voltage-Gated Sodium (Nav) Channels
| Channel Subtype | Residue | Location | This compound Effect (% Current Inhibition) | State Dependence | Reference |
| Nav1.4 | F1579C | Domain IV-S6 | 31 ± 4.0 | Open state-dependent | [6] |
| Nav1.4 | V1583C | Domain IV-S6 | Complete and rapid | Open state-dependent | [6] |
| rSkM1 | W1531C | Pore Loop | Reduced peak inward current | Not specified | [8] |
Table 2: this compound Accessibility in Epithelial Sodium (ENaC) Channels
| Subunit | Residue | Location | This compound Effect | Reference |
| α | S507C | β10 strand | Significant current reduction | [5] |
| α | N510C | β10 strand | Significant current reduction | [5] |
| α | Y511C | β10 strand | Significant current reduction | [5] |
| α | S514C | β10 strand | Significant current reduction | [5] |
Table 3: this compound Accessibility in a Calcium-Activated Potassium (IKCa) Channel
| Residue | Location | Modification Rate (M⁻¹s⁻¹) | Reference |
| V275C | S6 | 7 ± 0.8 | [2] |
| T278C | S6 | 2.5 ± 1.5 | [2] |
| V282C | S6 | 2.9 ± 2 | [2] |
| A283C | S6 | 17 ± 0.5 | [2] |
| V284C | S6 | 17 ± 0.4 | [2] |
| A286C | S6 | 54 ± 0.1 | [2] |
Table 4: this compound Accessibility in a ClC-type Chloride Channel
| Residue | Location | This compound Effect | Accessibility | Reference |
| K231C | P1 region | Channel block | Extracellular | [9] |
| P234C | P1 region | Channel block | Intracellular | [9] |
| H237C | P1 region | Channel block | Intracellular | [9] |
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound in mapping channel pores.
Caption: Workflow for Substituted Cysteine Accessibility Method (SCAM).
Caption: Chemical reaction of this compound with a cysteine residue.
Significance in Drug Development and Research
The identification of pore-lining residues using this compound and SCAM has profound implications for drug discovery and development. By creating a detailed map of the ion-conducting pathway, researchers can:
-
Identify Novel Drug Binding Sites: The pore is a common target for many channel-blocking drugs. SCAM can pinpoint the specific residues that form the binding pocket for these compounds.
-
Understand Mechanisms of Drug Action: By observing how a drug alters the accessibility of pore-lining cysteines to this compound, it is possible to infer how the drug binds and occludes the pore.
-
Rational Drug Design: A structural understanding of the pore allows for the rational design of new drugs with improved specificity and affinity.
-
Elucidate Gating Mechanisms: State-dependent accessibility of residues to this compound provides insights into the conformational changes that underlie channel gating, which can be a target for allosteric modulators.
References
- 1. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. Frontiers | Cysteine Oxidations in Mitochondrial Membrane Proteins: The Case of VDAC Isoforms in Mammals [frontiersin.org]
- 5. Accessibility of ENaC extracellular domain central core residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessibility of mid-segment domain IV S6 residues of the voltage-gated Na+ channel to methanethiosulfonate reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altered Ionic Selectivity of the Sodium Channel Revealed by Cysteine Mutations within the Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
The Midas Touch of Cysteine: A Technical Guide to Unveiling Solvent-Accessible Residues with MTSET
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein architecture, understanding which residues are exposed to the surrounding solvent is paramount. This knowledge provides crucial insights into protein function, conformational changes, and potential drug binding sites. Among the chemical probes available for this purpose, [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) has emerged as a powerful tool, particularly within the Substituted Cysteine Accessibility Method (SCAM). This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of this compound for identifying solvent-accessible residues.
The Core Principle: Cysteine Modification by this compound
This compound is a sulfhydryl-specific reagent that covalently modifies cysteine residues. The core of the technique lies in site-directed mutagenesis, where a series of single cysteine mutations are introduced into a protein of interest, which is ideally cysteine-less or has its native accessible cysteines removed. The subsequent application of this compound, a positively charged and membrane-impermeant molecule, allows for the selective labeling of only those introduced cysteines that are accessible from the aqueous environment.
The reaction of this compound with a cysteine residue results in the formation of a disulfide bond, tethering a positively charged trimethylammonium group to the protein. This modification can induce a functional change in the protein, such as altered ion channel conductance, transporter activity, or receptor signaling. By observing these functional changes, or by directly detecting the modification biochemically, researchers can infer the solvent accessibility of the mutated residue.
Experimental Protocols
The successful application of this compound requires careful planning and execution of several key experimental steps. Below are detailed methodologies for the core experiments.
Site-Directed Mutagenesis and Protein Expression
The foundation of a SCAM experiment is the generation of single-cysteine mutants.
Methodology:
-
Template Preparation: Start with a plasmid containing the cDNA of the target protein. If the wild-type protein contains solvent-accessible cysteines, these should be mutated to a non-reactive amino acid (e.g., serine or alanine) to create a "cysteine-less" background.
-
Mutagenesis: Introduce single cysteine codons at desired positions using a commercially available site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit).
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Protein Expression: Express the mutant proteins in a suitable system, such as Xenopus oocytes, HEK293 cells, or a bacterial expression system for purified proteins. The choice of expression system will depend on the functional assay to be used.
This compound Labeling of Cysteine Mutants
The core of the experiment is the labeling reaction with this compound. The following protocol is a general guideline and may need to be optimized for specific proteins and experimental systems.
Methodology:
-
Preparation of this compound Stock Solution: this compound is unstable in aqueous solutions and should be prepared fresh immediately before use. Dissolve this compound powder in water or a suitable buffer to a high concentration stock solution (e.g., 100 mM).
-
Cell Preparation (for cellular assays):
-
For whole-cell patch-clamp electrophysiology, culture cells expressing the cysteine mutant on coverslips.
-
For uptake or binding assays, plate the cells in appropriate multi-well plates.
-
-
Reaction Buffer: Prepare a reaction buffer appropriate for maintaining the function of the protein of interest. Common buffers include phosphate-buffered saline (PBS) or HEPES-buffered solutions. The pH of the buffer can influence the reaction rate, with slightly alkaline pH (7.0-8.0) generally favoring the reaction.
-
This compound Application:
-
For electrophysiological recordings: Perfuse the cells with the reaction buffer containing the desired concentration of this compound (typically in the range of 0.1 - 10 mM) for a defined period (e.g., 30 seconds to 5 minutes). The application can be done in the presence or absence of ligands or at different membrane potentials to probe state-dependent accessibility.
-
For biochemical assays: Incubate the cells or purified protein with the this compound-containing buffer for a specific time at a controlled temperature (e.g., room temperature or 4°C).
-
-
Washing: After the incubation period, thoroughly wash the cells or protein with the reaction buffer to remove any unreacted this compound.
-
Functional or Biochemical Analysis: Proceed immediately to the chosen method of analysis to assess the effect of the this compound modification.
Analysis of this compound Modification
The effect of this compound modification can be assessed using various techniques.
2.3.1. Electrophysiological Recording (for ion channels and electrogenic transporters)
Methodology:
-
Establish a Baseline: Obtain a stable whole-cell or single-channel recording from a cell expressing the cysteine mutant before this compound application.
-
Apply this compound: Perfuse the cell with this compound as described in section 2.2.
-
Measure the Effect: After washing out the this compound, record the protein's activity again. A change in current amplitude, kinetics, or other electrophysiological properties indicates that the cysteine residue was modified.
-
Calculate the Rate of Modification: The rate of modification can be determined by applying this compound for varying durations or at different concentrations and fitting the resulting change in function to an appropriate kinetic model.
2.3.2. Biochemical Assays (for transporters, receptors, and other proteins)
Methodology:
-
Functional Assay: Perform a functional assay relevant to the protein of interest (e.g., radioactive substrate uptake for a transporter, ligand binding assay for a receptor). Compare the activity of this compound-treated samples to untreated controls.
-
Western Blotting: To directly visualize the modification, a biotinylated version of this compound can be used. After labeling, the protein is subjected to SDS-PAGE and Western blotting, and the biotin tag is detected using streptavidin-HRP.
-
Mass Spectrometry: For precise identification of the modified cysteine residue and quantification of the modification level, the protein can be digested and analyzed by mass spectrometry. The mass of the peptide containing the modified cysteine will be increased by the mass of the this compound adduct.
Data Presentation
The quantitative data obtained from this compound experiments can be summarized in tables for easy comparison and interpretation.
| Mutant | Condition | This compound Concentration (mM) | Incubation Time (min) | % Inhibition of Function | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Y107C/C109A (SERT) | Control | >1000 | 15 | - | - | [1] |
| Y107C/C109A (SERT) | + Fluoxetine | 0.011 ± 0.006 | 15 | 50 | Calculated from IC50 | [1] |
| S404C/C109A (SERT) | Control | 0.0025 ± 0.0008 | 15 | 50 | Calculated from IC50 | [1] |
| V275C (KCa3.1) | Zero internal Ca²⁺ (Closed state) | - | 3s pulses | - | Rate estimated from fit | [2] |
| A286C (KCa3.1) | Zero internal Ca²⁺ (Closed state) | 1 | 1s | Channel activation | - | [2] |
Note: The rate constants are often calculated from the half-maximal inhibitory concentration (IC50) or by fitting the time course of modification to a single exponential function.
Mandatory Visualizations
To illustrate the logical flow of a typical SCAM experiment and the underlying chemical reaction, the following diagrams are provided.
Caption: Chemical reaction of this compound with a cysteine residue.
Caption: Experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).
Conclusion
This compound, in conjunction with the Substituted Cysteine Accessibility Method, offers a robust and versatile approach for probing the solvent accessibility of individual residues within a protein. This technique has been instrumental in elucidating the structure and function of a wide range of proteins, particularly ion channels and transporters. By providing insights into which residues line a channel pore, form a binding pocket, or undergo conformational changes during protein function, this compound continues to be an invaluable tool for researchers in basic science and drug development. The detailed protocols and data presentation formats provided in this guide aim to facilitate the successful application of this powerful technique.
References
Delving into Protein Architecture: An In-depth Technical Guide to Exploring Protein Topology Using MTSET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Substituted Cysteine Accessibility Method (SCAM), a powerful biochemical technique for elucidating the topology of membrane proteins. Utilizing the membrane-impermeant thiol-reactive reagent [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), SCAM allows for the precise mapping of solvent-exposed residues, providing critical insights into protein structure, function, and dynamics. This information is invaluable for understanding the mechanisms of channels, transporters, and receptors, and for the rational design of novel therapeutics.
Core Principles of Substituted Cysteine Accessibility Method (SCAM)
The fundamental principle of SCAM involves the systematic introduction of cysteine residues into a protein of interest, typically one that is naturally cysteine-free or has had its native cysteines removed through site-directed mutagenesis.[1][2] The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents, such as this compound, is then assessed.[3][4]
This compound is a positively charged reagent that reacts specifically with the sulfhydryl group of cysteine residues that are exposed to the aqueous environment.[3] Its membrane impermeability is a key feature, as it allows researchers to distinguish between residues on the extracellular and intracellular faces of a membrane protein.[5] If a cysteine residue is modified by this compound when applied to the outside of a cell, it is deemed to be in an extracellularly accessible location. Conversely, if the residue is only modified after the cell membrane has been permeabilized, it is considered to be on the intracellular side. Residues that are inaccessible to this compound from either side are likely buried within the transmembrane domains or tightly packed soluble domains.[6]
The reaction of this compound with a cysteine residue results in the covalent attachment of a positively charged trimethylammonium group, which can alter the protein's function.[7] This change in function, which can be measured using techniques like electrophysiology, serves as a reporter for the modification event.[8]
Experimental Workflow
The successful application of SCAM using this compound involves a multi-step process, from molecular biology to functional analysis. The general workflow is outlined below.
Detailed Experimental Protocols
Site-Directed Mutagenesis
The initial step in a SCAM experiment is to create a series of single-cysteine mutants of the target protein. If the wild-type protein contains native cysteines, these should first be mutated to a non-reactive amino acid, such as serine or alanine, to create a "cysteine-less" template.[1]
Protocol for Site-Directed Mutagenesis:
-
Primer Design: Design mutagenic primers that contain the desired cysteine codon (TGC or TGT) at the target residue position. The primers should be 25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C. The mutation should be in the middle of the primer with 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 20 seconds.
-
Annealing: 60-68°C for 30 seconds.
-
Extension: 72°C for 30 seconds/kb of plasmid length.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI for 1-2 hours at 37°C.
-
Transformation: Transform the DpnI-treated, mutated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Heterologous Expression
The cysteine-mutant constructs are then expressed in a suitable heterologous expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells). The choice of expression system will depend on the specific protein and the functional assay to be used.
This compound Labeling and Functional Analysis (Electrophysiology Example)
Electrophysiology is a highly sensitive method for assessing the functional consequences of this compound modification on ion channels.
Materials:
-
External Solution (for Xenopus oocytes): ND96 (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
This compound Stock Solution: Prepare a 1 M stock solution of this compound in water. Store at -20°C in small aliquots. On the day of the experiment, dilute the stock solution to the desired final concentration (typically 0.1-2 mM) in the external solution.[5]
-
Quenching Solution: A solution of a reducing agent like Dithiothreitol (DTT) or L-cysteine can be used to stop the this compound reaction.
Protocol:
-
Establish a Baseline Recording: Using a two-electrode voltage clamp or patch-clamp technique, obtain a stable baseline recording of the ion channel activity in the external solution.[8][9]
-
Apply this compound: Perfuse the cell with the this compound-containing external solution for a defined period (e.g., 30 seconds to 2 minutes). The duration of application will depend on the reactivity of the cysteine residue.
-
Washout and Quench: Wash out the this compound-containing solution by perfusing with the standard external solution. To ensure the reaction is stopped, a brief application of a quenching solution can be used.
-
Record Post-Labeling Activity: After washout, record the channel activity again to determine the effect of this compound modification. A change in current amplitude, gating kinetics, or ion selectivity indicates that the cysteine residue was accessible and modified by this compound.
-
Control Experiments: Perform control experiments on the cysteine-less parent protein to ensure that this compound has no effect on the channel in the absence of the engineered cysteine.
Biochemical Analysis (Western Blot)
To directly visualize the modification of the cysteine residue, a biotinylated version of a thiol-reactive reagent can be used in parallel experiments, followed by Western blot analysis.
Protocol:
-
Labeling: Label the cells expressing the cysteine mutant with a membrane-impermeant, biotinylated maleimide reagent.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
SDS-PAGE and Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10][11][12]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with streptavidin conjugated to horseradish peroxidase (HRP) to detect the biotinylated proteins.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Data Presentation and Interpretation
The quantitative data obtained from SCAM experiments can be presented in various ways to facilitate comparison and interpretation. A common approach is to tabulate the effects of this compound on the function of each cysteine mutant.
Table 1: Example of Quantitative Data Summary for this compound Modification of a Voltage-Gated Ion Channel
| Mutant | Location | Baseline Current (µA) | Current after this compound (µA) | % Change | Accessibility |
| Cys-less | - | 1.5 ± 0.2 | 1.48 ± 0.2 | -1.3 | Inaccessible |
| A123C | Extracellular Loop 1 | 1.4 ± 0.1 | 0.2 ± 0.05 | -85.7 | Accessible |
| F245C | Transmembrane Domain 2 | 1.6 ± 0.3 | 1.55 ± 0.3 | -3.1 | Inaccessible |
| G350C | Intracellular Loop 2 | 1.3 ± 0.2 | 1.28 ± 0.2 | -1.5 | Inaccessible (Extracellular) |
| R456C | Extracellular Loop 3 | 1.5 ± 0.1 | 1.1 ± 0.1 | -26.7 | Accessible |
Data are presented as mean ± SEM. Accessibility is determined based on a significant change in current after extracellular application of this compound.
The pattern of accessible and inaccessible residues can then be mapped onto a predicted secondary structure model of the protein to generate a topological map.
Signaling Pathways and Logical Relationships
The application of SCAM can also be used to investigate conformational changes associated with different functional states of a protein, such as the opening and closing of an ion channel.
By applying this compound to the protein in its different conformational states (e.g., in the presence and absence of an activating ligand), researchers can identify residues that change their accessibility. This provides valuable information about the structural rearrangements that underlie protein function.
Conclusion
The Substituted Cysteine Accessibility Method using this compound is a versatile and powerful technique for probing the topology and conformational dynamics of membrane proteins. By providing detailed information about the solvent accessibility of individual residues, SCAM complements high-resolution structural methods and offers unique insights into the structure-function relationships of these important drug targets. The detailed protocols and data interpretation guidelines presented in this guide provide a solid foundation for researchers to successfully apply this technique in their own investigations.
References
- 1. Genetic selection for a highly functional cysteine-less membrane protein using site-saturation mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Site-Directed Cysteine and Disulfide Chemistry to Probe Protein Structure and Dynamics: Applications to Soluble and Transmembrane Receptors of Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 8. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for MTSET Labeling in Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and function of proteins, particularly ion channels. This method involves the introduction of a cysteine residue at a specific site in the protein of interest via site-directed mutagenesis. The reactivity of this engineered cysteine to sulfhydryl-specific reagents, such as [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), provides insights into the accessibility of that residue to the aqueous environment. When combined with whole-cell patch clamp electrophysiology, this compound labeling allows for the real-time functional characterization of ion channels, revealing information about their pore structure, gating mechanisms, and the conformational changes that occur during channel activity.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound labeling in conjunction with whole-cell patch clamp recordings to study ion channels.
Principle of the Method
The fundamental principle of this compound labeling in electrophysiology is the covalent modification of an introduced cysteine residue by this compound. This compound is a positively charged, membrane-impermeant methanethiosulfonate (MTS) reagent. Its reaction with the sulfhydryl group of a cysteine residue results in the addition of a bulky, charged moiety. This modification can have several functional consequences on the ion channel, including:
-
Altered ion conductance: The added group can physically occlude the channel pore, reducing or blocking ion flow.
-
Modified gating properties: The modification can affect the conformational changes associated with channel opening, closing, inactivation, or desensitization. This can manifest as shifts in the voltage-dependence of activation or changes in the kinetics of these processes.
-
Introduction of a tethered agonist or antagonist: Depending on the location of the cysteine, the attached moiety can act as a tethered ligand.
By observing these functional changes in real-time using whole-cell patch clamp, researchers can infer the accessibility of the cysteine-substituted position in different functional states of the channel.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize quantitative data from published studies on the effects of this compound on various cysteine-substituted ion channels in whole-cell patch clamp recordings.
| Ion Channel | Mutant | This compound Concentration | Application Time | Key Findings | Reference |
| Epithelial Sodium Channel (ENaC) | S269C, S270C, F281C | 1 mM | 4 minutes | Significant reduction in whole-cell Na+ current. | [1] |
| Epithelial Sodium Channel (ENaC) | N285C | 1 mM | 4 minutes | Slower channel activation by laminar shear stress (LSS). | [1] |
| Cyclic Nucleotide-Gated (CNG) Channel (CNGA1) | S399C | 200 µM | Continuous perfusion | Time-dependent modification of channel function. | [2] |
| Orai1 Calcium Channel | D110C | 100 µM | Not specified | Rapid and persistent inhibition of CRAC current. | [3] |
| Shaker K+ Channel | L358C, L361C, V363C, L366C | 100 µM | Not specified | Inhibition of K+ currents upon depolarization. | [4] |
| Voltage-gated Ca2+ Channel (CaV) | IIIS6-P13C, IIS6-V1C | 4 mM | 2 minutes | Partial to complete inhibition of Ca2+ current. | [5] |
| Chloride Channel (ClC-1) | K231C/K875X | 40 µM | Variable | Concentration-dependent decay of current amplitude. | [1] |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | cysless/M348C | Not specified | Not specified | Increased ATP-dependent current. | [2] |
| CLC Anion Channel (CLH-3b) | Wild-type | 1 mM | Not specified | Inhibition of whole-cell current. | [3] |
Experimental Protocols
This section provides a detailed, integrated protocol for conducting an this compound labeling experiment using whole-cell patch clamp electrophysiology.
Site-Directed Mutagenesis to Introduce Cysteine Residues
The first step is to introduce a cysteine codon at the desired position within the cDNA of the ion channel of interest. A cysteine-less background is ideal to ensure that this compound reacts only with the engineered cysteine.
Materials:
-
Plasmid DNA containing the wild-type ion channel cDNA
-
Mutagenic primers containing the desired cysteine codon
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Standard molecular biology reagents and equipment for PCR, transformation, and DNA purification.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation (the cysteine codon, TGC or TGT). The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling (typically 12-18 cycles) to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion: Digest the PCR product with DpnI at 37°C for 1-2 hours. DpnI specifically digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Purification and Sequencing: Select individual colonies, grow overnight cultures, and purify the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Cell Culture and Transfection
Materials:
-
HEK293 cells (or another suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Plasmid DNA of the cysteine-mutant ion channel
-
Transfection reagent (e.g., Lipofectamine)
-
Glass coverslips
Protocol:
-
Cell Seeding: Seed HEK293 cells onto glass coverslips in a 24-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete DMEM.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression before performing patch clamp experiments.
Whole-Cell Patch Clamp Recording and this compound Application
Materials:
-
Patch clamp setup (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller and fire-polisher
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH)
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH)
-
This compound stock solution (e.g., 1 M in water, stored at -20°C) and freshly prepared working solution in extracellular solution.
Protocol:
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a desired holding potential (e.g., -80 mV).
-
Apply a voltage protocol (e.g., a series of voltage steps) to elicit ion channel currents and record the baseline activity.
-
-
This compound Application:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Continuously record the ion channel currents during this compound application to observe the time course of modification.
-
-
Washout: After the desired application time, perfuse the chamber with the control extracellular solution to wash out the this compound.
-
Post-Modification Recording: Apply the same voltage protocol as in the baseline recording to assess the steady-state effect of this compound modification.
-
Data Analysis: Analyze the recorded currents to quantify changes in amplitude, kinetics, and voltage-dependence before and after this compound application.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound labeling in whole-cell patch clamp.
Mechanism of this compound Action on an Ion Channel
Caption: this compound covalently modifies an engineered cysteine, altering ion channel function.
Generalized Downstream Signaling Consequence of Modified Ca2+ Channel Activity
References
- 1. Carboxy-Terminal Truncations Modify the Outer Pore Vestibule of Muscle Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Phosphorylation Induces Extracellular Conformational Changes in a CLC Anion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Using MTSET in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of a wide variety of membrane proteins, particularly ion channels. Its large size facilitates microinjection of cRNA and subsequent electrophysiological analysis. A powerful technique to probe the structure-function relationship of these expressed proteins is the Substituted Cysteine Accessibility Method (SCAM). This method involves mutating a residue of interest to a cysteine and then testing the accessibility of this engineered cysteine to sulfhydryl-reactive reagents.
One of the most commonly used reagents in SCAM is [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET). This compound is a positively charged, membrane-impermeant molecule that covalently modifies accessible cysteine residues. This modification can induce a functional change in the protein, such as an alteration in ion channel current, which can be measured using electrophysiological techniques. By observing these changes, researchers can infer the location and role of specific residues within the protein's structure, for instance, whether a residue is lining an aqueous pore or is involved in the channel's gating mechanism.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the Xenopus oocyte expression system to study ion channel function.
Data Presentation
The functional effects of this compound on ion channels are typically quantified by measuring changes in current amplitude, gating kinetics, and voltage-dependence of activation or inactivation. The following table summarizes representative data on the effects of internal this compound application on wild-type and cysteine-mutant Nav1.5 sodium channels expressed in a mammalian cell line, which is analogous to the data that can be obtained from Xenopus oocytes. This data demonstrates how this compound modification can alter key channel properties.
| Channel | Condition | Peak Current Reduction (%) | ΔV0.5 of Inactivation (mV) | Change in kv (fold) | Change in Recovery from Inactivation (fold) |
| Wild-type | Internal this compound | No significant effect | -3.8 | No change | No significant effect |
| F1760C | Internal this compound | 25 ± 5 | -12.2 | 1.7 | 1.5 (slower) |
| V1763C | Internal this compound | Significant reduction | - | - | Slower |
| Y1767C | Internal this compound | Significant reduction | - | - | Slower |
| I1770C | Internal this compound | Significant reduction | - | - | - |
Data adapted from a study on Nav1.5 channels, illustrating the types of quantitative effects this compound can have on channel function. The effects are often a result of the introduced cysteine's location and its accessibility to this compound. A significant reduction in current and a hyperpolarizing shift (more negative V0.5) in steady-state inactivation are common functional consequences of this compound modification of pore-lining or gating-associated residues.
Experimental Protocols
Preparation of Xenopus Oocytes
-
Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian lobes in a calcium-free solution (e.g., OR-2) containing collagenase (e.g., 2 mg/mL) for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.
-
Selection: Manually separate the oocytes and select healthy, stage V-VI oocytes.
-
Incubation: Store the oocytes in a Barth's solution (MBS) supplemented with antibiotics at 16-18°C.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Synthesize capped cRNA from linearized plasmid DNA containing the gene for the ion channel of interest (wild-type or cysteine mutant) using an in vitro transcription kit.
-
Microinjection: Inject 50 nL of the cRNA solution (at a concentration of 0.02-1.0 µg/µL) into the cytoplasm of the selected oocytes.
-
Incubation for Expression: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for protein expression.
Preparation of this compound Solutions
-
Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM) in water or an appropriate buffer immediately before use. This compound is unstable in aqueous solutions and should be used within a short time.
-
Working Solution: Dilute the stock solution to the desired final concentration (typically in the range of 0.1-2 mM) in the recording solution. The optimal concentration should be determined empirically for each channel and mutation.
Electrophysiological Recording and this compound Application
This protocol describes the application of this compound to the extracellular side of the oocyte membrane during two-electrode voltage clamp (TEVC) recording.
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with the recording solution (e.g., ND96).
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl (for voltage and current electrodes).
-
Initial Recording: Clamp the oocyte at a holding potential (e.g., -80 mV) and record baseline ion channel currents using a suitable voltage protocol. This protocol should be designed to elicit the currents of interest (e.g., a series of depolarizing voltage steps to measure activation).
-
This compound Application: Switch the perfusion to the recording solution containing this compound.
-
Continuous Recording: Continuously monitor the ion channel currents during this compound application. The rate of current change will depend on the accessibility of the cysteine residue and the concentration of this compound.
-
Washout: After a stable effect is observed or after a predetermined application time, switch the perfusion back to the control recording solution to wash out the unbound this compound.
-
Post-MTSET Recording: Record the currents again using the same voltage protocol to assess the irreversible effect of the covalent modification by this compound.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence before and after this compound application. The rate of modification can also be determined by fitting the time course of the current change during this compound application to a single exponential function.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in Xenopus oocytes.
Caption: Mechanism of this compound action on a cysteine-mutant ion channel.
Revolutionizing Protein Analysis: A Detailed Workflow for Site-Directed Mutagenesis and MTSET Labeling
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic fields of molecular biology and drug development, the ability to dissect protein structure and function at the amino acid level is paramount. A powerful technique that combines the precision of genetic engineering with targeted chemical modification is the workflow of site-directed mutagenesis followed by labeling with [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of this elegant and insightful methodology.
This technique is instrumental in identifying residues that line aqueous channels, form ligand-binding pockets, or undergo conformational changes during protein function. The introduction of a cysteine residue at a specific site allows for its subsequent modification by this compound, a sulfhydryl-reactive reagent. This modification introduces a bulky, positively charged group, which can be used to probe the local environment and its role in protein activity. This approach, often referred to as Substituted Cysteine Accessibility Method (SCAM), has been particularly valuable in the study of ion channels, transporters, and G-protein coupled receptors (GPCRs).[1][2]
Core Principles
The workflow hinges on two key experimental stages:
-
Site-Directed Mutagenesis (SDM): This established technique is used to introduce a cysteine codon into the gene encoding the protein of interest at a specific location. Cysteine is chosen due to the unique reactivity of its sulfhydryl group. A cysteine-less protein background is often desirable to ensure that only the engineered cysteine is available for labeling.
-
This compound Labeling: Following expression and purification of the cysteine-mutant protein, it is exposed to this compound. This reagent specifically and covalently reacts with the sulfhydryl group of the introduced cysteine, forming a disulfide bond. The consequence of this modification on protein function is then assessed.
The accessibility of the introduced cysteine to this compound provides information about its location. If a residue is in a water-accessible crevice or channel, this compound will readily react. Conversely, if the residue is buried within the protein core, it will be inaccessible. Furthermore, the functional consequence of the bulky, charged this compound modification provides insights into the role of that specific residue in the protein's mechanism of action.
Experimental Workflow
The overall experimental workflow for site-directed mutagenesis and this compound labeling is a multi-step process that requires careful planning and execution. It begins with the in silico design of primers for mutagenesis and culminates in the functional analysis of the labeled protein.
References
Application of MTSET in the Study of Transporter Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to MTSET and Substituted Cysteine Accessibility Method (SCAM)
The study of transporter proteins, which mediate the movement of ions, small molecules, and macromolecules across biological membranes, is fundamental to understanding cellular physiology and pharmacology. A powerful technique to probe the structure-function relationship of these proteins is the Substituted Cysteine Accessibility Method (SCAM) , which utilizes sulfhydryl-reactive reagents like [2-(trimethylammonium)ethyl] methanethiosulfonate (this compound) .
This compound is a hydrophilic and positively charged reagent that specifically and covalently reacts with the sulfhydryl group of cysteine residues. Due to its charge and hydrophilicity, this compound is generally membrane-impermeable, making it an excellent tool for probing the accessibility of cysteine residues from the extracellular or aqueous-accessible domains of a transporter protein. The core principle of SCAM involves systematically introducing cysteine mutations at various positions within a transporter protein that ideally lacks native solvent-accessible cysteines. The reactivity of these engineered cysteines with this compound provides valuable insights into:
-
Membrane Topology: Identifying which residues are exposed to the aqueous environment on either side of the membrane.
-
Structure of Binding Pockets and Channels: Mapping the lining of substrate and inhibitor binding sites, as well as the translocation pathway.
-
Conformational Changes: Detecting changes in residue accessibility upon substrate binding, inhibitor binding, or changes in membrane potential, thereby elucidating the dynamic conformational rearrangements that underlie the transport cycle.
The reaction of this compound with an accessible cysteine can be monitored by observing a functional change in the transporter, such as inhibition or modification of its transport activity. The rate of this functional modification is proportional to the accessibility of the substituted cysteine residue.
Application Notes
The application of this compound in conjunction with SCAM offers a versatile approach to dissecting the molecular mechanisms of transporter proteins. Key applications include:
-
Mapping the Translocation Pathway: By creating a series of cysteine mutants along a putative transmembrane domain, researchers can identify which residues line the transport pore. Residues that are accessible to this compound and whose modification alters transport function are likely part of the translocation pathway.
-
Identifying Gating and Conformational Changes: The accessibility of certain residues may change depending on the functional state of the transporter (e.g., open vs. closed, inward-facing vs. outward-facing). By applying this compound in the presence and absence of substrates, inhibitors, or specific ion gradients, researchers can pinpoint regions of the protein that undergo conformational changes during the transport cycle.
-
Probing Substrate and Inhibitor Binding Sites: Cysteine mutations introduced into a binding pocket can be tested for their accessibility to this compound. Protection from this compound modification by a substrate or inhibitor can indicate that the mutated residue is at or near the binding site.
-
Determining the Rate of Conformational Changes: The kinetics of this compound modification can provide quantitative information about the rate of conformational transitions in the transporter.
Experimental Protocols
Below are detailed protocols for a typical SCAM experiment using this compound to study a transporter protein expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines).
Protocol 1: Cysteine-Scanning Mutagenesis and Expression
-
Creation of a Cysteine-less Template: If the wild-type transporter contains reactive, solvent-accessible cysteine residues, they should be mutated to a non-reactive amino acid (e.g., serine or alanine) to create a "cysteine-less" template. This ensures that any observed reaction with this compound is due to the engineered cysteine.
-
Site-Directed Mutagenesis: Introduce single cysteine mutations at desired positions in the cysteine-less transporter cDNA using standard molecular biology techniques.
-
Expression in a Heterologous System:
-
For Xenopus oocytes: Synthesize cRNA from the linearized cDNA and inject it into prepared oocytes. Incubate the oocytes for 2-5 days to allow for protein expression.
-
For Mammalian Cells (e.g., HEK293): Transfect the cells with the plasmid DNA containing the cysteine mutant transporter. Allow 24-48 hours for protein expression.
-
Protocol 2: this compound Accessibility Assay
-
Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM in water) immediately before use, as it can hydrolyze in aqueous solutions. Store on ice.
-
Functional Assay of Transporter Activity:
-
Establish a baseline measurement of the transporter's activity. This can be done using various techniques such as:
-
Radiolabeled Substrate Uptake: Measure the uptake of a radiolabeled substrate over a specific time course.
-
Electrophysiology (for electrogenic transporters): Measure the substrate-induced current using two-electrode voltage clamp (for oocytes) or patch-clamp (for cultured cells).
-
Fluorescence-based Assays: Use fluorescent substrates or reporters to monitor transport activity.
-
-
-
Application of this compound:
-
Dilute the this compound stock solution to the desired final concentration (typically in the range of 0.1 - 10 mM) in the appropriate assay buffer.
-
Expose the cells expressing the cysteine mutant transporter to the this compound solution for a defined period (e.g., 1-10 minutes).
-
-
Washout: Thoroughly wash the cells with assay buffer to remove any unreacted this compound.
-
Post-MTSET Functional Assay: Measure the transporter activity again after this compound treatment using the same method as in step 2.
-
Data Analysis:
-
Calculate the percentage of remaining transporter activity after this compound treatment compared to the baseline activity.
-
A significant change in activity (inhibition or potentiation) indicates that the introduced cysteine is accessible to this compound and that its modification impacts transporter function.
-
Protocol 3: Determining the Second-Order Rate Constant of this compound Modification
-
Time Course of this compound Inhibition: To determine the rate of modification, expose the cells to a fixed concentration of this compound for varying durations.
-
Concentration Dependence of this compound Inhibition: Alternatively, expose the cells to different concentrations of this compound for a fixed time.
-
Calculation of the Pseudo-First-Order Rate Constant (k₁): Plot the remaining transporter activity as a function of time or this compound concentration. The data can be fitted to a single exponential decay function to determine the pseudo-first-order rate constant (k₁).
-
Calculation of the Second-Order Rate Constant (k₂): The second-order rate constant, which reflects the intrinsic reactivity of the cysteine residue, can be calculated by dividing the pseudo-first-order rate constant by the concentration of this compound used (k₂ = k₁ / [this compound]).
Quantitative Data Presentation
The following table summarizes representative quantitative data from studies using this compound to investigate various transporter proteins. This data illustrates how this compound can be used to quantify the accessibility and reactivity of specific residues.
| Transporter | Mutant | Condition | This compound Concentration (mM) | Effect | Quantitative Measurement | Reference |
| Human Serotonin Transporter (hSERT) | Y107C | Basal | 0.1 | Inhibition of transport | IC50 = 45 µM | [1] |
| Rat Na+/Pi Cotransporter (NaPi-IIa) | A453C | Basal | 1 | Increased uncoupled slippage current | - | [2] |
| Rat Na+/Pi Cotransporter (NaPi-IIa) | A455C | Basal | 1 | Increased uncoupled slippage current | - | [2] |
| Human Equilibrative Nucleoside Transporter 1 (hENT1) | Wild-type | Basal | 1 | Inhibition of [3H]NBMPR binding | ~50% inhibition | [3] |
| Human Equilibrative Nucleoside Transporter 1 (hENT1) | C193S | Basal | 1 | Attenuated this compound effect on uptake | - | [3] |
| P2X₁ Receptor | N290C | ATP-bound | 1 | Potentiation of ATP-evoked current | ~250% of control | [4] |
| P2X₁ Receptor | F291C | ATP-bound | 1 | Inhibition of ATP-evoked current | ~20% of control | [4] |
| P2X₂ Receptor | K67C | ATP-bound | 1 | Inhibition of ATP-evoked current | ~20% of control | [5] |
Mandatory Visualizations
Figure 1. Principle of this compound application in SCAM.
Figure 2. Experimental workflow for SCAM using this compound.
Figure 3. Probing conformational changes with this compound.
References
- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 2. Alternating Access of the Putative Substrate-Binding Chamber in the ABC Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]
- 5. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with MTSET Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the use of [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) in conjunction with electrophysiological recordings, particularly the patch-clamp technique. This compound is a positively charged, membrane-impermeant methanethiosulfonate (MTS) reagent that covalently modifies cysteine residues introduced into ion channels or other proteins of interest. This technique, known as Substituted Cysteine Accessibility Method (SCAM), is a powerful tool for probing the structure-function relationships of ion channels, including identifying residues that line the ion channel pore, detecting conformational changes during channel gating, and mapping drug binding sites.
The protocols detailed below are intended to provide a framework for researchers to design and execute experiments involving this compound perfusion. The specific parameters, such as this compound concentration and application time, will likely require optimization for each specific ion channel and expression system.
Principle of this compound Application in Electrophysiology
This compound reacts specifically with the sulfhydryl group of cysteine residues, forming a disulfide bond. Due to its positive charge and hydrophilicity, this compound is unable to cross the cell membrane, making it an excellent tool for probing the accessibility of cysteine residues from the extracellular or intracellular side, depending on the application method.
When a cysteine residue is introduced into a specific location within an ion channel via site-directed mutagenesis, the application of this compound can lead to a functional modification of the channel if the residue is accessible to the reagent. This functional change, which can be a block or modification of the ionic current, an alteration in gating properties (e.g., activation or inactivation), or a change in ion selectivity, is measured using electrophysiological techniques like patch-clamp recording. The rate and extent of this modification provide insights into the local environment and accessibility of the engineered cysteine.
Key Applications in Research and Drug Development
-
Structural Mapping of Ion Channels: By systematically introducing cysteines at different positions and testing their accessibility to this compound, researchers can map the aqueous-accessible surfaces of ion channel pores and crevices.
-
Investigating Gating Mechanisms: The accessibility of a cysteine residue can change depending on the conformational state of the channel (e.g., open, closed, inactivated). This compound can be used to probe these state-dependent changes, providing valuable information about the dynamics of channel gating.[1][2]
-
Identifying Drug and Toxin Binding Sites: this compound can be used in competition experiments to identify residues that are part of a drug or toxin binding site. If a drug protects a cysteine residue from modification by this compound, it suggests that the drug binds at or near that residue.
-
Screening for Channel Modulators: The irreversible nature of the this compound modification can be utilized in high-throughput screening assays to identify compounds that allosterically modulate channel function.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative effects of this compound on two major classes of voltage-gated ion channels, as reported in the scientific literature. These tables are intended to serve as a reference for expected outcomes and as a starting point for experimental design.
Table 1: Effects of this compound on Cysteine-Substituted Voltage-Gated Sodium Channels (Nav1.5)
| Mutant | This compound Concentration | Application Method | Effect on Peak Current | Shift in Steady-State Inactivation (V0.5) | Effect on Recovery from Inactivation | Reference |
| F1760C | Not specified (internal) | Whole-cell patch clamp | Significant inhibition | - | Slowed | [1][2] |
| V1763C | Not specified (internal) | Whole-cell patch clamp | Significant inhibition | Hyperpolarizing shift | Slowed | [1][2] |
| Y1767C | Not specified (internal) | Whole-cell patch clamp | Significant inhibition | Hyperpolarizing shift | Slowed | [1][2] |
| I1770C | Not specified (internal) | Whole-cell patch clamp | Increased persistent current | - | - | [1] |
Table 2: Effects of this compound on Cysteine-Substituted Voltage-Gated Potassium Channels (BK Channels)
| Channel | This compound Concentration | Application Method | Effect on Current | Shift in Conductance-Voltage (G-V) Relation | Reference |
| mSlo1/hSlo1 | Not specified | Inside-out patch clamp | Increased IK | Shift to more negative voltages |
Mandatory Visualizations
Signaling Pathway: this compound Modification of a Cysteine Residue
Caption: Covalent modification of a cysteine residue by this compound.
Experimental Workflow: Electrophysiology with this compound Perfusion
Caption: Experimental workflow for this compound perfusion in electrophysiology.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Materials:
-
[2-(trimethylammonium)ethyl] methanethiosulfonate bromide (this compound) powder
-
High-purity water (e.g., Milli-Q) or appropriate buffer
-
Vortex mixer
-
Ice bucket
Procedure:
-
Storage: Store this compound powder desiccated at -20°C. Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM or 1 M) in high-purity water. This should be done immediately before use.
-
Note: this compound hydrolyzes in aqueous solutions, so stock solutions are not stable and should be made fresh for each experiment.
-
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1 mM) in the desired extracellular or intracellular recording solution.
-
Handling: Keep the stock and working solutions on ice to minimize hydrolysis.
Protocol 2: Whole-Cell Patch-Clamp Recording with Extracellular this compound Perfusion
Materials:
-
Cells expressing the cysteine-mutant ion channel of interest
-
Standard patch-clamp electrophysiology rig with a perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound working solution
-
Data acquisition hardware and software
Procedure:
-
Cell Preparation: Plate cells expressing the channel of interest onto coverslips suitable for microscopy and patch-clamp recording.
-
Rig Preparation: Set up the patch-clamp rig and perfusion system. Ensure the perfusion lines are clean and free of air bubbles. Calibrate the flow rate of the perfusion system to allow for rapid solution exchange around the patched cell.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the standard extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a desired holding potential.
-
Apply a series of voltage steps or ramps to elicit ionic currents through the channel of interest.
-
Record stable baseline currents for several minutes to ensure the recording is stable.
-
-
This compound Perfusion:
-
Switch the perfusion system from the standard extracellular solution to the this compound-containing solution.
-
Continuously apply the voltage protocol to monitor the effect of this compound on the channel in real-time.
-
The duration of this compound application will depend on the accessibility of the cysteine and the concentration of this compound, and may range from a few seconds to several minutes.
-
-
Washout:
-
After the desired application time, or once a maximal effect is observed, switch the perfusion back to the standard extracellular solution to wash out the unreacted this compound.
-
-
Post-MTSET Recording:
-
Continue to record currents for several minutes after washout to confirm that the modification is irreversible.
-
-
Data Analysis:
-
Measure the parameters of interest (e.g., peak current amplitude, voltage-dependence of activation/inactivation, time constants of activation/inactivation) before, during, and after this compound application.
-
The rate of modification can be estimated by fitting the time course of the change in current to a single exponential function.
-
Protocol 3: Inside-Out Patch Recording with Intracellular this compound Perfusion
Procedure:
-
Establish Cell-Attached Configuration: Follow steps 1-4 of Protocol 2 to form a gigaohm seal on the cell membrane.
-
Excise the Patch: Gently pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.
-
Baseline Recording: Perfuse the patch with a control intracellular solution and record baseline channel activity.
-
This compound Perfusion: Switch the perfusion to an intracellular solution containing the desired concentration of this compound.
-
Washout and Post-MTSET Recording: Follow steps 7-9 of Protocol 2 to wash out the this compound and analyze the data.
Troubleshooting
-
No effect of this compound:
-
The introduced cysteine may not be accessible to this compound in the conformational state being studied.
-
The this compound solution may have hydrolyzed. Prepare fresh solutions.
-
The perfusion system may not be delivering the solution effectively to the cell. Check for leaks or blockages.
-
-
High leak currents:
-
The gigaohm seal may be unstable.
-
This compound application may have non-specific effects on the cell membrane at very high concentrations.
-
-
Variability in results:
-
Ensure consistent timing and concentration of this compound application.
-
Cell-to-cell variability in channel expression can contribute to variability in current amplitude.
-
Conclusion
Electrophysiology recording with this compound perfusion is a robust and versatile technique for investigating the structure and function of ion channels. By following the detailed protocols and considering the potential challenges, researchers can effectively utilize this method to gain valuable insights into the molecular mechanisms of ion channel operation and their modulation by various compounds. The quantitative data and experimental workflows provided in these notes serve as a foundation for designing and interpreting experiments in both academic and industrial research settings.
References
Application Notes and Protocols for Time-Course Analysis of MTSET Modification of Cysteine Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the time-course analysis of protein modification using the cysteine-reactive reagent [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET). This technique, a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), is invaluable for probing protein structure, function, and conformational changes, particularly in membrane proteins like ion channels and transporters.[1][2][3][4]
Introduction
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify residues that are exposed to aqueous environments within a protein structure.[1][2][3][4] The method involves site-directed mutagenesis to introduce a cysteine residue at a specific position in a protein that is typically devoid of endogenous cysteines. Subsequently, the accessibility of this engineered cysteine is probed using sulfhydryl-specific reagents, such as this compound.
This compound is a positively charged, membrane-impermeant reagent that reacts specifically with the sulfhydryl group of cysteine to form a disulfide bond.[5] This covalent modification introduces a bulky, charged group, which can alter the function of the protein (e.g., inhibit ion channel conductance or transporter uptake). By monitoring the rate of this functional change over time, researchers can infer the accessibility of the introduced cysteine. This information provides insights into the protein's topology, the structure of channels or binding crevices, and dynamic conformational changes associated with protein function.[1][5]
Key Applications
-
Mapping the lining of ion channel pores and transporter lumens: By systematically introducing cysteines along a transmembrane segment, one can determine which residues are exposed to the aqueous pore.
-
Investigating conformational changes: The accessibility of a cysteine residue can change depending on the functional state of the protein (e.g., open vs. closed state of an ion channel).[6] SCAM can be used to map these state-dependent changes in protein structure.
-
Probing the electrostatic potential of a protein crevice: The rate of reaction of charged MTS reagents can provide information about the local electrostatic environment.[5]
-
Determining the sidedness of residue exposure: The membrane impermeability of this compound allows for the determination of whether a residue is exposed to the extracellular or intracellular solution.[3]
Experimental Considerations
-
Cysteine-less background: The target protein should ideally be mutated to remove all endogenous cysteines that are reactive to this compound, creating a "cysteine-less" background. This ensures that any observed modification is due to the specifically introduced cysteine.[4]
-
Functional expression of mutants: It is crucial to confirm that the cysteine mutations do not significantly alter the protein's structure or function before proceeding with accessibility studies.[4]
-
This compound stability: this compound has a limited half-life in aqueous solution (e.g., about 10 minutes at pH 7.5 and room temperature).[5] Therefore, it is essential to prepare fresh solutions of this compound immediately before use.
-
Control experiments: Wild-type (cysteine-less) protein should be tested to ensure it is not affected by this compound. This controls for non-specific effects of the reagent.[7]
Experimental Protocols
Protocol 1: General Procedure for this compound Modification of Cysteine Mutants in Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the application of this compound to cysteine mutants of ion channels expressed in a cellular system, with functional modification assessed using the whole-cell patch-clamp technique.
-
Cell Preparation and Expression:
-
Culture cells (e.g., HEK293, Xenopus oocytes) expressing the cysteine mutant of the ion channel of interest.
-
Ensure a sufficient level of protein expression to obtain robust currents.
-
-
Reagent Preparation:
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a cell expressing the mutant channel.
-
Use a recording pipette solution that is appropriate for the ion channel being studied.
-
Apply voltage protocols that elicit measurable currents from the channel.
-
-
Time-Course of Modification:
-
Obtain a stable baseline recording of the channel's activity in the absence of this compound.
-
Perfuse the cell with the this compound-containing solution for a defined period (e.g., 1-5 minutes).[5][9] The duration of application will depend on the accessibility of the cysteine and the concentration of this compound used.
-
Continuously or intermittently monitor the channel's current during this compound application. The rate of current change (inhibition or potentiation) reflects the rate of cysteine modification.
-
After the desired application time, wash out the this compound with the control recording solution.
-
-
Data Analysis:
-
Measure the current amplitude at regular intervals throughout the experiment.
-
Plot the normalized current as a function of time.
-
The time course of modification can often be fit with a single exponential function to determine the rate constant of modification.
-
Protocol 2: Biochemical Assessment of this compound Modification using Biotinylated Reagents
This protocol outlines a biochemical approach to assess cysteine accessibility using a biotinylated analogue of this compound (e.g., MTSEA-biotin), followed by detection with streptavidin.
-
Cell Culture and Mutant Expression:
-
Express the cysteine mutant protein in a suitable cell line.
-
-
Cell Treatment:
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Incubate the cells with the biotinylated MTS reagent (e.g., MTSEA-biotin) at a specific concentration and for a defined time. The optimal conditions will need to be determined empirically.
-
To probe for state-dependent accessibility, ligands or drugs can be included during the incubation period.
-
-
Cell Lysis and Protein Isolation:
-
After incubation, wash the cells to remove unreacted reagent.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Isolate the protein of interest, for example, by immunoprecipitation or by preparing membrane fractions.
-
-
Detection of Biotinylation:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with a streptavidin-conjugated enzyme (e.g., streptavidin-HRP).
-
Detect the biotinylated protein using a chemiluminescent substrate. The intensity of the band corresponds to the extent of cysteine modification.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the time course of this compound modification of cysteine mutants. These values can serve as a starting point for designing new experiments.
| Protein (Mutant) | This compound Concentration | Application Time | Effect | Reference |
| KCa3.1 (A286C) | 1 mM | 1.0 s | Channel activation | [10] |
| CaV Channel (IS6-V3C) | 4 mM | 2 min | Little inhibition | [9] |
| CaV Channel (IIIS6-P13C) | 4 mM | 2 min | Partial inhibition | [9] |
| CaV Channel (IIS6-V1C) | 4 mM | 2 min | Complete inhibition | [9] |
| Nav1.5 (Y1767C) | 1 mM (internal) | 5 min | 42.1 ± 4.6% inhibition | [7] |
| Nav1.5 (V1763C) | 1 mM (internal) | ~2 min | Complete inhibition at -100 mV | [7] |
| AChBP (Y53C) | 1 mM | 1 hour | Covalent modification | [8] |
| hSlo1 (C(1-13)A) | 100 µM | Variable | Reduction in current | [11] |
| Protein (Mutant) | Half-Maximal this compound Concentration (IC50) | Calculated Rate Constant | Reference |
| SERT (Y107C/C109A) | 0.011 ± 0.006 mM | The pseudo first-order modification rate constant was derived from the half-maximal concentration and the assay time.[12] | [12] |
| SERT (S404C/C109A) | 0.0025 ± 0.0008 mM | The pseudo first-order modification rate constant was derived from the half-maximal concentration and the assay time.[12] | [12] |
Visualizations
Caption: Experimental workflow for Substituted Cysteine Accessibility Method (SCAM).
Caption: Chemical reaction of this compound with a cysteine residue.
References
- 1. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]
- 3. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [bio-protocol.org]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. This compound modification of D4S6 cysteines stabilize the fast inactivated state of Nav1.5 sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of a Cysteine-modified Mutant in Loop D of Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MTSET Labeling of Purified Proteins in Functional Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
[2-mercaptoethyl]trimethylammonium (MTSET) is a sulfhydryl-reactive reagent renowned for its utility in protein chemistry, particularly in the study of ion channels and other membrane proteins.[1] Its primary application lies in cysteine-scanning mutagenesis, a powerful technique to probe the structure and function of proteins.[1] By introducing a cysteine residue at a specific site through mutagenesis and subsequently labeling it with this compound, researchers can introduce a positive charge and a bulky group.[1] This modification can alter the protein's function in a state-dependent manner, providing invaluable insights into its conformational changes during activity, such as the gating motions of ion channels.[1]
These application notes provide a comprehensive guide to the use of this compound in functional assays, covering site-directed mutagenesis for cysteine introduction, protein expression and purification, the this compound labeling procedure, and subsequent functional analysis.
Core Principles
The fundamental principle behind this compound labeling in functional assays involves site-directed mutagenesis to introduce a unique, accessible cysteine residue into the protein of interest. This engineered protein is then purified and reacted with this compound, which covalently modifies the sulfhydryl group of the cysteine. The addition of the bulky, positively charged trimethylammonium group can induce a functional change in the protein, which is then measured in a relevant assay. The magnitude and nature of this change provide information about the local environment of the modified cysteine and its role in the protein's mechanism.
Key Applications
-
Mapping Channel Pores and Gating Machinery: By systematically introducing cysteines along the pore-lining and other critical domains of ion channels, this compound labeling can identify residues that are accessible to the aqueous environment and whose modification affects ion permeation or channel gating.[1]
-
Probing Conformational Changes: The reactivity of an introduced cysteine to this compound can differ depending on the conformational state of the protein (e.g., open vs. closed state of a channel). This state-dependent reactivity allows for the mapping of domains that undergo conformational rearrangements during protein function.[1]
-
Structure-Function Relationship Studies: Inducing a functional effect through this compound modification at a specific site provides direct evidence for the involvement of that residue or region in the protein's activity.
Experimental Workflow Overview
The overall workflow for utilizing this compound in functional protein studies is a multi-step process that requires careful planning and execution. It begins with the identification of a target residue for cysteine substitution, followed by molecular biology techniques to create the mutant protein. The subsequent steps involve protein expression, purification, the labeling reaction itself, and finally, the functional characterization of the modified protein.
References
Probing the Dynamic Landscape of Membrane Proteins: Application Notes and Protocols for MTSET Modification
For Immediate Release
[City, State] – [Date] – In a move to empower researchers in the fields of cellular biology, pharmacology, and drug development, we are pleased to release detailed Application Notes and Protocols for the [2-aminoethyl] methanethiosulfonate (MTSET) modification of membrane proteins. This powerful technique offers a robust method for investigating the structure-function relationships of these critical cellular components, providing invaluable insights into their dynamic nature and role in signaling pathways.
These comprehensive guidelines are designed for researchers, scientists, and drug development professionals, offering a detailed framework for the successful application of this compound chemistry to probe the accessibility and conformational changes of engineered cysteine residues within membrane proteins.
Introduction to this compound Modification
This compound is a sulfhydryl-reactive reagent that covalently modifies cysteine residues introduced into a protein of interest via site-directed mutagenesis. Its positive charge and membrane impermeability make it an exceptional tool for probing the extracellularly accessible regions of membrane proteins. By systematically introducing cysteines at various positions and assessing their reactivity with this compound, researchers can map the topography of transmembrane domains, identify residues lining ion channel pores, and detect ligand-induced conformational changes in real-time.
Experimental Protocols
A successful this compound modification experiment begins with the precise introduction of a cysteine residue at the desired location within the membrane protein. This is followed by the expression of the mutant protein in a suitable system, and finally, the application of this compound and functional analysis.
Protocol 1: Site-Directed Mutagenesis to Introduce Cysteine Residues
This protocol outlines the steps for introducing a cysteine codon into the gene encoding the membrane protein of interest using PCR-based site-directed mutagenesis.[1][2]
Materials:
-
High-fidelity DNA polymerase
-
Plasmid DNA containing the wild-type gene of interest
-
Mutagenic primers (forward and reverse) containing the desired cysteine codon change
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 nucleotides in length, containing the desired mutation in the center.[3] The primers should have a melting temperature (Tm) between 78°C and 82°C.
-
PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
Initial Denaturation: 98°C for 30 seconds
-
18-25 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-72°C for 20 seconds (optimize as needed)
-
Extension: 72°C for 3-4 minutes (depending on plasmid size)
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protocol 2: this compound Labeling and Functional Analysis in Xenopus Oocytes
This protocol describes the expression of cysteine-mutant membrane proteins in Xenopus oocytes and subsequent functional analysis of this compound modification using two-electrode voltage clamp (TEVC) electrophysiology.[4][5][6][7][8]
Materials:
-
Capped and polyadenylated cRNA of the cysteine-mutant membrane protein
-
Xenopus laevis oocytes
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6)
-
This compound stock solution (e.g., 100 mM in water, stored at -20°C)
-
Two-electrode voltage clamp setup
Procedure:
-
cRNA Injection: Inject 50 nL of the cRNA solution (10-100 ng/µL) into Stage V-VI Xenopus oocytes.
-
Protein Expression: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for protein expression at the plasma membrane.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Voltage-clamp the oocyte to a holding potential appropriate for the protein of interest (e.g., -80 mV for many ion channels).
-
Record baseline currents in response to a specific stimulus (e.g., voltage step or ligand application).
-
-
This compound Application:
-
Prepare a fresh working solution of this compound in ND96 solution to the desired final concentration (typically 0.1 - 2 mM).
-
Perfuse the oocyte with the this compound solution for a defined period (e.g., 1-5 minutes).
-
-
Post-MTSET Recording:
-
Wash out the this compound solution by perfusing with ND96.
-
Apply the same stimulus as in the baseline recording and record the currents.
-
-
Data Analysis: Compare the current amplitude, kinetics, or other functional parameters before and after this compound application to determine the effect of the modification. A significant change in function indicates that the introduced cysteine is accessible to this compound.
Data Presentation: Quantitative Analysis of this compound Modification
The following tables summarize typical experimental parameters and expected outcomes for this compound modification of different classes of membrane proteins.
Table 1: this compound Modification Parameters for a Voltage-Gated Sodium Channel (NaV)
| Cysteine Mutant Location | This compound Concentration (mM) | Incubation Time (min) | Functional Effect | Interpretation |
| Outer Pore Region | 0.5 - 1.0 | 1 - 2 | Inhibition of ion conduction | Cysteine is accessible in the ion permeation pathway. |
| Voltage Sensor Domain (extracellular loop) | 1.0 - 2.0 | 2 - 5 | Alteration of gating kinetics (e.g., shift in voltage-dependence) | Cysteine is located in a region involved in channel gating. |
| Intracellular Loop | 1.0 - 2.0 | 5 | No significant effect | Cysteine is not accessible to the membrane-impermeant this compound. |
| Wild-Type (no introduced cysteine) | 2.0 | 5 | No significant effect | Control for non-specific effects of this compound. |
Table 2: this compound Modification Parameters for a G-Protein Coupled Receptor (GPCR)
| Cysteine Mutant Location | This compound Concentration (mM) | Incubation Time (min) | Functional Assay | Expected Outcome |
| Extracellular Loop 2 | 0.2 - 0.5 | 2 | Ligand Binding Assay | Decreased ligand affinity. |
| Transmembrane Domain 3 (extracellular end) | 0.5 - 1.0 | 3 | G-protein activation assay | Altered agonist potency or efficacy. |
| Intracellular Loop 3 | 1.0 | 5 | G-protein activation assay | No change in agonist response. |
| Agonist-bound State | 0.5 | 2 | This compound labeling rate | Increased rate of modification compared to the resting state. |
Mandatory Visualizations
Visualizing experimental workflows and the signaling pathways under investigation is crucial for clarity and communication.
Experimental Workflow: Cysteine Accessibility Scanning
Caption: Workflow for determining cysteine accessibility using this compound.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
This diagram illustrates a simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and how this compound can be used to probe conformational changes upon ligand binding.[9][10][11][12][13]
Caption: Probing RTK activation with this compound.
Troubleshooting and Considerations
-
Reagent Stability: this compound solutions should be prepared fresh and kept on ice to prevent hydrolysis.
-
Non-specific Effects: Always include a wild-type control (lacking the introduced cysteine) to ensure that the observed effects are specific to the modification of the target residue.
-
Redox Environment: The presence of reducing agents like DTT will interfere with this compound labeling and should be avoided in the experimental solutions.
-
Accessibility: A lack of effect from this compound could indicate that the introduced cysteine is buried within the protein or is in a local environment that is not conducive to the reaction.
By providing these detailed protocols and application notes, we aim to facilitate the adoption of this compound modification as a key technique in the study of membrane protein dynamics and function, ultimately accelerating discoveries in cellular signaling and drug development.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 7. ifsc.usp.br [ifsc.usp.br]
- 8. health.uconn.edu [health.uconn.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
Application Notes and Protocols for Calculating MTSET Reaction Rates in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted cysteine accessibility method (SCAM) is a powerful technique used to probe the structure and function of proteins, particularly ion channels.[1] This method involves introducing a cysteine residue at a specific site in a protein through site-directed mutagenesis and then assessing the accessibility of this engineered cysteine to sulfhydryl-specific reagents.[1] One of the most commonly used reagents in SCAM is [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET).
This compound is a positively charged, membrane-impermeant thiol-modifying reagent that reacts specifically with the sulfhydryl group of cysteine residues to form a disulfide bond.[2] This modification introduces a bulky, charged group onto the protein, which can lead to a measurable change in its function, such as altered ion channel conductance or gating.[1][3] By measuring the rate of this functional change, researchers can infer the accessibility of the substituted cysteine and gain insights into the protein's structure and conformational changes.[1]
These application notes provide a comprehensive guide to calculating this compound reaction rates in electrophysiology, covering the underlying principles, detailed experimental protocols, data analysis, and interpretation.
Principle of the Method
The reaction between this compound and a cysteine residue is a bimolecular reaction. However, in a typical electrophysiology experiment, the concentration of this compound is much higher than the concentration of the target protein (ion channels). Under these conditions, the reaction can be approximated as a pseudo-first-order reaction.[4][5]
The rate of modification of the ion channel can be described by the following equation:
d[Modified Channels]/dt = k' * [Unmodified Channels]
where:
-
[Modified Channels] is the concentration of this compound-modified channels.
-
[Unmodified Channels] is the concentration of unmodified channels.
-
k' is the pseudo-first-order rate constant.
The pseudo-first-order rate constant (k') is directly proportional to the concentration of this compound:
k' = k * [this compound]
where:
-
k is the second-order rate constant, which reflects the intrinsic reactivity of the cysteine residue.
-
[this compound] is the concentration of this compound.
By measuring the change in ion channel current over time in the presence of a known concentration of this compound, we can determine the pseudo-first-order rate constant (k'). From this, the second-order rate constant (k) can be calculated, providing a quantitative measure of the accessibility and reactivity of the engineered cysteine.
Factors Affecting this compound Reaction Rates
Several factors can influence the rate of the this compound reaction, and understanding these is crucial for experimental design and data interpretation:
-
Accessibility of the Cysteine Residue: The primary determinant of the reaction rate is the accessibility of the cysteine's sulfhydryl group to the aqueous environment where this compound is present.[1] Buried cysteines will react much slower or not at all compared to surface-exposed residues.
-
Local Electrostatic Environment: The positively charged nature of this compound means that the local electrostatic potential around the cysteine residue can influence its access. A net negative charge in the vicinity of the cysteine can accelerate the reaction rate, while a net positive charge can slow it down.
-
Conformational State of the Protein: The accessibility of a cysteine residue can change depending on the conformational state of the protein (e.g., open, closed, or inactivated state of an ion channel).[1] This property can be exploited to study the conformational changes that occur during protein function.
-
Concentration of this compound: As per the pseudo-first-order approximation, the observed reaction rate is directly proportional to the concentration of this compound.[4]
-
Temperature: Like most chemical reactions, the rate of this compound modification is temperature-dependent. Higher temperatures generally lead to faster reaction rates.
-
pH: The reactivity of the cysteine sulfhydryl group is pH-dependent. The thiolate anion (S-) is the reactive species, and its concentration increases with pH. Therefore, this compound reactions are typically faster at a slightly alkaline pH.
Experimental Protocols
Materials
-
Cells: Oocytes, HEK293 cells, or other suitable expression systems.
-
Expression Plasmids: Plasmids encoding the wild-type and cysteine-mutant ion channels of interest.
-
Cell Culture Reagents: Standard cell culture media, sera, and antibiotics.
-
Transfection Reagents: Reagents for transiently or stably transfecting the cells.
-
Electrophysiology Setup: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software (e.g., pCLAMP).[6][7]
-
Pipettes: Borosilicate glass capillaries for pulling patch pipettes.
-
Solutions:
-
External (Bath) Solution: Appropriate physiological saline solution (e.g., Ringer's solution for oocytes, Tyrode's solution for mammalian cells).
-
Internal (Pipette) Solution: Solution mimicking the intracellular ionic composition.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in water or a suitable buffer. Store frozen in small aliquots to avoid repeated freeze-thaw cycles. This compound hydrolyzes in aqueous solutions, so fresh dilutions should be made for each experiment.[8]
-
-
Perfusion System: A gravity-fed or pump-driven perfusion system for rapid application and washout of this compound-containing solutions.[9]
Whole-Cell Patch-Clamp Protocol
This protocol outlines the general steps for measuring this compound reaction rates using the whole-cell patch-clamp technique.
-
Cell Preparation:
-
Culture and transfect cells with the plasmid encoding the cysteine-mutant ion channel 24-48 hours before the experiment.
-
On the day of the experiment, plate the cells on coverslips for easy mounting on the microscope stage.
-
-
Electrophysiology Setup:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.[2]
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[6]
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[6]
-
Allow the cell to stabilize for a few minutes before starting the experiment.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential where the ion channels of interest are in a defined state (e.g., closed).
-
Apply a voltage protocol (e.g., a series of voltage steps) to elicit ionic currents through the channels.
-
Record the baseline current for a stable period before applying this compound.
-
-
This compound Application:
-
Prepare the desired concentration of this compound in the external solution immediately before application. Common concentrations range from 100 µM to 2 mM.[3][8]
-
Switch the perfusion to the this compound-containing solution while continuously recording the ionic currents elicited by the voltage protocol. The application time can range from a few seconds to several minutes, depending on the reaction rate.[8]
-
The time course of the current change reflects the rate of this compound modification.
-
-
Washout and Data Recording:
-
After a sufficient change in current is observed, switch the perfusion back to the control external solution to wash out the this compound.
-
Continue recording to ensure the effect of this compound is stable and to record the final, modified current level.
-
-
Control Experiments:
-
Perform control experiments on wild-type channels (lacking the engineered cysteine) to ensure that this compound does not have non-specific effects on the channel.
-
If the wild-type channel contains other accessible cysteines, a cysteine-less background construct may be necessary.
-
Data Presentation
Summarizing quantitative data in structured tables is essential for comparison and interpretation.
| Mutant | This compound Concentration (mM) | Observed Rate (s⁻¹) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Y107C/C109A | 0.011 | 7.7 x 10⁻⁴ | 70 | [10] |
| S404C/C109A | 0.0025 | 7.7 x 10⁻⁴ | 308 | [10] |
| T336C | 0.1 | - | - | [11] |
| M154C | 1 | - | - | [12] |
Note: The observed rate in the table from the reference was calculated at the half-maximal this compound concentration over a 15-minute incubation. The second-order rate constant was derived from this. The other entries indicate the this compound concentration used in the respective studies, where the specific rate constants were not explicitly tabulated in the provided search results.
Data Analysis
The primary goal of the data analysis is to determine the pseudo-first-order rate constant (k') from the time course of the current change during this compound application.
-
Extracting the Time Course of Current Change:
-
From the continuous recording, measure the amplitude of the current at a specific point in the voltage protocol for each trace.
-
Plot the normalized current (I/I_initial) as a function of time.
-
-
Fitting the Data to an Exponential Function:
-
The decay or potentiation of the current over time during this compound application can be fitted to a single exponential function:[13]
I(t) = I_ss + (I_0 - I_ss) * exp(-k' * t)
where:
-
I(t) is the current at time t.
-
I_0 is the initial current before this compound application.
-
I_ss is the steady-state current after the reaction is complete.
-
k' is the pseudo-first-order rate constant.
-
t is time.
-
-
Alternatively, if the reaction goes to completion (current goes to zero), a simpler form can be used:[13]
I(t) = I_0 * exp(-k' * t)
-
Use a non-linear least-squares fitting algorithm (available in most data analysis software like Clampfit, Origin, or Python libraries like SciPy) to fit the data and obtain the value of k'.[14]
-
-
Calculating the Second-Order Rate Constant:
-
Once k' is determined, the second-order rate constant (k) can be calculated using the following equation:
k = k' / [this compound]
-
Mandatory Visualizations
Signaling Pathway of Cysteine Modification by this compound
References
- 1. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ttuhsc.edu [ttuhsc.edu]
- 9. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exponential decay - Wikipedia [en.wikipedia.org]
- 14. python - Fit exponential curve to data points to calculate decay rate - Stack Overflow [stackoverflow.com]
Application Notes and Protocols for MTSET Labeling in Fluorescence Resonance Energy Transfer (FRET) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to MTSET Labeling for FRET
Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying dynamic biological processes.[1][2] By monitoring the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, FRET can provide insights into protein conformational changes, protein-protein interactions, and ligand binding events.[3][4]
The success of a FRET experiment hinges on the precise placement of donor and acceptor fluorophores within the biological system of interest. While genetically encoded fluorescent proteins are widely used, site-specific labeling with small, bright, and photostable organic fluorophores offers several advantages, including smaller label size and a wider range of spectral properties.
This document provides detailed application notes and protocols for the use of [2-(trimethylammonium)ethyl] methanethiosulfonate (this compound) in site-specific labeling of proteins for FRET studies. This compound is a water-soluble, membrane-impermeant thiol-reactive reagent that specifically modifies cysteine residues, enabling the introduction of fluorophores at desired locations within a protein's structure.
Principle of the Method
The core of this technique lies in the specific and covalent reaction between the methanethiosulfonate (MTS) group of this compound and the sulfhydryl group of a cysteine residue. This reaction forms a stable disulfide bond, tethering the trimethylammonium ethyl group to the protein. For FRET studies, either the donor or the acceptor fluorophore is conjugated to a thiol-reactive handle that can then be attached to the cysteine residue.
The general workflow involves:
-
Site-Directed Mutagenesis: Introduction of a unique cysteine residue at the desired labeling site in the protein of interest. Native cysteine residues that are not of interest for labeling may need to be mutated to another amino acid (e.g., serine or alanine) to ensure specificity.
-
Protein Expression and Purification: Expression of the cysteine-mutant protein and its purification to homogeneity.
-
This compound Labeling: Reaction of the purified protein with a fluorophore-conjugated this compound reagent.
-
Purification of Labeled Protein: Removal of unreacted labeling reagent.
-
FRET Measurement and Analysis: Spectroscopic measurement of FRET efficiency to study the biological process of interest.
Materials and Reagents
-
Cysteine-mutant protein of interest
-
Fluorophore-conjugated this compound (Donor and Acceptor)
-
Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0-7.5)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrofluorometer or fluorescence microscope equipped for FRET measurements
Detailed Experimental Protocols
Protocol 1: Site-Directed Cysteine Mutagenesis
Site-directed mutagenesis is a prerequisite to introduce a cysteine residue at a specific location for labeling. Standard molecular biology techniques are used for this purpose.
-
Primer Design: Design primers containing the desired cysteine codon (TGC or TGT) at the target site.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the expression plasmid containing the gene of interest as a template.
-
Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
Protocol 2: Protein Expression and Purification
The expression and purification strategy will depend on the specific protein. A general protocol for a recombinant protein expressed in E. coli is provided below.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain.
-
Culture Growth: Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8).
-
Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture under optimal conditions (temperature and time).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.
-
Purification: Purify the protein using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).[5][6]
Protocol 3: this compound Labeling Reaction
This protocol outlines the steps for labeling a purified, cysteine-mutant protein with a fluorophore-conjugated this compound reagent.
-
Protein Preparation:
-
Dialyze the purified protein against a suitable labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0). The buffer should be free of any thiol-containing reagents.
-
If the cysteine residue is oxidized, it must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove the DTT by gel filtration or dialysis. TCEP can be used as an alternative reducing agent and does not need to be removed before labeling.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of the fluorophore-conjugated this compound in a suitable solvent (e.g., water or DMSO).
-
Add a 10- to 20-fold molar excess of the this compound reagent to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a free thiol-containing compound, such as L-cysteine, to quench any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 4: Removal of Unreacted this compound
It is crucial to remove the unreacted, fluorescently labeled this compound to avoid high background fluorescence and inaccurate FRET measurements. Gel filtration chromatography is a common and effective method for this purpose.[7][8][9][10]
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired final buffer for your FRET experiment.
-
Sample Loading: Load the quenched labeling reaction mixture onto the column.
-
Elution: Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted label will be retained by the column.
-
Fraction Collection: Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm) and fluorescence to identify the fractions containing the labeled protein.
Protocol 5: Determination of Labeling Efficiency
The labeling efficiency, which is the percentage of protein molecules that have been successfully labeled, should be determined to ensure accurate interpretation of FRET data. Mass spectrometry is a highly accurate method for this.[11]
-
Sample Preparation: Prepare samples of both unlabeled and labeled protein for mass spectrometry analysis.
-
Mass Analysis: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the mass spectra of the unlabeled and labeled protein. The mass of the labeled protein will be increased by the mass of the attached fluorophore-MTSET conjugate. The relative peak intensities of the labeled and unlabeled protein can be used to calculate the labeling efficiency.
Protocol 6: FRET Data Acquisition and Analysis
FRET can be measured using various techniques, including steady-state fluorescence intensity, fluorescence lifetime imaging (FLIM), and single-molecule FRET (smFRET). A general protocol for steady-state intensity-based FRET is described below.
-
Sample Preparation: Prepare samples containing the donor-labeled protein, the acceptor-labeled protein, and a mixture of both in the desired experimental buffer.
-
Spectra Acquisition:
-
Measure the emission spectrum of the donor-only sample by exciting at the donor's excitation wavelength.
-
Measure the emission spectrum of the acceptor-only sample by exciting at the acceptor's excitation wavelength.
-
Measure the emission spectrum of the donor-acceptor sample by exciting at the donor's excitation wavelength.
-
-
FRET Efficiency Calculation: The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor:
Data Presentation
Quantitative data from this compound labeling and FRET experiments should be clearly organized for comparison and interpretation.
Table 1: Properties of this compound
| Property | Value |
| Full Chemical Name | [2-(trimethylammonium)ethyl] methanethiosulfonate |
| Reactivity | Specifically reacts with sulfhydryl groups of cysteine residues |
| Solubility | Water-soluble |
| Membrane Permeability | Impermeant |
Table 2: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Condition |
| Protein Concentration | 1-10 mg/mL |
| This compound:Protein Molar Ratio | 10:1 to 20:1 |
| Reaction Buffer | 50 mM HEPES, 150 mM NaCl |
| pH | 7.0 - 7.5 |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 1-2 hours at RT or overnight at 4°C |
| Quenching Agent | L-cysteine (100-fold molar excess) |
Table 3: Troubleshooting Guide for this compound Labeling
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Cysteine residue is not accessible | Ensure the chosen labeling site is solvent-exposed based on protein structure or prediction. |
| Cysteine residue is oxidized | Reduce the protein with DTT or TCEP prior to labeling. | |
| This compound reagent has hydrolyzed | Use a fresh stock of the this compound reagent. | |
| Non-specific Labeling | Presence of other reactive cysteines | Mutate non-essential native cysteines to other residues. |
| Protein Precipitation | High concentration of organic solvent from label stock | Minimize the volume of organic solvent added. |
| Protein instability under labeling conditions | Optimize buffer conditions (pH, salt concentration). |
Table 4: Example of Quantitative FRET Data from a Study on Ligand-Gated Ion Channel Gating
| Channel State | Donor Fluorophore Position | Acceptor Fluorophore Position | FRET Efficiency (E) | Calculated Distance (Å) |
| Closed | Extracellular Loop | Transmembrane Domain 6 | 0.25 ± 0.03 | 65 |
| Open | Extracellular Loop | Transmembrane Domain 6 | 0.65 ± 0.04 | 45 |
| Desensitized | Extracellular Loop | Transmembrane Domain 6 | 0.40 ± 0.02 | 55 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound labeling and FRET analysis.
Signaling Pathway: Ligand-Gated Ion Channel Activation
Caption: Conformational changes in a ligand-gated ion channel studied by this compound-FRET.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Intensity-Based FRET Approaches—A Comparative Snapshot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QuanTI-FRET: a framework for quantitative FRET measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multiplexing MTS and Other Cell Health Assays
Introduction
Measuring cellular viability and cytotoxicity is fundamental in drug discovery, toxicology, and biomedical research. Tetrazolium reduction assays, such as the MTS assay, are widely used to assess cell metabolic activity, which is often an indicator of cell viability.[1] While powerful, a single assay provides only a snapshot of cell health. To gain a more comprehensive understanding of a compound's effect, it is advantageous to measure multiple cellular parameters. This document provides a guide to using MTS reagents and multiplexing them with other cell health assays to obtain multi-parametric data from a single sample.
The term "sequential application of different MTS reagents" in the same well for viability is generally not a recommended practice. The reason is that these assays are colorimetric, and the formazan product of the first reagent would cause spectral overlap and interfere with the absorbance reading of the second reagent. A more scientifically sound approach is to multiplex an MTS assay with other assays that use different detection methods, such as fluorescence or luminescence, to measure distinct cellular events like cytotoxicity or apoptosis.[1]
Part 1: Understanding Tetrazolium-Based Viability Assays
Principle of the MTS Assay
The MTS assay is a colorimetric method used to assess cell metabolic activity.[2] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium compound MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble, colored formazan product.[1] This conversion occurs primarily at the cell surface.[3] The amount of formazan produced, measured by absorbance at approximately 490 nm, is directly proportional to the number of living cells in the culture.[4]
Comparison of Common Tetrazolium Reagents
Several tetrazolium salts are available for cell viability assays, each with distinct characteristics. The choice of reagent depends on the specific cell type, experimental conditions, and desired endpoint.
| Feature | MTT | MTS | XTT | WST-8 (CCK-8) |
| Full Name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium |
| Formazan Solubility | Insoluble (requires solubilization step, e.g., with DMSO)[2] | Soluble in culture medium[1] | Soluble in culture medium[1] | Soluble in culture medium[5] |
| Detection | Colorimetric (~570 nm)[2] | Colorimetric (~490 nm)[4] | Colorimetric (~450 nm)[1] | Colorimetric (~450 nm)[5] |
| Protocol Steps | Multi-step (add reagent, incubate, add solubilizer, read)[6] | Single-step (add reagent, incubate, read)[6] | Single-step (add reagent, incubate, read) | Single-step (add reagent, incubate, read) |
| Sensitivity | Good | High | High | Very High |
| Advantages | Gold-standard, widely cited[7] | Simple "add-and-read" format, non-toxic | Higher sensitivity than MTT[8] | High stability, very low toxicity, suitable for long incubations |
| Disadvantages | Insoluble formazan can be toxic, requires extra step[7] | Signal can be affected by culture medium components | Requires an intermediate electron acceptor | Can be sensitive to light |
Part 2: Multiplexing MTS with Other Cell Health Assays
Application Note: Rationale for Multiplexing
To obtain a more complete picture of a drug's effect, it is often necessary to measure multiple parameters. For example, a compound might inhibit metabolic activity (measured by MTS) without immediately compromising membrane integrity (cytotoxicity). Conversely, a compound could induce apoptosis, leading to a delayed decrease in metabolic function. Multiplexing allows for the sequential measurement of different cellular events in the same well, providing more data per sample, reducing variability, and saving time and resources.
A common strategy is to pair a colorimetric viability assay like MTS with a fluorescence- or luminescence-based assay that measures a different parameter, such as cytotoxicity or apoptosis.
-
Viability + Cytotoxicity: This combination distinguishes between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). A typical workflow involves measuring a fluorescent marker of cytotoxicity first, followed by the colorimetric MTS assay.
-
Viability + Apoptosis: This pairing can elucidate the mechanism of cell death. For example, measuring caspase activity (a hallmark of apoptosis) followed by metabolic activity can determine if a decrease in viability is due to programmed cell death.[9]
Part 3: Experimental Protocols
Protocol 1: Standard MTS Cell Viability Assay
This protocol is for determining the number of viable cells in response to a test compound using an MTS reagent.
Materials:
-
Cells in culture
-
96-well clear-bottom tissue culture plates
-
Complete culture medium
-
Test compounds
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations of the compound to the appropriate wells. Include vehicle-treated wells as a negative control.
-
Treatment Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[2]
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[6]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time depends on the cell type and density and should be determined empirically.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the medium-only background wells from all other wells. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Protocol 2: Multiplexed Caspase-3/7 Apoptosis and MTS Viability Assay
This protocol sequentially measures apoptosis (via caspase-3/7 activity) and cell viability (via metabolic activity) in the same wells.
Materials:
-
All materials from Protocol 1
-
White, opaque-walled 96-well plates suitable for luminescence
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Plate reader capable of measuring both luminescence and absorbance
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a white-walled 96-well plate.
-
Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Measure Apoptosis (Caspase Activity): a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9] c. Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. d. Incubate at room temperature for 1 to 2 hours, protected from light. e. Measure the luminescence of each well using a plate reader. This reading corresponds to caspase-3/7 activity.[9]
-
Measure Viability (Metabolic Activity): a. Following the luminescence reading, add 20 µL of MTS reagent to each well. b. Incubate the plate for 1 to 4 hours at 37°C. c. Measure the absorbance of each well at 490 nm. This reading corresponds to cell viability.
-
Data Analysis: a. Analyze the luminescence data to determine the fold-change in caspase activity relative to the control. b. Analyze the absorbance data as described in Protocol 1 to determine percent viability. c. Correlate the two datasets to understand the relationship between apoptosis induction and the loss of metabolic activity.
Part 4: Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Example Data from MTS Viability Assay
| Compound Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.075 | 96.6% |
| 1 | 1.053 | 0.061 | 84.0% |
| 10 | 0.627 | 0.045 | 50.0% |
| 100 | 0.151 | 0.023 | 12.0% |
| Medium Blank | 0.052 | 0.005 | N/A |
Table 2: Example Data from Multiplexed Apoptosis and Viability Assay
| Compound Conc. (µM) | Mean Luminescence (RLU) | Fold Change (Caspase Activity) | Mean Absorbance (490 nm) | % Viability |
| 0 (Vehicle) | 15,230 | 1.0 | 1.198 | 100.0% |
| 1 | 45,690 | 3.0 | 1.150 | 96.0% |
| 10 | 121,840 | 8.0 | 0.839 | 70.0% |
| 100 | 91,380 | 6.0 | 0.240 | 20.0% |
Note: In the multiplexed assay, a decrease in caspase activity at the highest concentration may be observed due to widespread cell death and loss of the enzymes.
References
- 1. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Cell Viability and Proliferation Assays [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. AffiASSAY® Cell Proliferation & Cytotoxicity Assay Kits - AffiGEN [affiassay.com]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for Protein Pull-Down Assays Using Biotinylated MTSET
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions is fundamental to understanding cellular processes and is a critical component of drug discovery and development. Pull-down assays are a powerful in vitro technique used to isolate and identify binding partners of a specific protein of interest, often referred to as the "bait." This application note provides a detailed protocol for the use of biotinylated [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) as a tool for protein pull-down assays.
Biotinylated this compound is a sulfhydryl-reactive reagent that specifically labels cysteine residues that are accessible on the protein surface. This targeted biotinylation allows for the subsequent capture of the labeled protein ("bait") and its interacting partners ("prey") using streptavidin-conjugated beads. This method is particularly useful for studying proteins with engineered cysteine residues at specific sites to probe for localized protein interactions.
Principle of the Method
The workflow involves three main stages:
-
Biotinylation of the Bait Protein: A purified protein with an accessible cysteine residue is incubated with biotinylated this compound. The this compound moiety forms a disulfide bond with the sulfhydryl group of the cysteine, covalently attaching the biotin label.
-
Interaction with Prey Proteins: The biotinylated bait protein is then incubated with a cell lysate or a purified protein mixture containing the putative interacting partners ("prey").
-
Capture and Elution: The entire protein complex is captured on streptavidin-coated beads. After washing to remove non-specific binders, the prey proteins are eluted and identified by downstream analysis, such as mass spectrometry.
Data Presentation
Table 1: Quantitative Parameters for Biotinylated this compound Pull-Down Assays
| Parameter | Typical Value/Range | Notes |
| Biotinylated this compound:Protein Molar Ratio | 10:1 to 20:1 | The optimal ratio should be determined empirically for each bait protein. |
| Protein Concentration for Labeling | 1 - 5 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| Streptavidin Bead Binding Capacity | 10 - 40 µg biotinylated protein / mg beads | Varies by manufacturer. Consult the product specifications for the beads being used. |
| Amount of Bait Protein per Pull-Down | 10 - 100 µg | The optimal amount depends on the expression level of the prey protein and the affinity of the interaction. |
| Elution Volume | 50 - 200 µL | A smaller elution volume will result in a more concentrated sample. |
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Protein with Biotinylated this compound
This protocol describes the labeling of a purified "bait" protein containing an accessible cysteine residue.
Materials:
-
Purified protein with an accessible cysteine residue (1-5 mg/mL in a suitable buffer)
-
Biotinylated this compound
-
Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Spin desalting columns or gel filtration column (e.g., G-25)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Protein Solution: Ensure the purified bait protein is in an amine-free buffer at a pH between 7.2 and 7.5. If the protein solution contains primary amines (e.g., Tris buffer), exchange it with PBS using a spin desalting column.
-
Prepare Biotinylated this compound Stock Solution: Immediately before use, dissolve the biotinylated this compound in DMSO to a final concentration of 10 mM.
-
Labeling Reaction: a. In a microcentrifuge tube, combine the protein solution with the Reaction Buffer. b. Add the 10 mM biotinylated this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein). c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Unreacted Biotinylated this compound: a. To remove excess, unreacted biotinylated this compound, use a spin desalting column or a gel filtration column equilibrated with PBS. b. Follow the manufacturer's instructions for the chosen column to separate the labeled protein from the small molecule reagent.
-
Quantify Labeled Protein: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).
-
Storage: Store the biotinylated protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Protein Pull-Down Assay with Biotinylated this compound-Labeled Bait Protein
This protocol outlines the procedure for capturing the biotinylated bait protein and its interacting partners.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate or protein mixture containing "prey" proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Elution Buffer: 0.1 M glycine, pH 2.5-3.0, or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Prepare Streptavidin Beads: a. Resuspend the streptavidin beads by vortexing. b. Transfer an appropriate amount of bead slurry to a clean microcentrifuge tube (e.g., 50 µL of slurry for a typical pull-down). c. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant. d. Wash the beads three times with 500 µL of Wash Buffer.
-
Immobilize the Bait Protein: a. Resuspend the washed beads in 200 µL of Wash Buffer. b. Add 10-100 µg of the biotinylated bait protein to the beads. c. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin. d. Pellet the beads using the magnetic rack and discard the supernatant. e. Wash the beads three times with 500 µL of Wash Buffer to remove any unbound bait protein.
-
Binding of Prey Proteins: a. Add the cell lysate or protein mixture containing the prey proteins to the beads with the immobilized bait protein. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. For Mass Spectrometry: i. Add 50-100 µL of Elution Buffer (0.1 M glycine, pH 2.5-3.0) to the beads and incubate for 5-10 minutes at room temperature with gentle vortexing. ii. Pellet the beads and carefully transfer the supernatant containing the eluted proteins to a new tube. iii. Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer (e.g., 10 µL of 1 M Tris-HCl, pH 8.5). b. For SDS-PAGE and Western Blotting: i. Add 50 µL of 2X SDS-PAGE sample buffer directly to the beads. ii. Boil the sample for 5-10 minutes to elute the proteins and denature them. iii. Pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
-
Downstream Analysis: Analyze the eluted proteins by mass spectrometry to identify the interacting partners or by Western blotting to confirm the presence of a specific prey protein.
Mandatory Visualization
Caption: Experimental workflow for a protein pull-down assay using biotinylated this compound.
Combining MTSET and Voltage-Clamp Fluorometry: A Detailed Guide to Probing Protein Conformational Dynamics
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-clamp fluorometry (VCF) is a powerful technique that merges electrophysiology with fluorescence spectroscopy to provide real-time insights into the dynamic conformational changes of membrane proteins, such as ion channels and transporters.[1][2][3][4] By covalently attaching an environmentally sensitive fluorophore to a specific site on the protein of interest, researchers can simultaneously measure its functional activity (ionic currents) and structural rearrangements (fluorescence changes). This approach has revolutionized our understanding of protein gating mechanisms, ligand binding, and allosteric modulation.[1][2][3]
One of the most widely used methods for site-specific labeling in VCF involves the use of methanethiosulfonate (MTS) reagents, such as [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET). This compound is a membrane-impermeant, thiol-reactive compound that specifically modifies cysteine residues introduced into the protein sequence via site-directed mutagenesis. The covalent attachment of a fluorophore via an MTS linker allows for the precise tracking of a specific protein domain's movement in response to stimuli like changes in membrane voltage or the presence of ligands.
These application notes provide a comprehensive overview and detailed protocols for combining this compound-based labeling with voltage-clamp fluorometry for studying membrane protein dynamics, particularly in the Xenopus laevis oocyte expression system.
Principle of the Technique
The core principle of this compound-VCF lies in the strategic placement of a cysteine residue at a location within the protein that is expected to undergo a conformational change. This engineered cysteine is then labeled with a thiol-reactive fluorophore linked to an MTS reagent. When the protein changes its conformation, the local environment around the attached fluorophore is altered, leading to a change in its fluorescence emission. This change in fluorescence is detected by a sensitive photomultiplier tube (PMT) or photodiode, while the functional state of the protein is simultaneously monitored by voltage-clamp electrophysiology. By correlating the changes in fluorescence with the electrophysiological recordings, a direct link between protein structure and function can be established.
Applications in Research and Drug Development
The combination of this compound and VCF offers a versatile platform for a wide range of applications:
-
Elucidating Gating Mechanisms: Tracking the movement of specific domains, such as the S4 voltage sensor in voltage-gated ion channels, to understand how they respond to changes in membrane potential and lead to channel opening or closing.[5][6]
-
Mapping Ligand Binding Sites: Identifying the conformational changes that occur upon the binding of agonists, antagonists, or allosteric modulators to receptors.
-
Investigating Allosteric Coupling: Understanding how binding at one site on a protein can influence the function of a distant site.
-
Drug Screening and Characterization: Assessing how novel pharmaceutical compounds affect the conformational dynamics of their target proteins, providing valuable insights into their mechanism of action. Ion channels, in particular, are a major target for drug development.[4]
-
Understanding Disease Mechanisms: Investigating how mutations associated with channelopathies or other protein-related diseases alter the conformational landscape and function of the affected protein.
Experimental Workflow
The general workflow for an this compound-VCF experiment involves several key stages, from molecular biology to data analysis.
Caption: A generalized workflow for a typical this compound-VCF experiment.
Detailed Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes and cRNA Injection
Xenopus laevis oocytes are a widely used expression system for VCF studies due to their large size and high protein expression levels.
1.1. Oocyte Preparation:
-
Anesthetize a female Xenopus laevis frog by immersion in a solution of 0.15% tricaine.
-
Surgically remove a portion of the ovary and place it in a Ca2+-free solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Treat the ovarian lobes with collagenase (0.5-2 mg/mL in Ca2+-free solution) for 1-2 hours with gentle agitation to defolliculate the oocytes.[7]
-
Wash the oocytes thoroughly with Modified Barth's Solution (MBS) to remove the collagenase and follicular remnants.
-
Select healthy stage V-VI oocytes and incubate them in MBS at 18°C.
1.2. cRNA Preparation and Injection:
-
Linearize the plasmid DNA containing the gene of interest (with the engineered cysteine mutation) downstream of a suitable promoter (e.g., SP6 or T7).
-
Synthesize capped cRNA using an in vitro transcription kit.
-
Purify the cRNA and determine its concentration and quality.
-
Inject 50 nL of cRNA solution (typically 0.1-1 µg/µL) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for protein expression.
Protocol 2: this compound-Fluorophore Labeling
This protocol outlines the steps for labeling the expressed cysteine-containing protein with an this compound-linked fluorophore. The optimal concentration and incubation time for labeling should be determined empirically for each mutant and fluorophore.
2.1. Reagents and Solutions:
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.[8]
-
This compound-Fluorophore Stock Solution: Prepare a fresh stock solution of the this compound-fluorophore conjugate (e.g., this compound-TAMRA) in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-100 mM).
2.2. Labeling Procedure:
-
Place the oocytes expressing the protein of interest in a labeling chamber.
-
Perfuse the oocytes with ND96 solution.
-
Prepare the labeling solution by diluting the this compound-fluorophore stock solution in ND96 to the desired final concentration (see Table 1 for examples).
-
Incubate the oocytes in the labeling solution for a specific duration (see Table 1). This step should be performed in the dark to prevent photobleaching of the fluorophore.
-
After incubation, wash the oocytes extensively with ND96 solution to remove any unreacted fluorophore.
-
The labeled oocytes are now ready for VCF recording.
Protocol 3: Voltage-Clamp Fluorometry Recording
3.1. Experimental Setup:
-
Two-Electrode Voltage Clamp (TEVC) Amplifier: To control the membrane potential of the oocyte and record ionic currents.
-
Microelectrodes: Filled with 3 M KCl for voltage and current clamping.
-
Inverted Microscope: Equipped with a high-power light source (e.g., xenon arc lamp or LED).
-
Fluorescence Filter Set: Appropriate excitation and emission filters for the chosen fluorophore.
-
Photodetector: A photomultiplier tube (PMT) or photodiode to detect the fluorescence signal.
-
Data Acquisition System: To digitize and record both the electrophysiological and fluorescence signals simultaneously (e.g., using pClamp software).
3.2. Recording Procedure:
-
Place a labeled oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with the voltage and current microelectrodes.
-
Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps or ligand applications according to the experimental design.
-
Simultaneously record the ionic current and the fluorescence signal.
-
Monitor for any rundown of the fluorescence signal and ensure the stability of the recording.
Protocol 4: Data Analysis
-
Current Analysis: Analyze the electrophysiological data to determine parameters such as current-voltage (I-V) relationships, activation and deactivation kinetics, and dose-response curves.
-
Fluorescence Analysis: The raw fluorescence signal (F) is typically expressed as a relative change in fluorescence (ΔF/F), calculated as (F - F_baseline) / F_baseline.
-
Correlation Analysis: Plot the change in fluorescence (ΔF/F) as a function of voltage or ligand concentration and compare it to the corresponding electrophysiological data. This allows for the direct correlation of conformational changes with protein function.
-
Kinetic Analysis: Fit the time course of both the current and fluorescence signals with exponential functions to determine their respective kinetics. Discrepancies in the kinetics can reveal intermediate conformational states.
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound and other MTS-based VCF experiments. It is important to note that these values should be optimized for each specific protein and experimental setup.
Table 1: MTS Reagent Labeling Conditions
| Reagent | Concentration | Incubation Time | Target Protein (Example) | Reference |
| This compound | 1 mM | Not specified | KCNQ1 | [9] |
| This compound | >1000 mM (half-maximal) | 15 min | C109A (SERT) | [10] |
| This compound | 0.011 ± 0.006 mM (half-maximal) | 15 min | Y107C/C109C (SERT) | [10] |
| MTSES | 1 mM | Not specified | K84C (NaDC1) | [11] |
| MTS-TMR | 0.4 mM | 5 min | S448C (NaPi-IIb) | [12] |
| MTS-TAMRA | 5 µM | 60 sec | Not specified | Not specified |
| PCMBS | 100 µM | Not specified | Shaker K+ channel | [5] |
Table 2: Composition of Standard Solutions for Xenopus Oocyte Experiments
| Component | Modified Barth's Solution (1x MBS) | ND96 Solution |
| NaCl | 88 mM | 96 mM |
| KCl | 1 mM | 2 mM |
| NaHCO₃ | 2.4 mM | - |
| MgSO₄ | 0.82 mM | - |
| MgCl₂ | - | 1 mM |
| Ca(NO₃)₂ | 0.33 mM | - |
| CaCl₂ | 0.41 mM | 1.8 mM |
| HEPES | 10 mM | 5 mM |
| pH | 7.5 | 7.4 |
| Antibiotics | Penicillin/Streptomycin | - |
Recipes are based on information from multiple sources.[1][7][8][13][14]
Visualization of Signaling Pathways and Workflows
Shaker K+ Channel S4 Voltage Sensor Movement
The gating of the Shaker K+ channel is a classic example studied by this compound-VCF. Upon membrane depolarization, the positively charged S4 segment moves outward, a conformational change that leads to the opening of the channel pore.[5][6]
Caption: Conformational changes of the Shaker K+ channel S4 voltage sensor.
ATP-Gated P2X Receptor Activation
The binding of ATP to P2X receptors triggers a series of conformational changes that open the ion channel pore. This compound-VCF can be used to track the movements of different domains during this process.[15][16][17][18]
Caption: Simplified signaling pathway of an ATP-gated P2X receptor.
Troubleshooting and Considerations
-
Specificity of Labeling: Ensure that the engineered cysteine is the only reactive cysteine accessible to the this compound reagent. This may require mutating other surface-accessible cysteines.
-
Fluorophore Choice: The choice of fluorophore is critical. It should be environmentally sensitive and have a high quantum yield and photostability.
-
Photobleaching: Minimize exposure of the labeled oocytes to the excitation light to prevent photobleaching.
-
Non-specific Binding: Thoroughly wash the oocytes after labeling to remove any non-covalently bound fluorophore.
-
Functional Effects of Labeling: It is essential to verify that the cysteine mutation and the subsequent labeling do not significantly alter the function of the protein.
Conclusion
The combination of this compound labeling and voltage-clamp fluorometry is a powerful and versatile technique for investigating the structure-function relationships of membrane proteins in real-time. By providing simultaneous insights into both the functional and conformational states of a protein, this compound-VCF has become an indispensable tool in modern physiology, biophysics, and drug discovery. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers looking to implement this technique in their own studies.
References
- 1. Manipulation and In Vitro Maturation of Xenopus laevis Oocytes, Followed by Intracytoplasmic Sperm Injection, to Study Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage clamp fluorometry in Xenopus laevis oocytes to study the voltage-sensing phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-clamp fluorometry for advancing mechanistic understanding of ion channel mechanisms with a focus on acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage Clamp Fluorometry: Illuminating the Dynamics of Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the movement of the S4 segment during the activation of a voltage-gated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Shaker K+ Channel S4 Voltage Sensor Translates 10 Å during Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenopus oocyte preparation and injection [bio-protocol.org]
- 8. Preparation of Xenopus laevis oocytes [protocols.io]
- 9. Frontiers | Regulation of Voltage-Activated K+ Channel Gating by Transmembrane β Subunits [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Voltage Clamp Fluorometric Measurements on a Type II Na+-coupled Pi Cotransporter: Shedding Light on Substrate Binding Order - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Barth's Saline (MBS) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Voltage-clamp fluorometry analysis of structural rearrangements of ATP-gated channel P2X2 upon hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agonist binding evokes extensive conformational changes in the extracellular domain of the ATP-gated human P2X1 receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P2X2 receptor subunit interfaces are missense variant hotspots, where mutations tend to increase apparent ATP affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformational changes during human P2X7 receptor activation examined by structural modelling and cysteine-based cross-linking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTSET Labeling in Lipid Bilayers and Reconstituted Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
[2-((Trimethylammonium)ethyl] methanethiosulfonate (MTSET) is a small, positively charged, and highly reactive compound used extensively in protein biochemistry, particularly in the study of membrane proteins like ion channels.[1][2][3] It selectively reacts with the sulfhydryl group of cysteine residues to form a disulfide bond, a process known as the Substituted-Cysteine Accessibility Method (SCAM).[1] This technique, combined with site-directed mutagenesis, allows researchers to probe the structure and function of proteins by introducing cysteine residues at specific locations and then assessing their accessibility to this compound.[1][2] Due to its positive charge and membrane impermeability, this compound is a powerful tool for mapping the topology of membrane proteins, identifying residues lining aqueous pores, and investigating conformational changes associated with protein function, such as ion channel gating.[1][4][5]
These application notes provide a comprehensive overview of this compound labeling in lipid bilayers and reconstituted systems, including detailed experimental protocols and data presentation guidelines.
Principle of this compound Labeling
This compound reacts specifically and rapidly with the thiol group of cysteine residues under mild conditions, forming a disulfide bond and introducing a positively charged trimethylammonium group at the labeled site.[1][2] The intrinsic reactivity of MTS reagents with thiols is high, with reaction rates on the order of 10^5 M-1 sec-1.[1] This rapid reaction allows for the labeling of accessible cysteines within seconds to minutes.[1] The rate of modification can be indicative of the cysteine's accessibility; slower rates may suggest that the residue is partially buried within the protein structure or located in a restricted environment like a channel pore.[1]
The addition of the bulky, positively charged group can alter the protein's function, which can be monitored using various techniques. For instance, in ion channels, this compound modification of a cysteine in the pore can lead to channel block, providing information about the location of the gate and the dimensions of the pore.[4][5] Furthermore, the accessibility of an introduced cysteine to this compound can be state-dependent (e.g., open vs. closed state of a channel), offering insights into the conformational changes that occur during protein function.[4][6]
Key Applications
-
Substituted-Cysteine Accessibility Method (SCAM): Systematically introducing cysteines into a protein and probing their accessibility to this compound to map the protein's topology and identify solvent-exposed surfaces.[1]
-
Ion Channel Gating and Permeation: Identifying residues that line the ion conduction pathway and understanding the conformational changes that occur during channel opening and closing.[4][5][7]
-
Membrane Protein Topology: Determining the orientation of transmembrane segments and the location of extracellular and intracellular loops, as this compound is membrane-impermeant.[1]
-
Ligand Binding Site Identification: Mapping the location of ligand binding sites by observing changes in cysteine accessibility in the presence and absence of the ligand.
-
Protein Dynamics Studies: Investigating the dynamics of protein domains by monitoring changes in the labeling rate of strategically placed cysteines.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Full Name | [2-((Trimethylammonium)ethyl] methanethiosulfonate, bromide | [3] |
| Molecular Weight | 278.23 g/mol | [1] |
| Charge | Positive | [1][3] |
| Reactivity | Highly selective for thiol groups (cysteine) | [1][2] |
| Solubility | Water, DMSO | [1] |
| Membrane Permeability | Impermeant | [1] |
| Hydrolysis Half-life | ~10 minutes at pH 7.5 and ambient temperature | [1] |
Table 2: Typical Experimental Conditions for this compound Labeling
| Parameter | Typical Range/Value | Notes | Reference |
| This compound Concentration | 10 µM - 1 mM | Higher concentrations can be used for rapid labeling. | [1] |
| Application Time | Seconds to 5 minutes | Dependent on the accessibility of the cysteine and this compound concentration. | [1][2] |
| pH | 7.0 - 8.0 | The reaction rate is pH-dependent. | [8] |
| Temperature | 4°C - Room Temperature | Lower temperatures can be used to slow down the reaction. | [9] |
| Reducing Agents | Must be absent | Reagents like DTT will react with this compound. | [2] |
| Thiol Scavenger | 20 mM cysteine (on the opposite side of the membrane) | Recommended to prevent "trans" modification in patch-clamp experiments. | [1] |
Experimental Protocols
Protocol 1: Preparation of Cysteine-Substituted Mutant Protein
This protocol describes the general steps for preparing a membrane protein with a specific cysteine mutation for subsequent this compound labeling.
1. Site-Directed Mutagenesis:
- Identify the target residue for cysteine substitution based on the protein's structure or sequence.
- Introduce the cysteine mutation into the protein's cDNA using a standard site-directed mutagenesis kit.
- Verify the mutation by DNA sequencing.
2. Protein Expression and Purification:
- Express the mutant protein in a suitable expression system (e.g., E. coli, yeast, insect, or mammalian cells).
- For membrane proteins, solubilize the protein from the membrane using an appropriate detergent (e.g., DDM, LDAO).[10][11] The choice of detergent is critical for maintaining the protein's stability and function.
- Purify the solubilized protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[12] All purification buffers should contain detergent to maintain protein solubility.
- Further purify the protein using size-exclusion chromatography to remove aggregates and exchange the buffer.
3. Quality Control:
- Assess the purity and homogeneity of the protein sample by SDS-PAGE and Coomassie staining.
- Confirm the protein's identity by Western blotting or mass spectrometry.
- If possible, perform a functional assay to ensure the mutation has not grossly altered the protein's activity.
Protocol 2: Reconstitution of Purified Membrane Protein into Lipid Vesicles
This protocol outlines the reconstitution of a purified membrane protein into liposomes, creating a system suitable for in vitro this compound labeling studies.
1. Liposome Preparation:
- Prepare a lipid mixture of the desired composition (e.g., POPC, POPG) in a glass vial.
- Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.
- Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
- Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).
- Subject the MLVs to several freeze-thaw cycles.
- Extrude the MLVs through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
2. Reconstitution by Detergent Removal:
- Mix the purified, detergent-solubilized protein with the pre-formed liposomes at a specific protein-to-lipid ratio.
- Remove the detergent slowly to allow the protein to insert into the lipid bilayer. Common methods for detergent removal include:
- Dialysis: Dialyze the protein-lipid-detergent mixture against a detergent-free buffer for 24-48 hours.
- Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to remove the detergent.
- Size-Exclusion Chromatography: Pass the mixture through a size-exclusion column to separate the proteoliposomes from the detergent micelles.
3. Characterization of Proteoliposomes:
- Determine the protein incorporation efficiency by running the proteoliposomes on a sucrose density gradient or by performing a protein assay on the solubilized proteoliposomes.
- Assess the orientation of the reconstituted protein if relevant for the planned experiment.
- Verify the functionality of the reconstituted protein using an appropriate assay (e.g., ion flux assay for a channel protein).
Protocol 3: this compound Labeling of Reconstituted Protein
This protocol details the procedure for labeling the cysteine-substituted protein in a reconstituted system.
1. Preparation of this compound Stock Solution:
- This compound is hygroscopic and hydrolyzes in water.[2] Store it desiccated at -20°C.[2]
- Warm the vial to room temperature before opening to prevent condensation.[2]
- Prepare a fresh stock solution of this compound (e.g., 100 mM) in water or DMSO immediately before use.[1][2]
2. Labeling Reaction:
- Dilute the proteoliposome sample to the desired final concentration in a reaction buffer (e.g., HEPES, MOPS) at a suitable pH (typically 7.0-8.0).
- Add the this compound stock solution to the proteoliposome suspension to achieve the desired final concentration (e.g., 1 mM).
- Incubate the reaction mixture for a specific duration (e.g., 1-5 minutes) at a controlled temperature (e.g., room temperature).[1][2]
3. Quenching the Reaction:
- Stop the labeling reaction by adding a thiol-containing reagent like dithiothreitol (DTT) or cysteine to a final concentration that is in excess of the this compound concentration.
4. Analysis of Labeling:
- The effect of this compound labeling can be assessed using various methods:
- Functional Assays: Measure changes in protein activity, such as ion channel conductance, after labeling.[2][4][5]
- Mass Spectrometry: Analyze the protein to confirm the covalent modification of the target cysteine residue.[13][14][15][16]
- Gel Electrophoresis: In some cases, the modification may cause a detectable shift in the protein's mobility on an SDS-PAGE gel.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling of a reconstituted membrane protein.
Caption: Principle of the Substituted-Cysteine Accessibility Method (SCAM).
Caption: Probing ion channel gating and block with this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. This compound - Biotium [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coupled Movements in Voltage-gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. Multiquantum EPR Spectroscopy of Spin-Labeled Arrestin K267C at 35 GHz - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the Purification of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Purification of membrane proteins [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. google.com [google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Navigating Low MTSET Labeling Efficiency: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during MTSET labeling experiments. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Troubleshooting Guide: Low this compound Labeling Efficiency
Low or no labeling with this compound ([2-(trimethylammonium)ethyl] methanethiosulfonate) can be a significant hurdle in experiments targeting cysteine residues. This guide provides a systematic approach to identifying and resolving common issues.
Question: I am observing very low or no this compound labeling of my protein. What are the potential causes and how can I troubleshoot this?
Answer:
Low this compound labeling efficiency can stem from several factors, ranging from reagent integrity to the specifics of your protein and experimental conditions. Below is a step-by-step troubleshooting workflow to help you pinpoint the issue.
Figure 1. A troubleshooting workflow for low this compound labeling efficiency.
Verify this compound Reagent Integrity
This compound is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to ensure the reagent is active.
-
Fresh Solutions: Always prepare this compound solutions immediately before use.[1] The half-life of this compound at pH 7.5 and ambient temperature is approximately 15 minutes.
-
Proper Storage: Store the solid this compound reagent desiccated at -20°C.[1][2] Before opening, allow the vial to warm to room temperature to prevent condensation.[1]
-
Solvent: this compound is soluble in water and DMSO.[2]
Assess Target Cysteine Accessibility & Redox State
For the labeling reaction to occur, the cysteine residue must be both physically accessible and in the correct chemical state.
-
Cysteine Accessibility: The sulfhydryl group of the target cysteine must be accessible to the this compound molecule.[3] If the cysteine is buried within the protein structure, labeling will be inefficient.
-
Troubleshooting: Consider expressing a mutant with the cysteine at a more exposed location, if feasible. Computational modeling can help predict cysteine accessibility.
-
-
Cysteine Redox State: The cysteine must be in its reduced (thiol) form to react with this compound.[4][5] Oxidized cysteines, such as those in disulfide bonds, will not be labeled.
-
Troubleshooting:
-
Reducing Agents: Ensure the protein is adequately reduced prior to labeling using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[4][5]
-
Removal of Reducing Agents: Crucially, the reducing agent must be completely removed before adding this compound, as it will compete for the labeling reagent.[4][5] This can be achieved through methods like size-exclusion chromatography.[5]
-
-
Optimize Labeling Protocol Parameters
The efficiency of the labeling reaction is highly dependent on the experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 5 mM | The optimal concentration is protein-dependent and should be determined empirically.[6][7] |
| Incubation Time | 1 - 15 minutes | Longer incubation times may be necessary for less accessible cysteines, but also increase the risk of off-target effects.[8] |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce the rate of hydrolysis and non-specific reactions. |
| pH | 6.5 - 7.5 | While the reaction is efficient in this range, higher pH (>7.5) can lead to reaction with primary amines (e.g., lysine residues).[4] |
-
Troubleshooting: Perform a titration experiment to determine the optimal this compound concentration and incubation time for your specific protein.
Re-evaluate Data Interpretation
In some cases, labeling may have occurred, but the functional readout is not as expected.
-
Functional vs. Covalent Modification: A lack of functional change upon this compound application does not necessarily mean no covalent modification has occurred.[1] The modification may not impact the specific function being assayed.
-
Non-covalent Effects: MTS reagents can sometimes exert effects that are not due to covalent modification.[8] Consider control experiments with a non-reactive analog if available.
Frequently Asked Questions (FAQs)
Q1: Can I reuse a frozen stock solution of this compound?
A1: It is strongly recommended to always prepare fresh this compound solutions. Due to its susceptibility to hydrolysis, frozen and thawed solutions may have significantly reduced activity.[1]
Q2: My protein has multiple cysteines. How can I achieve site-specific labeling?
A2: If your protein has multiple solvent-accessible cysteines, achieving site-specific labeling with this compound can be challenging. Strategies to overcome this include:
-
Site-Directed Mutagenesis: Mutate the non-target cysteines to another amino acid, such as serine or alanine.
-
Controlled Partial Reduction: Under specific conditions, it may be possible to selectively reduce the target cysteine while leaving others oxidized, though this is technically challenging.
Q3: How can I confirm that this compound labeling has occurred?
A3: Confirmation of labeling can be achieved through several methods:
-
Mass Spectrometry: This is the most direct method to confirm the covalent modification and identify the labeled site(s).
-
Functional Assays: If the labeling is expected to alter the protein's function (e.g., ion channel conductance), a change in activity can be an indicator of labeling.[3]
-
Gel Shift Assays: The addition of the this compound tag may cause a slight shift in the protein's mobility on an SDS-PAGE gel.
Q4: What are some common off-target effects of this compound?
A4: While this compound is highly specific for reduced cysteines, off-target effects can occur, particularly at higher concentrations or pH values. These can include reactions with other nucleophilic residues like lysines.[4] It is always important to include appropriate controls, such as a cysteine-less mutant of your protein, to assess for off-target effects.
Experimental Protocol: General this compound Labeling of a Purified Protein
This protocol provides a general framework for this compound labeling. Optimal conditions will need to be determined empirically for each specific protein.
Figure 2. A general workflow for this compound labeling of a purified protein.
Materials:
-
Purified protein with target cysteine(s)
-
This compound (stored at -20°C, desiccated)
-
Reducing agent (e.g., TCEP)
-
Labeling buffer (e.g., PBS, pH 7.2)
-
Size-exclusion chromatography column or other buffer exchange system
-
Quenching reagent (optional, e.g., L-cysteine)
Procedure:
-
Protein Reduction:
-
Incubate the purified protein with a 10-fold molar excess of TCEP for 1 hour at room temperature to ensure all cysteines are reduced.
-
-
Removal of Reducing Agent:
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound in the labeling buffer.
-
Add the this compound solution to the reduced, TCEP-free protein solution to the desired final concentration (e.g., 1 mM).
-
Incubate for the desired time (e.g., 10 minutes) at the desired temperature (e.g., room temperature).
-
-
Quenching (Optional):
-
To stop the labeling reaction, a quenching reagent with a free thiol, such as L-cysteine, can be added at a concentration significantly higher than the this compound concentration.
-
-
Downstream Analysis:
-
Proceed immediately with your planned downstream experiments, such as functional assays or preparation for mass spectrometry analysis.
-
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. biocompare.com [biocompare.com]
- 3. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MTSET Labeling and Reducing Non-specific Binding
Welcome to the technical support center for MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate) based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize non-specific binding and achieve reliable, high-quality experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a problem?
A1: Non-specific binding refers to the interaction of this compound with cellular components other than the intended target, which is typically a solvent-accessible cysteine residue introduced into a protein of interest. This can occur through electrostatic interactions, hydrophobic interactions, or reactions with other nucleophilic groups. Non-specific binding is a significant problem as it increases background signal, which can mask the true specific signal from the target protein. This leads to a reduced signal-to-noise ratio, making data interpretation difficult and potentially leading to false-positive results.[1][2]
Q2: What are the primary factors that contribute to high non-specific binding with this compound?
A2: Several factors can contribute to high non-specific binding of this compound:
-
High this compound Concentration: Using an excessive concentration of this compound increases the likelihood of off-target reactions.
-
Prolonged Incubation Time: Longer exposure to this compound can lead to increased non-specific labeling.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence the reactivity of this compound and the charge of cellular components, affecting non-specific interactions.
-
Presence of Endogenous Reactive Thiols: Other accessible cysteine residues on endogenous proteins can react with this compound.
-
Hydrophobic Interactions: The trimethylammonium headgroup of this compound, although charged, can still participate in non-specific hydrophobic interactions.
Q3: How can I be sure that the binding I'm observing is specific to my target cysteine?
A3: To confirm the specificity of this compound labeling, several control experiments are essential:
-
Cysteine-less Mutant Control: Express a version of your target protein where the engineered cysteine is replaced with another amino acid (e.g., alanine or serine). This control should not show a signal after this compound labeling.
-
Pre-incubation with a Non-specific Cysteine-blocking Reagent: Before adding this compound, treat your sample with a membrane-impermeant, non-specific sulfhydryl-reactive reagent like N-ethylmaleimide (NEM) to block all accessible cysteines. This should abolish the this compound-dependent signal.
-
Competition Assay: Co-incubate your sample with this compound and a competing, unlabeled cysteine-reactive compound. A decrease in the labeled signal would suggest specific binding.
Troubleshooting Guide: High Non-specific Binding
High background signal is a common issue in experiments involving this compound. This guide provides a systematic approach to troubleshoot and reduce non-specific binding.
Problem 1: High Background Signal Across the Entire Sample
This is often due to an excess of unbound this compound or non-specific interactions with various cellular components.
Solutions:
-
Optimize this compound Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that provides a robust specific signal with minimal background.
-
Optimize Incubation Time and Temperature: Reduce the incubation time to the minimum required for specific labeling. Perform experiments at a lower temperature (e.g., 4°C instead of room temperature) to decrease the rate of non-specific reactions.[3]
-
Quench Unreacted this compound: After the labeling step, add a quenching agent to react with and neutralize any excess this compound.
Problem 2: Non-specific Labeling of Other Proteins
This occurs when this compound reacts with accessible cysteine residues on proteins other than your target.
Solutions:
-
Pre-clear the Lysate (for in vitro experiments): Before adding this compound, incubate the cell lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.[4][5][6]
-
Use Blocking Agents: Incubate your sample with a blocking agent before adding this compound to saturate non-specific binding sites.
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding
This protocol is recommended for in vitro labeling experiments using cell lysates.
Materials:
-
Cell lysate
-
Protein A/G agarose or sepharose beads
-
Ice-cold PBS
-
Microcentrifuge
Procedure:
-
Prepare Beads: Wash the Protein A/G beads twice with ice-cold PBS. Resuspend the beads in PBS to create a 50% slurry.
-
Incubate Lysate with Beads: Add 100 µL of the 50% bead slurry per 1 mL of cell lysate.
-
Incubate: Gently rock the mixture at 4°C for 10-30 minutes.
-
Centrifuge: Pellet the beads by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for this compound labeling.
Protocol 2: Optimizing this compound Concentration
Objective: To determine the optimal this compound concentration that maximizes the specific signal while minimizing non-specific background.
Procedure:
-
Prepare a series of this compound dilutions in your experimental buffer. A typical starting range could be from 0.1 mM to 5 mM.
-
Divide your sample (cells or lysate) into aliquots, one for each this compound concentration and a no-MTSET control.
-
Incubate each aliquot with the corresponding this compound concentration for a fixed time (e.g., 2 minutes) at a constant temperature.
-
After incubation, wash the samples thoroughly to remove unbound this compound or proceed to the quenching step.
-
Analyze the signal intensity for both your target protein (specific signal) and a region of interest where no target is present (background).
-
Plot the specific signal, background signal, and the signal-to-noise ratio (Specific Signal / Background) as a function of this compound concentration. The optimal concentration will be the one that gives the highest signal-to-noise ratio.
Protocol 3: Quenching Unreacted this compound with L-cysteine
Objective: To stop the labeling reaction and reduce background by scavenging excess this compound.
Materials:
-
L-cysteine stock solution (e.g., 100 mM in water, freshly prepared)
-
Experimental buffer
Procedure:
-
Immediately following the this compound incubation period, add L-cysteine to your sample to a final concentration of 5-10 mM.
-
Incubate for 5-10 minutes at room temperature to allow the quenching reaction to complete.
-
Proceed with washing steps and subsequent analysis.
Data Presentation
Table 1: Comparison of Strategies to Reduce Non-specific this compound Binding
| Strategy | Principle | Advantages | Disadvantages | Typical Starting Conditions |
| Pre-clearing Lysate | Removes proteins that non-specifically adhere to beads before labeling. | Reduces non-specific protein binding. | Optional step; may not be necessary for all applications.[7] | 100 µL of 50% bead slurry per 1 mL of lysate.[4] |
| Blocking Agents | Saturate non-specific binding sites on cells or membranes. | Simple to implement; can be very effective. | May mask some specific binding sites if not optimized. | 1-5% BSA or non-fat dry milk in buffer.[4][5] |
| Optimize Concentration | Use the lowest effective concentration of this compound. | Directly reduces the amount of reagent available for non-specific reactions. | Requires careful titration for each experimental setup. | Titrate from 0.1 mM to 5 mM this compound. |
| Optimize Incubation | Minimize the time this compound is in contact with the sample. | Reduces the opportunity for slow, non-specific reactions to occur. | May reduce the specific signal if incubation is too short. | Titrate from 30 seconds to 5 minutes. |
| Quenching | Inactivates excess this compound after the desired labeling time. | Effectively stops the labeling reaction at a defined point. | Quenching agent must be removed or not interfere with downstream applications. | 5-10 mM L-cysteine for 5-10 minutes. |
Visualizations
Caption: Experimental workflow for this compound labeling with steps to reduce non-specific binding.
Caption: Troubleshooting flowchart for addressing high non-specific this compound binding.
References
- 1. youtube.com [youtube.com]
- 2. selectscience.net [selectscience.net]
- 3. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Optimizing MTSET Labeling
This guide provides troubleshooting advice and frequently asked questions for optimizing [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) concentration and incubation time in cysteine accessibility experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal this compound concentration is highly dependent on the specific protein and the accessibility of the engineered cysteine residue. A common starting range is between 10 µM and 100 µM.[1] However, concentrations up to 2.5 mM have been used in some applications.[1] It is crucial to perform a concentration-response curve to determine the half-maximal effective concentration (EC50) for your specific mutant.[2] Slower modification rates may suggest that the cysteine is partially buried, potentially requiring a higher concentration or longer incubation time.[1]
Q2: How long should I incubate my sample with this compound?
A2: Incubation times can range from a few seconds to several minutes.[1] For highly accessible cysteines, a brief application may be sufficient to achieve complete modification.[1] The reaction time should be optimized for each specific mutant and experimental condition. In some cases, longer incubation times, even up to an hour, have been reported.[3] It's important to note that prolonged exposure to this compound can sometimes lead to non-specific effects or changes in protein structure.[1]
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is susceptible to hydrolysis in aqueous solutions.[1] It is recommended to prepare fresh solutions immediately before use.[1] For a stock solution, dissolve this compound in anhydrous DMSO.[4] This stock can be stored desiccated at -20°C for a month or longer.[4] When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer right before application. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What factors can influence the efficiency of this compound labeling?
A4: Several factors can affect the reaction between this compound and a cysteine residue:
-
Accessibility of the Cysteine: The primary factor is whether the cysteine residue is exposed to the solvent or buried within the protein structure.[1]
-
pH of the Buffer: The reaction of methanethiosulfonate reagents with thiols is pH-dependent, with reactivity generally increasing with pH.
-
Presence of Reducing Agents: Reducing agents like DTT or β-mercaptoethanol in your buffers will react with this compound and should be removed prior to the labeling experiment.
-
Conformational State of the Protein: The accessibility of a cysteine residue can change depending on the conformational state of the protein (e.g., open vs. closed state of an ion channel).[1][5]
Q5: My this compound labeling is not working. What are some common troubleshooting steps?
A5: Refer to the troubleshooting guide below for a systematic approach to resolving common issues with this compound labeling experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low labeling efficiency | This compound solution has hydrolyzed. | Prepare a fresh this compound solution from a desiccated stock.[1] |
| Cysteine residue is not accessible. | - Confirm the expression and correct folding of your mutant protein.- Consider that the cysteine may only be accessible in a specific conformational state (e.g., in the presence of an agonist or at a certain membrane potential).[5] | |
| Incorrect this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific mutant.[2] | |
| Presence of reducing agents in the buffer. | Ensure all buffers are free of DTT, β-mercaptoethanol, or other reducing agents. | |
| High background or non-specific labeling | This compound concentration is too high. | Lower the this compound concentration and optimize the incubation time. |
| Prolonged incubation time. | Reduce the incubation time. A brief application is often sufficient for accessible cysteines.[1] | |
| This compound is reacting with other nucleophilic residues. | While this compound is highly specific for thiols, extremely high concentrations or long incubation times might lead to off-target reactions. Optimize your conditions to use the lowest effective concentration and time. | |
| Variability between experiments | Inconsistent this compound solution preparation. | Always prepare fresh this compound solutions for each experiment.[1] |
| Differences in experimental conditions. | Ensure consistent buffer composition, pH, temperature, and incubation times between experiments. | |
| Cell health and expression levels. | Monitor cell health and protein expression levels to ensure consistency. |
Experimental Protocols
General Protocol for Cysteine Accessibility Mapping with this compound
This protocol provides a general framework. Specific concentrations and times will need to be optimized for your system.
-
Cell Preparation: Culture cells expressing the cysteine-mutant protein of interest.
-
Baseline Measurement: Obtain a baseline recording of protein activity (e.g., ion channel current) in the absence of this compound.
-
This compound Preparation: Immediately before use, dilute the this compound stock solution (in anhydrous DMSO) to the desired final concentration in the extracellular recording solution.
-
This compound Application: Perfuse the cells with the this compound-containing solution for a defined period (e.g., 30 seconds to 5 minutes).
-
Washout: Thoroughly wash out the this compound with the control extracellular solution.
-
Post-MTSET Measurement: Record the protein activity again. A change in activity (inhibition or potentiation) indicates that the cysteine residue was accessible and modified by this compound.
-
Data Analysis: Compare the activity before and after this compound application to quantify the effect.
Visualizations
Caption: Workflow for a typical this compound cysteine accessibility experiment.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Biotium [biotium.com]
- 5. How ion channels sense membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MTSET Quenching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sulfhydryl-reactive compound MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide). The following information will help you effectively quench unreacted this compound in your experiments, ensuring data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted this compound?
A1: Quenching is a critical step to stop the reaction of this compound with free sulfhydryl groups on proteins or other molecules in your sample. Failure to quench unreacted this compound can lead to non-specific labeling and inaccurate results as the reagent continues to react over time. This is particularly important in experiments where the timing of the labeling reaction is crucial for studying dynamic processes.
Q2: What are the recommended quenching agents for this compound?
A2: The most common and effective quenching agents for this compound are thiol-containing compounds. These agents react with the methanethiosulfonate group of this compound, rendering it inactive. Recommended quenching agents include:
-
L-cysteine: A naturally occurring amino acid that is highly effective and widely used.
-
Beta-mercaptoethanol (β-ME or BME): A potent reducing agent that also readily quenches this compound.
-
Dithiothreitol (DTT): Another strong reducing agent that can be used to quench this compound.
Q3: How do I choose the right quenching agent for my experiment?
A3: The choice of quenching agent depends on your specific experimental needs.
-
L-cysteine is often the preferred choice for cell-based assays as it is a naturally occurring amino acid and generally less harsh on cells than β-ME or DTT.
-
β-ME and DTT are suitable for in vitro experiments with purified proteins. However, be aware that as potent reducing agents, they can disrupt disulfide bonds within your protein of interest if used at high concentrations or for prolonged periods.
Q4: Are there any potential side effects of using L-cysteine as a quenching agent?
A4: While generally considered safe, high concentrations of L-cysteine may have some side effects. In cell culture, it could potentially cause gastrointestinal-like issues for the cells, and in rare cases, might lead to issues like kidney stone formation in animal studies, though this is not a direct concern for in vitro quenching.[1][2] It is always recommended to use the minimum effective concentration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Quenching (Continued this compound Labeling) | Insufficient concentration of quenching agent. | Increase the molar excess of the quenching agent relative to this compound. A 10-fold or higher molar excess is a good starting point. |
| Insufficient incubation time for quenching. | Increase the incubation time with the quenching agent. 10-15 minutes is typically sufficient, but optimization may be required. | |
| Loss of Protein Function After Quenching | Quenching agent (e.g., DTT, β-ME) is reducing essential disulfide bonds in the protein. | Use a milder quenching agent like L-cysteine. Optimize the concentration and incubation time of the quenching agent to minimize its effect on protein structure. |
| pH of the quenching solution is not optimal. | Ensure the pH of your final solution remains within the optimal range for your protein's stability after adding the quenching agent. | |
| Precipitation After Adding Quenching Agent | High concentration of the quenching agent or a change in buffer composition. | Prepare the quenching agent in a buffer compatible with your protein. Add the quenching agent slowly while gently mixing. Consider performing a buffer exchange step after quenching. |
| Interference with Downstream Assays | The quenching agent interferes with subsequent experimental steps (e.g., fluorescence measurements, mass spectrometry). | Remove the excess quenching agent and the quenched this compound adduct after the quenching step using methods like dialysis, desalting columns, or buffer exchange. |
Experimental Protocols
Protocol: Quenching Unreacted this compound with L-cysteine
This protocol provides a general guideline for quenching unreacted this compound in a typical protein labeling experiment.
Materials:
-
This compound stock solution (e.g., 100 mM in water or DMSO)
-
L-cysteine powder
-
Reaction buffer (e.g., PBS, HEPES, at a pH suitable for your protein, typically pH 6.5-7.5)[3]
-
Your protein sample
Procedure:
-
Perform this compound Labeling: Incubate your protein sample with the desired concentration of this compound (e.g., 1 mM) for the intended reaction time (typically 1-5 minutes at room temperature).[4]
-
Prepare Quenching Solution: Prepare a fresh stock solution of L-cysteine (e.g., 1 M in water). Immediately before use, dilute the L-cysteine stock into the reaction buffer to the desired final concentration. A 10-fold molar excess of L-cysteine to this compound is recommended as a starting point.
-
Quench the Reaction: Add the L-cysteine quenching solution to your protein sample to achieve the desired final concentration (e.g., 10 mM L-cysteine to quench 1 mM this compound).
-
Incubate: Gently mix and incubate the reaction mixture for 10-15 minutes at room temperature.
-
(Optional) Remove Excess Reagents: If the quenching agent or the quenched this compound adduct interferes with downstream applications, remove them by:
-
Dialysis: Dialyze the sample against a large volume of an appropriate buffer.
-
Desalting Column: Use a desalting column (e.g., G-25) to separate the labeled protein from small molecules.
-
Buffer Exchange: Perform repeated concentration and dilution steps using a centrifugal filter unit.
-
Quantitative Data Summary
| Parameter | This compound | L-cysteine (Quencher) |
| Typical Working Concentration | 0.5 - 2.5 mM | 5 - 25 mM (10-fold molar excess) |
| Typical Reaction Time | 1 - 5 minutes | 10 - 15 minutes |
| pH Range for Reaction | 6.5 - 7.5 | 6.5 - 8.0 |
Visualizations
Caption: Experimental workflow for this compound labeling and quenching.
Caption: Simplified reaction mechanism of this compound quenching by a thiol-containing agent.
References
Technical Support Center: Substituted Cysteine Accessibility Method (SCAM)
Welcome to the technical support center for the Substituted Cysteine Accessibility Method (SCAM). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully applying this powerful technique for studying protein structure and function.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during SCAM experiments in a question-and-answer format.
1. High Background or Non-Specific Labeling
-
Question: I am observing high background signal in my negative controls and wild-type (cysteine-less) protein samples. What are the potential causes and solutions?
Answer: High background can obscure your specific signal and lead to false positives. The primary causes include non-specific binding of the labeling reagent or detection antibody, and endogenous reactive groups on the cell surface or in your protein.
Troubleshooting Steps:
-
Increase Blocking: Insufficient blocking is a common cause of high background.[1]
-
Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat milk).
-
Extend the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).
-
Include a mild detergent like Tween 20 in your blocking and washing buffers to reduce non-specific hydrophobic interactions.[1]
-
-
Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.[1][2]
-
Perform a titration of your primary antibody to find the optimal concentration that gives a good signal-to-noise ratio.
-
Run a control with only the secondary antibody to ensure it is not binding non-specifically.[1]
-
-
Check Reagent Purity and Handling: Impure or degraded labeling reagents can increase background.
-
Ensure your methanethiosulfonate (MTS) reagents are stored properly under desiccated conditions at -20°C.
-
Always prepare fresh solutions of MTS reagents immediately before use, as they can hydrolyze in aqueous solutions.
-
-
Include a Cysteine-less Control: A protein construct with all native cysteines removed is the most critical control to assess non-specific labeling of other residues like lysines or histidines.[3]
-
2. Low or No Signal for My Substituted Cysteine
-
Question: I am not seeing any signal for my cysteine mutant, even though I expect the residue to be accessible. What could be the problem?
Answer: A lack of signal can be frustrating and may stem from issues with the protein, the labeling reaction, or the detection process.
Troubleshooting Steps:
-
Confirm Protein Expression and Folding:
-
Verify the expression of your mutant protein using a standard Western blot with an antibody against a tag or the protein itself.
-
Consider that the cysteine substitution may have disrupted proper protein folding and trafficking to the cell surface. You can assess this through techniques like cell surface biotinylation targeting other exposed residues or by using a conformation-specific antibody if available.
-
-
Check Labeling Conditions:
-
Reducing Agent: The thiol group of cysteine must be in a reduced state to be reactive. Ensure that a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) was used prior to labeling, and that it was subsequently removed or diluted, as it can react with the MTS reagent.
-
MTS Reagent Activity: Prepare fresh MTS solutions for each experiment. Their reactivity decreases over time, especially in aqueous buffers.
-
Reaction Time and Concentration: You may need to optimize the concentration of the MTS reagent and the incubation time. Try increasing the concentration or extending the reaction time.
-
-
Assess Accessibility: The substituted cysteine might be less accessible than predicted.
-
If studying a membrane protein, ensure the labeling is performed on intact cells for extracellular sites or on permeabilized cells/isolated membranes for intracellular sites.
-
-
3. Inconsistent or Variable Results
-
Question: My results are not reproducible between experiments. What factors could be causing this variability?
Answer: Inconsistent results can arise from subtle variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Cell Handling:
-
Use cells at a consistent confluency and passage number.
-
Ensure gentle handling during washing and reagent addition steps to maintain cell integrity. Mechanical stress can lead to leaky cells and labeling of intracellular sites.
-
-
Precise Reagent Preparation:
-
Always prepare fresh dilutions of MTS reagents and antibodies from stocks.
-
Ensure thorough mixing of all solutions.
-
-
Control for Temperature and Incubation Times:
-
Perform all incubation steps at a consistent temperature.
-
Use a timer to ensure accurate incubation times for all samples.
-
-
Normalize for Protein Expression: The expression level of the mutant protein can vary between experiments.[3] Normalize the labeling signal to the total amount of protein loaded, as determined by a loading control on your Western blot. This is crucial when comparing the reactivity of different cysteine mutants.[3]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data encountered in SCAM experiments. These values can serve as a benchmark for your own results.
Table 1: Typical MTS Reagent Working Concentrations and Incubation Times
| MTS Reagent | Typical Working Concentration | Typical Incubation Time |
| MTSEA | 1 - 5 mM | 1 - 10 minutes |
| MTSET | 0.5 - 2 mM | 1 - 5 minutes |
| MTSES | 5 - 10 mM | 1 - 5 minutes |
| MTSEA-Biotin | 0.1 - 1 mM | 5 - 15 minutes |
Table 2: Expected Labeling Efficiencies
| Cysteine Accessibility | Expected Labeling Efficiency | Notes |
| Highly Accessible (Surface Loop) | 70 - 95% | Labeling should be rapid and near-complete. |
| Partially Accessible (Channel Lining) | 20 - 70% | Efficiency may depend on the conformational state of the protein. |
| Buried (Protein Core) | < 5% | Any labeling may indicate protein unfolding or non-specific effects. |
| Cysteine-less Control | < 2% | Signal above this level suggests significant non-specific labeling. |
Labeling efficiency can be quantified using various methods, including densitometry of Western blots, fluorescence intensity measurements (for fluorescently tagged reagents), or mass spectrometry.[4]
Key Experimental Protocols
1. Protocol: Cysteine-less Mutant as a Negative Control
This control is essential to determine the level of non-specific labeling in your experiments.
-
Preparation: Generate a mutant of your target protein where all native, accessible cysteine residues are substituted with a non-reactive amino acid, typically alanine or serine.
-
Expression: Express the cysteine-less mutant in the same cell line and under the same conditions as your single-cysteine mutants.
-
Labeling: Subject the cells expressing the cysteine-less mutant to the exact same labeling and detection procedures as your experimental samples.
-
Analysis: The signal obtained from the cysteine-less mutant represents the background level of non-specific labeling. This value should be subtracted from the signals of your single-cysteine mutants. A high signal in this control indicates a problem with non-specific binding of the MTS reagent or the detection antibodies.[3]
2. Protocol: Assessing Non-Specific Binding of Detection Reagents
This control helps to identify issues with the antibody detection steps.
-
Sample Preparation: Prepare a sample of cells expressing your single-cysteine mutant.
-
Labeling (Omission): Perform the entire experimental procedure, but omit the primary antibody incubation step. Incubate with the secondary antibody and detection reagents only.
-
Analysis: Any signal detected in this sample is due to non-specific binding of the secondary antibody. If significant signal is observed, you may need to try a different secondary antibody, increase the stringency of your washes, or optimize your blocking conditions.[1]
Visualizing Workflows and Logical Relationships
Troubleshooting Workflow for High Background Signal
The following diagram illustrates a logical workflow for troubleshooting high background signal in a SCAM experiment.
A decision tree for troubleshooting high background signals.
General Experimental Workflow for SCAM
This diagram outlines the key steps in a typical substituted cysteine accessibility method experiment.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MTSET-Induced Artifacts in Electrophysiology
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and identify artifacts when using [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) in electrophysiology experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during patch-clamp experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unstable giga-ohm seal or loss of seal after this compound application. | 1. High this compound concentration: High concentrations of charged molecules can affect membrane stability. 2. Solution Osmolarity Mismatch: Addition of this compound may alter the osmolarity of your pipette solution. 3. Pipette Drift: Mechanical instability of the patch pipette.[1] 4. General cell health: The cells may be unhealthy, making them more susceptible to seal instability.[2] | 1. Optimize this compound Concentration: Start with a lower concentration (e.g., 0.5-1 mM) and titrate up to the lowest effective concentration. 2. Verify Osmolarity: Measure and adjust the osmolarity of your internal solution after adding this compound to match your external solution. A slightly higher internal solution osmolarity (~5 mOsm) may improve stability.[1] 3. Ensure Mechanical Stability: Check for drift in your micromanipulator and ensure your setup is free from vibrations.[1] 4. Use Healthy Cells: Ensure cell cultures are healthy and avoid patching cells that appear stressed or have irregular morphology.[2] |
| Current rundown or significant change in current in wild-type (WT) channels upon this compound application. | 1. Non-specific effects: this compound can have off-target effects on endogenous channels or the cell membrane itself.[3] 2. Detergent-like effects: At high concentrations, some reagents can have detergent-like effects, permeabilizing the membrane.[4] 3. This compound solution degradation: this compound hydrolyzes in aqueous solutions; degraded products might have unintended effects. | 1. Perform Control Experiments: Always test the effect of your final this compound concentration on untransfected cells or cells expressing the wild-type channel.[3] 2. Lower this compound Concentration: Use the lowest concentration of this compound that produces a specific effect on your cysteine-mutant channel. 3. Prepare Fresh Solutions: Prepare this compound stock solutions fresh for each experiment day, keep them on ice, and dilute to the final concentration immediately before use. |
| No effect of this compound on the cysteine-mutant channel. | 1. Inaccessible Cysteine: The substituted cysteine may not be accessible to this compound from the side of application (intracellular or extracellular). 2. Channel State: The cysteine may only be accessible in a specific channel state (open, closed, or inactivated) that is not being sufficiently sampled during your protocol.[5] 3. This compound Degradation: The this compound solution may have degraded. | 1. Confirm Accessibility: Review structural models or published literature to ensure the cysteine is likely to be accessible. Consider applying this compound from the opposite side if feasible. 2. Use State-Dependent Protocols: Design your voltage protocol to maximize the time the channel spends in the state where the cysteine is predicted to be accessible.[5] 3. Use Fresh this compound: Prepare fresh this compound solutions. Consider using a positive control (a mutant known to react with this compound) to verify solution activity. |
| Variability in the rate of this compound modification between experiments. | 1. Pipette-to-pipette concentration variability: Inaccurate dilution of this compound stock solution. 2. Temperature fluctuations: The rate of the chemical reaction is temperature-dependent. 3. Inconsistent voltage protocols: Different protocols will lead to different channel states being populated, affecting the modification rate. | 1. Precise Dilution: Ensure accurate and consistent dilution of the this compound stock for each experiment. 2. Maintain Constant Temperature: Use a temperature-controlled stage and perfusion system to maintain a consistent experimental temperature. 3. Standardize Protocols: Use a consistent voltage-clamp protocol for all experiments where modification rates are being compared. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: There is no single optimal concentration, as it depends on the accessibility of the cysteine residue and the specific ion channel. It is recommended to perform a dose-response curve. However, concentrations typically range from 0.5 mM to 5 mM.[6] It is best to start with a lower concentration to minimize potential non-specific effects.
Q2: How should I prepare and store this compound solutions?
A2: this compound is not stable for long periods in aqueous solutions. A common practice is to prepare a concentrated stock solution (e.g., 100 mM) in distilled water, aliquot it, and store it at -20°C or -80°C. For daily experiments, thaw an aliquot and keep it on ice. Dilute the stock to the final working concentration in your pipette or bath solution immediately before use.
Q3: How can I distinguish between a specific this compound effect on my engineered cysteine and a non-specific artifact?
A3: This is a critical control. You must run parallel experiments on the wild-type channel (the channel without the engineered cysteine).[3] Any effect observed in the wild-type channel at the same this compound concentration should be considered a non-specific artifact. Another important control is to test a "dead-end" mutant, where the engineered cysteine is mutated to an amino acid that does not react with this compound (e.g., alanine or serine), to ensure the observed effects are not due to the mutation itself.
Q4: Can this compound affect the properties of the lipid bilayer directly?
A4: While this compound is primarily used as a cysteine-modifying reagent, high concentrations of any charged amphipathic molecule have the potential to interact with the cell membrane. This could theoretically alter membrane properties, though this is not a commonly reported artifact at standard working concentrations. If you suspect membrane effects, performing control experiments on untransfected cells and monitoring parameters like cell capacitance and input resistance is advisable.
Q5: My current changes very rapidly upon this compound application. Is this an artifact?
A5: A rapid change in current is often the expected outcome of this compound modifying an accessible cysteine in the pore of an ion channel. However, if this change is also observed in wild-type channels, or if it is accompanied by a sudden loss of seal stability, it may indicate a non-specific effect or an issue with the experimental conditions (e.g., excessively high this compound concentration).
Data Presentation
Summary of this compound Application Parameters in Published Studies
The following table summarizes this compound concentrations and application methods from various studies. This can serve as a starting point for designing your experiments.
| Ion Channel/Protein | This compound Concentration | Application Method | Key Finding/Effect |
| hENT1 (human Equilibrative Nucleoside Transporter 1) | 5 mM | External incubation (10 min) | Inhibition of transporter binding and function.[6] |
| Na+/Ca2+ Exchanger (RBE-2 in proteoliposomes) | 0.1 - 2 mM | Direct application | Concentration-dependent inhibition of Na+-dependent Ca2+ uptake.[6] |
| ENaC (Epithelial Sodium Channel) Cys mutants | 1 mM | External perfusion (4 min) | Reduced whole-cell Na+ currents in specific mutants.[3] |
| Voltage-gated Ca2+ channels (mutants) | 4 mM | Internal (pipette) application | Partial or complete inhibition of current depending on the mutant. |
| Ryanodine Receptor/Channel | Not specified (MTS compounds) | Cytoplasmic application | Step-wise, irreversible decrease in channel conductance.[5] |
Experimental Protocols
Protocol 1: Preparation and Application of this compound in Whole-Cell Patch-Clamp
-
This compound Stock Solution Preparation:
-
On the day of the experiment, dissolve this compound powder in high-purity water to a stock concentration of 100 mM.
-
Dispense into single-use aliquots and store on ice for the duration of the experiment. Avoid repeated freeze-thaw cycles.
-
-
Internal Application (Whole-Cell Configuration):
-
Prepare your standard internal (pipette) solution.
-
Immediately before filling your patch pipette, dilute the 100 mM this compound stock into the internal solution to achieve your desired final concentration (e.g., 1 mM).
-
Filter the final this compound-containing internal solution using a 0.22 µm syringe filter to remove any precipitates.[7]
-
Back-fill your patch pipette with the filtered solution.
-
Establish a giga-ohm seal and break into the whole-cell configuration. The this compound will then diffuse from the pipette into the cell.
-
-
Data Acquisition:
-
Monitor the current amplitude and kinetics over time using a repetitive voltage-clamp protocol.
-
Allow sufficient time for the modification to reach a steady state. The time required will depend on the accessibility of the cysteine and the concentration of this compound.
-
Protocol 2: Control Experiments for Validating Specificity of this compound Effects
-
Wild-Type (WT) Control:
-
Express the wild-type version of your channel of interest (lacking the engineered cysteine).
-
Perform a whole-cell recording using a pipette containing the same concentration of this compound as used for your mutant.
-
Apply the same voltage-clamp protocol and for the same duration.
-
If any significant changes in current or channel kinetics are observed, these represent non-specific effects of this compound.
-
-
Untransfected Cell Control:
-
Perform a whole-cell recording on an untransfected cell from the same cell line.
-
Apply this compound as described above.
-
This control helps identify any effects of this compound on endogenous channels or the general health of the cell.
-
-
Reversibility Control (if applicable):
-
The covalent bond formed by this compound is generally not reversible. However, if you are investigating a potential non-specific, reversible effect, you can perform a washout experiment.
-
For external application, after observing an effect, perfuse the bath with a control solution lacking this compound and monitor for any reversal of the effect.
-
Visualizations
Diagrams of Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Detergent effects on membranes at subsolubilizing concentrations: transmembrane lipid motion, bilayer permeabilization, and vesicle lysis/reassembly are independent phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methanethiosulfonate derivatives inhibit current through the ryanodine receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Cysteine Residue Integrity for MTSET Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of cysteine residues before MTSET labeling. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent cysteine oxidation before this compound labeling?
A1: The thiol (-SH) group of a cysteine residue is the reactive site for this compound labeling. Oxidation of this group, often leading to the formation of disulfide bonds (S-S) or other oxidized species like sulfenic, sulfinic, and sulfonic acids, renders it unreactive to this compound reagents.[1] This blockage of the reactive site leads to low or no labeling efficiency, resulting in unreliable experimental data.
Q2: What are the primary causes of cysteine oxidation during experimental procedures?
A2: Cysteine oxidation can be triggered by several factors:
-
Exposure to atmospheric oxygen: Prolonged exposure of protein solutions to air can lead to gradual oxidation of sensitive cysteine residues.
-
Presence of metal ions: Divalent metal ions, such as Cu²⁺ and Zn²⁺, can catalyze the oxidation of thiols.[2]
-
Reactive oxygen species (ROS): ROS generated within cellular systems or as byproducts of chemical reactions can readily oxidize cysteines.
-
Inappropriate buffer conditions: Suboptimal pH and the absence of reducing agents can create an environment conducive to oxidation.
Q3: What are the common reducing agents used to protect cysteine residues?
A3: The most commonly used reducing agents in protein biochemistry are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[1][3][4] Both are effective in reducing disulfide bonds and maintaining cysteine residues in their reduced, thiol state.
Q4: What are the key differences between DTT and TCEP?
A4: DTT and TCEP have distinct properties that make them suitable for different applications. TCEP is generally more stable, effective over a wider pH range, and does not interfere with certain labeling chemistries like maleimides to the same extent as DTT.[3][5][6] DTT, however, is a classic and widely used reducing agent that is effective but can be less stable and may need to be removed before labeling with maleimide-based reagents.[3][6]
Troubleshooting Guides
Issue 1: Low or No this compound Labeling Efficiency
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete reduction of cysteine residues. | Increase the concentration of the reducing agent (DTT or TCEP) or extend the incubation time. | Ensures that all disulfide bonds are fully reduced, making the cysteine residues accessible for labeling. |
| Re-oxidation of cysteines after removal of the reducing agent. | Minimize the time between the removal of the reducing agent and the addition of the this compound reagent. Perform the labeling reaction in an oxygen-depleted environment (e.g., by degassing buffers). | Cysteine residues can quickly re-oxidize when exposed to oxygen after the reducing agent has been removed.[1] |
| Interference from the reducing agent. | If using DTT, ensure its complete removal before adding the this compound reagent, as DTT's thiol groups will compete for the label.[3][6] Consider switching to TCEP, which has been shown to interfere less with maleimide-based labeling.[3][5][6] | The free thiols on DTT are highly reactive towards maleimide compounds and will consume the labeling reagent. |
| Degraded this compound reagent. | Use a fresh, properly stored stock of the this compound reagent. | This compound reagents can hydrolyze in aqueous solutions, losing their reactivity over time. |
Issue 2: Protein Precipitation or Aggregation During Reduction or Labeling
| Possible Cause | Troubleshooting Step | Rationale |
| Disruption of structural disulfide bonds. | Reduce the concentration of the reducing agent or shorten the incubation time. | Some proteins contain disulfide bonds that are essential for their correct folding and stability. Aggressive reduction can lead to unfolding and subsequent aggregation.[7] |
| Unfavorable buffer conditions. | Optimize the pH and ionic strength of the buffer. Consider the addition of stabilizing agents like glycerol or non-detergent sulfobetaines. | The stability of a protein is highly dependent on its environment. |
| High protein concentration. | Perform the reduction and labeling steps at a lower protein concentration. | High protein concentrations can increase the likelihood of intermolecular interactions and aggregation, especially when the protein is partially unfolded. |
Quantitative Data Summary
The choice of reducing agent can significantly impact the outcome of your experiment. The following table summarizes key quantitative parameters for DTT and TCEP.
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Typical Working Concentration | 1-10 mM | 0.5-5 mM |
| Optimal pH Range | 7.0 - 9.0[8] | 1.5 - 8.5[5] |
| Incubation Time | 15 - 60 minutes | 5 - 30 minutes |
| Interference with Maleimides | Significant; must be removed prior to labeling.[3][6] | Less significant, but can still reduce labeling efficiency.[3][5][6] |
| Stability | Less stable, prone to oxidation, especially in the presence of metal ions.[3] | More stable, less susceptible to air oxidation.[3] |
Experimental Protocols
Protocol 1: Reduction of Cysteine Residues with TCEP
-
Prepare a fresh 10 mM stock solution of TCEP in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the TCEP stock solution to your protein sample to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Remove the TCEP immediately before labeling. This can be achieved using a desalting column or through buffer exchange with a centrifugal filter unit.
Protocol 2: this compound Labeling of Reduced Cysteine Residues
-
Prepare a fresh stock solution of this compound in a dry, aprotic solvent like DMSO.
-
Immediately after removing the reducing agent , add the this compound stock solution to the protein sample. A 10 to 20-fold molar excess of this compound over the protein is a common starting point.
-
Incubate the labeling reaction at room temperature for 1-2 hours, or on ice for longer periods, depending on the protein's stability. The reaction should be protected from light.
-
Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted this compound.
-
Remove the excess, unreacted this compound and quenching agent by dialysis, gel filtration, or buffer exchange.
Visualizations
Caption: Experimental workflow for this compound labeling of cysteine residues.
Caption: Troubleshooting logic for low this compound labeling efficiency.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dalochem.com [dalochem.com]
Technical Support Center: Optimizing MTSET Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH for efficient MTSET labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound ([2-(Trimethylammonium)ethyl] Methanethiosulfonate) is a sulfhydryl-reactive chemical reagent commonly used in protein biochemistry and physiology. It is positively charged and membrane-impermeant.[1][2] this compound is used to probe the accessibility of cysteine residues in proteins, particularly in ion channels.[1][3] It reacts specifically and covalently with the thiol group (-SH) of cysteine residues that are accessible to the aqueous environment, forming a disulfide bond.[2] This modification can alter the function of the protein, providing insights into the structure and function of the cysteine-containing region.
Q2: Why is pH a critical parameter for efficient this compound labeling?
A2: The reaction between this compound and a cysteine residue is a nucleophilic attack by the thiolate anion (S⁻) of the cysteine on the sulfur atom of the methanethiosulfonate group. The concentration of the reactive thiolate species is dependent on the pH of the solution. The thiol group of cysteine has a pKa value typically in the range of 8.0-9.0. At a pH below the pKa, the thiol group is predominantly in its protonated, non-reactive form (-SH). As the pH increases to and above the pKa, the equilibrium shifts towards the deprotonated, reactive thiolate form (-S⁻), thus increasing the rate of reaction with this compound. Therefore, optimizing the pH is crucial for achieving efficient and specific labeling.
Q3: What is the recommended pH range for this compound labeling?
A3: While the optimal pH can vary depending on the specific protein and experimental conditions, a common starting point for this compound labeling is a pH range of 7.5 to 8.5. This range provides a good balance between having a sufficient concentration of the reactive thiolate form of cysteine and maintaining the stability of the protein and the this compound reagent itself. For some applications, a slightly higher pH (e.g., up to 9.0) might be used to further increase the reaction rate, but this should be tested empirically as higher pH can also lead to increased hydrolysis of this compound and potential protein denaturation.
Q4: How does pH affect the stability of this compound?
A4: this compound can undergo hydrolysis, particularly at alkaline pH. At a pH of 7.5, this compound has a half-life of about 15 minutes in aqueous solution.[4] This instability increases as the pH becomes more alkaline. Therefore, it is crucial to prepare this compound solutions fresh before each experiment and to consider its rate of hydrolysis when designing labeling protocols, especially for longer incubation times.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling efficiency | Suboptimal pH: The pH of the labeling buffer is too low, resulting in a low concentration of the reactive thiolate form of cysteine. | Increase the pH of the labeling buffer incrementally (e.g., in 0.5 pH unit steps from 7.5 to 9.0) to find the optimal condition for your specific protein. Ensure the buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment.[5][6][7] |
| This compound degradation: The this compound stock solution has degraded due to improper storage or the labeling solution was not prepared fresh. | Always use freshly prepared this compound solutions. Store the solid this compound desiccated at -20°C.[8][9] Prepare stock solutions in an anhydrous solvent like DMSO and store them at -20°C for short periods.[8][10] | |
| Inaccessible cysteine residue: The target cysteine residue may be buried within the protein structure and not accessible to the aqueous environment. | This is a limitation of the technique. This compound is membrane-impermeant and will only label accessible residues.[1] Consider using a more membrane-permeant MTS reagent if intracellular labeling is desired and the protein structure allows. | |
| Non-specific labeling or protein aggregation | pH too high: A very high pH can lead to denaturation of the target protein, exposing previously buried cysteine residues and leading to non-specific labeling or aggregation. | Empirically test a range of pH values to find the highest pH that provides efficient labeling without causing protein instability. Monitor protein integrity using techniques like SDS-PAGE. |
| High this compound concentration or long incubation time: Excessive this compound concentration or prolonged incubation can lead to off-target reactions. | Optimize the this compound concentration and incubation time. Start with a concentration in the low millimolar range (e.g., 1-5 mM) and an incubation time of 1-5 minutes.[4] | |
| Variability between experiments | Inconsistent pH: The pH of the labeling buffer is not consistent across different experimental setups. | Prepare a large batch of the labeling buffer and verify the pH with a calibrated pH meter before each experiment. Ensure all solutions are at the same temperature when measuring pH. |
| Trace amounts of acid in the sample: Residual acid from previous steps (e.g., protein purification) can lower the pH of the labeling reaction. | Ensure that the protein sample is properly buffered before adding the this compound reagent. Using a buffer with a higher buffering capacity can help to mitigate this issue.[6][7] |
Experimental Protocols
Protocol for Optimizing pH for this compound Labeling
This protocol provides a general framework for determining the optimal pH for labeling a target protein with this compound.
1. Materials:
-
Purified target protein with an accessible cysteine residue.
-
This compound (store desiccated at -20°C).
-
Labeling buffers with varying pH values (e.g., HEPES, Phosphate, or Borate buffers at pH 7.0, 7.5, 8.0, 8.5, and 9.0).
-
Quenching solution (e.g., DTT or L-cysteine).
-
Assay-specific reagents to measure the effect of labeling (e.g., substrates for an enzyme, or equipment for electrophysiological recording).
2. Procedure:
-
Protein Preparation: Prepare aliquots of your target protein in a low-buffer solution.
-
Labeling Reaction Setup: For each pH to be tested, set up a reaction tube containing the protein and the corresponding labeling buffer.
-
This compound Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Initiate Labeling: Add the freshly prepared this compound solution to each reaction tube to a final concentration of 2.5 mM.[4] Incubate for a fixed time, for example, 2 to 5 minutes at room temperature.[1]
-
Quench Reaction: Stop the labeling reaction by adding a quenching solution to scavenge unreacted this compound.
-
Functional Assay: Perform a functional assay to determine the extent of labeling. This could be measuring enzyme activity, ion channel current, or another relevant functional parameter that is altered by this compound modification.
-
Data Analysis: Compare the effect of this compound at each pH. The pH that results in the most significant and consistent change in protein function is considered optimal for labeling.
Quantitative Data Summary
The following table summarizes the expected relationship between pH and the efficiency of this compound labeling based on the pKa of the cysteine thiol group.
| pH of Labeling Buffer | Relative Concentration of Reactive Thiolate (S⁻) | Expected this compound Reaction Rate | Potential Risks |
| 6.5 | Very Low | Very Slow | Inefficient labeling |
| 7.0 | Low | Slow | Incomplete labeling |
| 7.5 | Moderate | Moderate | Good starting point |
| 8.0 | High | Fast | Often optimal |
| 8.5 | Very High | Very Fast | Increased risk of this compound hydrolysis and protein instability |
| 9.0 | Very High | Very Fast | High risk of this compound hydrolysis and protein denaturation |
Visualizations
Caption: Reaction mechanism of this compound with a cysteine residue, highlighting the role of pH.
Caption: Experimental workflow for optimizing pH in this compound labeling.
References
- 1. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. This compound - Biotium [biotium.com]
- 9. biocompare.com [biocompare.com]
- 10. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Removal of Excess MTSET
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of excess [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) following protein labeling reactions. Covalent modification of cysteine residues with this compound is a powerful tool for studying protein structure and function. However, the presence of unreacted this compound can interfere with downstream applications. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure clean, reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after the labeling reaction?
A1: Residual this compound can lead to several experimental artifacts. It can non-specifically modify other proteins or accessible thiols in downstream assays, leading to false-positive results. Furthermore, excess this compound can interfere with techniques that are sensitive to small molecules, such as mass spectrometry or nuclear magnetic resonance (NMR).
Q2: What is the first step I should take after my this compound labeling incubation is complete?
A2: The first and most critical step is to quench the reaction. Quenching deactivates any remaining unreacted this compound, preventing further labeling of your protein of interest or other components in your sample.[1]
Q3: What are the common methods for removing quenched, excess this compound?
A3: The most common and effective methods for removing small molecules like this compound from a protein sample are:
-
Spin Desalting Chromatography: A rapid method ideal for small sample volumes.
-
Dialysis: A straightforward method suitable for larger sample volumes, relying on passive diffusion.[2][3]
-
Acetone Precipitation: A technique that precipitates the protein, leaving the small molecule contaminants in the supernatant.[4][5][6][7][8]
Q4: How do I choose the best removal method for my experiment?
A4: The choice of method depends on factors such as your sample volume, protein concentration, and the requirements of your downstream application. The table below provides a comparison to aid in your decision-making.
Troubleshooting Guide
This section addresses common issues encountered during the removal of excess this compound.
| Problem | Possible Cause | Suggested Solution |
| Protein Precipitation/Aggregation after Labeling or during Removal | - High concentration of the protein.[9] - The labeling reaction has altered the protein's surface properties, reducing its solubility.[10] - Inappropriate buffer conditions (pH, ionic strength).[11] - For acetone precipitation, the protein pellet is difficult to redissolve.[5][7] | - Work with lower protein concentrations if possible. - Screen different buffer conditions (e.g., varying pH or salt concentration) on a small aliquot of the sample to find conditions that maintain solubility.[10][11] - Add stabilizing agents such as glycerol (5-10%) or non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) to your buffers.[11] - If using acetone precipitation, do not over-dry the pellet, as this can make it very difficult to redissolve.[4][8] Resuspend the pellet in a small volume of a strong solubilizing buffer (e.g., containing urea or guanidine HCl), if compatible with downstream applications. |
| Low Protein Recovery after Removal | - Non-specific binding of the protein to the spin column matrix or dialysis membrane. - Incomplete precipitation or loss of pellet during acetone precipitation. - Protein degradation. | - For spin columns, ensure the column is properly equilibrated with the exchange buffer. - For dialysis, select a high-quality membrane with a low protein-binding capacity. - During acetone precipitation, ensure complete precipitation by using a sufficient volume of cold acetone and adequate incubation time. Be careful when decanting the supernatant to avoid disturbing the pellet.[4][5][6][8] - Perform all steps at 4°C and consider adding protease inhibitors to your buffers to minimize degradation.[12] |
| Incomplete Removal of Excess this compound | - Insufficient quenching of the labeling reaction. - Inefficient separation by the chosen removal method. | - Ensure a sufficient molar excess of the quenching agent is used and allow adequate incubation time. - For spin desalting, ensure the column size is appropriate for the sample volume. - For dialysis, increase the number of buffer changes and the total dialysis time.[13] Ensure the volume of the dialysis buffer is significantly larger than the sample volume (at least 200-500 times).[3] - For acetone precipitation, perform a second wash of the pellet with cold acetone to remove any remaining supernatant containing this compound.[6] |
| Low Labeling Efficiency | - Insufficient molar excess of this compound in the labeling reaction. - The cysteine residue is not accessible to the labeling reagent. - this compound has hydrolyzed before reacting with the protein. | - Optimize the molar ratio of this compound to protein. A 10 to 40-fold molar excess is a common starting point.[14] - Consider denaturing conditions if the cysteine is buried within the protein structure (if compatible with your experimental goals). - Prepare this compound solutions fresh immediately before use, as it hydrolyzes in aqueous solutions.[15][16] |
Experimental Protocols
Protocol 1: Quenching the this compound Labeling Reaction
It is essential to stop the labeling reaction by quenching any unreacted this compound. A common and effective quenching agent is a small molecule containing a free thiol group, such as L-cysteine or β-mercaptoethanol.
Materials:
-
L-cysteine stock solution (e.g., 1 M in water, freshly prepared)
-
Labeled protein solution
Procedure:
-
Immediately following the this compound labeling incubation, add L-cysteine to the reaction mixture.
-
A final concentration of L-cysteine that is in significant molar excess to the initial this compound concentration is recommended. A common starting point is a 5-10 fold molar excess of L-cysteine over this compound.
-
Incubate the quenching reaction for 10-15 minutes at room temperature.
-
Proceed immediately to one of the removal methods detailed below.
Protocol 2: Removal of Excess this compound using Spin Desalting Columns
Spin desalting is a quick and efficient method for separating the labeled protein from excess this compound and the quenching agent.
Materials:
-
Spin desalting column (choose a column with a Molecular Weight Cut-Off (MWCO) appropriate for your protein of interest, typically 7 kDa or 40 kDa).
-
Equilibration/wash buffer (a buffer compatible with your protein and downstream applications).
-
Collection tubes.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your desired buffer. This is usually done by adding the buffer to the column and centrifuging. Repeat this step 2-3 times.
-
Place the column in a new collection tube.
-
Slowly apply the quenched labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol. The purified, labeled protein will be in the eluate.
Protocol 3: Removal of Excess this compound by Dialysis
Dialysis is a simple and effective method for removing small molecules from a protein solution, particularly for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO. The MWCO should be significantly smaller than the molecular weight of your protein to ensure its retention, but large enough to allow for the efficient removal of this compound (MW = 227.75 Da) and the quenching agent. A MWCO of 3.5 kDa to 10 kDa is generally suitable.[17]
-
Dialysis buffer (the buffer you want your final protein sample to be in).
-
A large beaker and a magnetic stir plate.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or ethanol.
-
Load your quenched labeling reaction mixture into the dialysis tubing/cassette and seal it securely.
-
Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[3]
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Dialyze for at least 4 hours, with at least two buffer changes. For complete removal, dialysis overnight is recommended.[13]
-
After dialysis, carefully remove the sample from the tubing/cassette.
Protocol 4: Removal of Excess this compound by Acetone Precipitation
This method is useful for concentrating the protein sample while removing contaminants. However, it may lead to protein denaturation.
Materials:
-
Ice-cold acetone (-20°C).
-
Acetone-compatible centrifuge tubes.
-
Resuspension buffer.
Procedure:
-
Place your quenched labeling reaction mixture in a centrifuge tube.
-
Add at least four volumes of ice-cold acetone to the protein solution.[4][5][7][8]
-
Vortex the tube and incubate at -20°C for at least 1 hour. Incubation can be extended overnight.[4]
-
Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes to pellet the precipitated protein.[5][6][8]
-
Carefully decant the supernatant, which contains the excess this compound and quenching agent.
-
Optionally, wash the pellet with a small volume of cold acetone and repeat the centrifugation to remove residual contaminants.[6]
-
Allow the protein pellet to air-dry for a short period (5-10 minutes). Do not over-dry the pellet.[4]
-
Resuspend the pellet in a buffer suitable for your downstream application.
Data Presentation
| Method | Principle | Typical Sample Volume | Processing Time | Protein Recovery | Advantages | Disadvantages |
| Spin Desalting | Size exclusion chromatography | 10 µL - 4 mL | < 15 minutes | High (>90%) | Fast, high recovery, easy to use | Can lead to sample dilution |
| Dialysis | Passive diffusion across a semi-permeable membrane | 100 µL - 100 mL | 4 hours - overnight | High (>90%) | Gentle, suitable for large volumes, effective removal | Time-consuming |
| Acetone Precipitation | Protein insolubilization in organic solvent | 10 µL - several mL | 1-2 hours | Variable (can be lower) | Concentrates the protein, effective removal of non-protein contaminants | Can cause irreversible protein denaturation and aggregation |
Visualizations
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Acetone Precipitation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 5. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
- 10. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. blog.addgene.org [blog.addgene.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 15. interchim.fr [interchim.fr]
- 16. ttuhsc.edu [ttuhsc.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: MTSET Application in Substituted Cysteine Accessibility Mapping (SCAM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) in Substituted Cysteine Accessibility Method (SCAM) experiments. The focus of this guide is to address and provide strategies to avoid "wrong-sided" modification of target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SCAM?
A1: this compound, or [2-(Trimethylammonium)ethyl] methanethiosulfonate, is a water-soluble, positively charged chemical reagent that specifically reacts with the sulfhydryl group of cysteine residues. Its permanent positive charge makes it membrane-impermeant. In SCAM, researchers systematically replace amino acids in a protein with cysteines. By applying this compound to one side of a membrane, the accessibility of these engineered cysteines can be tested. A reaction, often detected by a change in protein function (e.g., ion channel conductance), indicates that the cysteine residue is exposed to the aqueous environment on that side of the membrane. This method is a powerful tool for mapping the topology of membrane proteins.
Q2: What is "wrong-sided" modification with this compound?
A2: "Wrong-sided" or "trans" modification refers to the unintended reaction of this compound with a cysteine residue on the opposite side of the membrane from where it was applied. Although this compound is designed to be membrane-impermeant, it can sometimes cross the membrane and cause erroneous results, leading to an incorrect interpretation of the protein's topology.
Q3: What are the primary causes of wrong-sided this compound modification?
A3: The leading cause of wrong-sided modification is a loss of membrane integrity. Even transient or small "leaks" in the cell membrane or an experimental patch-clamp setup can allow the otherwise impermeant this compound to access the opposite compartment. This can be a particular issue in excised membrane patch experiments.
Q4: How can I prevent wrong-sided this compound modification?
A4: The most effective strategy to prevent wrong-sided modification is to include a membrane-impermeant thiol scavenger in the solution on the opposite side of the membrane to the this compound application. This scavenger will react with any this compound that happens to cross the membrane, neutralizing it before it can react with your target protein. Glutathione is a commonly used thiol scavenger for this purpose.
Q5: How do I prepare and handle this compound solutions?
A5: this compound is hygroscopic and hydrolyzes in water. It should be stored in a desiccator at -20°C. For experiments, it is crucial to prepare fresh solutions immediately before use. While it is soluble in water, for moisture-sensitive applications, stock solutions can be prepared in anhydrous DMSO. Note that this compound has a half-life of about 10 minutes at pH 7.5 and room temperature, so experiments should be planned accordingly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Modification observed on the "trans" side (suspected wrong-sided modification) | 1. Compromised membrane integrity (leaky patch). 2. No or insufficient thiol scavenger on the "trans" side. 3. This compound concentration is too high or incubation time is too long. | 1. Discard the current preparation and obtain a new, stable membrane seal. 2. Include a membrane-impermeant thiol scavenger (e.g., 5-10 mM glutathione) in the "trans" compartment. 3. Optimize this compound concentration and incubation time; use the lowest effective concentration and shortest time possible. |
| No modification observed where it is expected | 1. The engineered cysteine is not accessible to the aqueous environment. 2. The this compound solution has degraded due to improper storage or preparation. 3. The modification does not produce a functional change in the protein. | 1. Confirm the expression and location of your mutant protein. Consider that the residue may be buried within the protein structure. 2. Always prepare this compound solutions fresh before each experiment. Perform a positive control experiment with a known accessible cysteine to validate the reagent's activity. 3. Consider alternative methods to detect modification, such as Western blotting with a modification-specific antibody if available. |
| High background signal or modification in cysteine-less controls | 1. This compound is reacting with native, accessible cysteines in the target protein or other proteins. 2. The experimental system has endogenous channels or transporters that are sensitive to this compound. | 1. Ensure your "cysteine-less" construct has had all native, reactive cysteines successfully mutated. 2. Characterize the background response of your expression system to this compound before testing your mutants. |
| Inconsistent or variable results between experiments | 1. Inconsistent preparation of this compound solution. 2. Variability in membrane integrity. 3. Fluctuation in experimental conditions (pH, temperature). | 1. Standardize your this compound solution preparation protocol. 2. Monitor membrane stability throughout the experiment (e.g., by monitoring holding current in patch-clamp). 3. Ensure consistent buffer composition, pH, and temperature for all experiments. |
Experimental Protocols
Control Experiment to Validate Sidedness of this compound Modification
This protocol is designed to experimentally verify that this compound is not modifying your target protein from the "wrong side." It utilizes a membrane-impermeant thiol scavenger, glutathione.
Objective: To demonstrate that the observed effect of this compound is localized to the side of application.
Materials:
-
Cell or oocyte expressing the cysteine-mutant membrane protein of interest.
-
Extracellular and intracellular buffer solutions appropriate for your experimental setup (e.g., patch-clamp).
-
Freshly prepared this compound solution (e.g., 1-2 mM in the appropriate buffer).
-
Glutathione (GSH) solution (e.g., 10 mM in the appropriate buffer).
Methodology:
-
Establish a Baseline: In your experimental system (e.g., whole-cell or inside-out patch clamp), establish a stable recording of the protein's activity (e.g., ion current) in the absence of any reagents.
-
"Trans" Side Scavenger Application: Perfuse the "trans" side of the membrane (the side opposite to where you will apply this compound) with a buffer containing the thiol scavenger (e.g., 10 mM glutathione). For example, if you plan to apply this compound to the extracellular side, include glutathione in your intracellular/pipette solution.
-
"Cis" Side this compound Application: Apply this compound to the "cis" side of the membrane (the side where the target cysteine is expected to be accessible).
-
Observe the Effect: Record any change in protein activity. In a successful experiment with no wrong-sided modification, you should observe the expected effect of this compound.
-
Positive Control for Wrong-Sided Modification (Optional but Recommended): In a separate experiment, intentionally compromise the membrane integrity (e.g., by applying a voltage pulse to break the patch) while applying this compound to the "cis" side and the scavenger to the "trans" side. In this case, you should see a diminished or absent effect of this compound, as it will be neutralized by the scavenger upon entering the "trans" compartment.
-
Negative Control: Perform the experiment on a cysteine-less version of your protein to ensure that the observed effects are specific to the introduced cysteine.
Data Presentation
The following table summarizes hypothetical data from a control experiment designed to test for wrong-sided modification.
| Experimental Condition | This compound Application Side | Glutathione (10 mM) Side | Observed Protein Inhibition (%) | Interpretation |
| 1 | Extracellular | None | 95 ± 5% | This compound effectively modifies the extracellularly accessible cysteine. |
| 2 | Extracellular | Intracellular | 92 ± 7% | The presence of an intracellular scavenger does not prevent the effect of extracellular this compound, indicating no significant wrong-sided modification. |
| 3 | Intracellular | None | 5 ± 2% | This compound does not significantly affect the protein from the intracellular side, as the cysteine is not accessible from this side. |
| 4 | Extracellular (with compromised membrane) | Intracellular | 10 ± 4% | When the membrane is leaky, the intracellular scavenger neutralizes the extracellularly applied this compound, preventing modification. |
Visualizations
Caption: Workflow for verifying the sidedness of this compound modification.
Caption: Logical workflow for troubleshooting this compound experiments.
Technical Support Center: The Impact of Temperature on MTSET Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of temperature on the reaction kinetics of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET). Understanding and controlling temperature is critical for obtaining reproducible and accurate results in experiments involving this compound labeling of cysteine residues in proteins.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general effect of temperature on the this compound reaction rate? | In general, increasing the temperature increases the rate of the this compound reaction with a cysteine residue. This is consistent with the principles of chemical kinetics, where higher temperatures lead to more frequent and energetic collisions between reactant molecules. |
| How significant is the effect of temperature on this compound reaction kinetics? | The effect of temperature can be highly significant. For methanethiosulfonate (MTS) reagents, the reaction rate can be strongly temperature-dependent, suggesting a high activation energy. This means that even small fluctuations in temperature can lead to considerable changes in the reaction rate. In some cases, the reaction rate can increase two- to six-fold or even more with a 10°C rise in temperature. |
| Does temperature affect the stability of this compound? | Yes, this compound is susceptible to hydrolysis, and the rate of hydrolysis increases with temperature. Therefore, it is crucial to prepare fresh solutions of this compound for each experiment and keep them on ice to minimize degradation, especially when not in immediate use. |
| Can temperature influence the specificity of this compound labeling? | Temperature can indirectly affect the specificity of this compound labeling. At higher temperatures, increased protein flexibility may expose cysteine residues that are normally buried, leading to their modification. This could be misinterpreted as a change in the protein's conformational state under investigation. Therefore, careful temperature control is essential to ensure that observed changes in reactivity are due to the experimental conditions being studied and not a result of temperature-induced artifacts. |
| What is the optimal temperature for an this compound labeling experiment? | The optimal temperature is application-dependent. For many electrophysiological recordings and cell-based assays, experiments are conducted at room temperature (typically 20-25°C). However, for specific studies, such as investigating temperature-dependent conformational changes, the temperature will be a key variable. It is crucial to maintain a consistent and accurately recorded temperature throughout the experiment. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible labeling results between experiments. | Temperature fluctuations in the experimental setup. | Implement precise temperature control using a perfusion system with a temperature controller or a water-jacketed recording chamber. Always monitor and report the temperature at which the experiments are performed. |
| No or very slow reaction with a known accessible cysteine. | The experimental temperature is too low, significantly reducing the reaction rate. This compound solution has degraded due to prolonged storage at room temperature. | Gradually increase the experimental temperature in a controlled manner to enhance the reaction rate. Always use freshly prepared, ice-cold this compound solutions for each experiment. |
| Unexpectedly fast or widespread labeling, suggesting non-specific modification. | The experimental temperature is too high, leading to an excessively fast reaction and potentially causing partial protein denaturation, exposing buried cysteines. | Lower the experimental temperature to a range where the specific reaction can be monitored and controlled effectively. Perform control experiments to assess the extent of non-specific labeling at the chosen temperature. |
| The effect of this compound appears to diminish over the course of a long experiment. | Hydrolysis of the this compound stock solution, which is accelerated at room temperature or higher. | Prepare fresh this compound solution periodically during a long experiment. If using a perfusion system, ensure the this compound reservoir is kept cool. |
Data Presentation
k = A * exp(-Ea / RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
A higher activation energy (Ea) signifies a greater dependence of the reaction rate on temperature. Studies on related MTS reagents reacting with cysteine residues in ion channels have shown high activation energies, indicating a strong sensitivity to temperature. For example, the reaction of MTSES⁻ with a cysteine in the CFTR ion channel was found to have an activation energy of 157 kJ/mol, which is substantial.
Hypothetical Temperature Dependence of a Thiol-Reactive Probe
The following table illustrates a hypothetical example of how the rate constant for a thiol-reactive probe, such as this compound, might change with temperature, assuming a significant activation energy.
| Temperature (°C) | Temperature (K) | Hypothetical Rate Constant (M⁻¹s⁻¹) | Relative Rate Increase |
| 10 | 283.15 | 50 | 1.0 |
| 20 | 293.15 | 150 | 3.0 |
| 30 | 303.15 | 400 | 8.0 |
| 37 | 310.15 | 850 | 17.0 |
Note: This data is illustrative and intended to demonstrate the potential magnitude of the temperature effect. Actual values will vary depending on the specific protein, the accessibility of the cysteine residue, and the buffer conditions.
Experimental Protocols
Protocol for Investigating the Effect of Temperature on this compound Modification Rate
This protocol outlines a general procedure for determining the temperature dependence of the this compound reaction with a cysteine-substituted protein, for example, an ion channel expressed in a cellular system.
1. Materials:
- Cell line expressing the cysteine-substituted protein of interest.
- Patch-clamp or other functional assay setup with a perfusion system capable of rapid solution exchange and precise temperature control.
- This compound stock solution (e.g., 1 M in DMSO, stored at -20°C).
- Extracellular and intracellular recording solutions.
- Data acquisition and analysis software.
2. Experimental Procedure:
- Cell Preparation: Prepare cells expressing the protein of interest for the functional assay (e.g., patch-clamp recording).
- Temperature Control: Set the temperature of the perfusion system to the first desired experimental temperature (e.g., 15°C). Allow the recording chamber to equilibrate.
- Baseline Measurement: Obtain a stable baseline recording of the protein's activity (e.g., ion channel current) in the absence of this compound.
- This compound Application: Prepare a fresh, diluted solution of this compound in the extracellular solution immediately before application. Perfuse the cell with the this compound-containing solution.
- Monitor Reaction: Continuously monitor the functional parameter (e.g., current amplitude) to track the progress of the modification reaction. The rate of change of this parameter is indicative of the reaction rate.
- Washout: After a defined period or when the reaction reaches completion, wash out the this compound with the control extracellular solution.
- Repeat at Different Temperatures: Repeat steps 2-6 at a series of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C), ensuring to use a new cell for each temperature to avoid cumulative effects.
3. Data Analysis:
- For each temperature, determine the rate of modification. This can often be done by fitting the time course of the change in the functional parameter to a single exponential function to extract a rate constant.
- Plot the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T). This is known as an Arrhenius plot.
- The slope of the resulting linear fit will be equal to -Ea/R, from which the activation energy (Ea) can be calculated.
Visualizations
Technical Support Center: Troubleshooting Variability in MTSET Modification Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) modification experiments.
Troubleshooting Guide
Variability in this compound modification can arise from several factors, from reagent handling to experimental conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Modification Efficiency
If you observe lower than expected or no modification of your target protein, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| This compound Reagent Degradation | This compound is susceptible to hydrolysis, especially in aqueous solutions. Always prepare fresh solutions of this compound immediately before use. Store the solid reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation. |
| Incorrect this compound Concentration | The optimal this compound concentration can vary depending on the target protein and experimental system. Perform a concentration-response curve to determine the optimal concentration for your specific experiment. A typical starting concentration is 1 mM. |
| Insufficient Reaction Time | The reaction time required for complete modification can vary. A typical incubation time is 1 to 5 minutes. Perform a time-course experiment to determine the optimal incubation time. |
| Suboptimal pH | The reaction of this compound with cysteine residues is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range (typically around 7.4). Small changes in pH can significantly affect labeling efficiency. |
| Inaccessible Cysteine Residue | The target cysteine residue may be buried within the protein structure and inaccessible to this compound. Ensure that the cysteine residue is solvent-accessible in the conformational state you are studying. The accessibility of the cysteine may be state-dependent (e.g., open vs. closed state of an ion channel). |
| Presence of Reducing Agents | Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol will react with this compound and prevent it from modifying your target protein. Ensure that all solutions are free of reducing agents. |
Issue 2: High Variability Between Replicates
Inconsistent results between experimental replicates can be frustrating. The following table outlines common sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Prepare a single stock solution of this compound for a set of experiments to minimize variability between replicates. Ensure thorough mixing of all solutions. |
| Fluctuations in Temperature | Perform all incubation steps at a consistent and controlled temperature. Temperature fluctuations can affect the rate of the modification reaction. |
| Variable Cell Health or Protein Expression | Ensure that cell cultures are healthy and at a consistent passage number. Verify consistent expression levels of the target protein across samples using methods like quantitative western blotting. |
| Inconsistent Pipetting or Mixing | Use calibrated pipettes and ensure thorough but gentle mixing of reagents. For cellular experiments, ensure even application of this compound-containing solutions. |
| Incomplete Washing Steps | Incomplete removal of unreacted this compound can lead to continued, uncontrolled modification. Ensure thorough and consistent washing steps after the this compound incubation period. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is active?
A1: You can test the activity of your this compound solution using a small molecule thiol, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction of this compound with DTNB results in a colorimetric change that can be measured spectrophotometrically.
Q2: Can this compound modify residues other than cysteine?
A2: this compound is highly specific for sulfhydryl groups of cysteine residues. However, at very high concentrations or extreme pH values, non-specific reactions may occur. It is always recommended to use the lowest effective concentration of this compound.
Q3: My protein has multiple cysteine residues. How can I ensure I am modifying only the one of interest?
A3: If your protein has multiple endogenous cysteines, you may need to mutate the non-target cysteines to another amino acid, such as serine or alanine, to ensure specific modification of your target residue.
Q4: Can I use this compound for intracellular labeling?
A4: this compound is a positively charged molecule and is generally considered membrane-impermeant, making it suitable for labeling extracellular or externally accessible cysteine residues.[1] For intracellular labeling, a membrane-permeable MTS reagent, such as 2-aminoethyl methanethiosulfonate (MTSEA), may be more appropriate.[1]
Q5: How can I quantify the extent of this compound modification?
A5: The extent of modification can be quantified using various methods:
-
Biochemical Assays: Techniques like biotinylation of the modified cysteine followed by streptavidin blotting can provide a semi-quantitative measure.
-
Mass Spectrometry: This can be used to precisely identify the modified cysteine residue and quantify the percentage of modification.
-
Functional Assays: For proteins like ion channels, the functional effect of modification (e.g., change in current) can be used as a proxy for the extent of labeling.[2]
-
Fluorescence-Based Methods: If using a fluorescently-labeled MTS reagent, the fluorescence intensity can be directly correlated with the amount of modification.
Experimental Protocols
Protocol 1: this compound Modification of an Ion Channel in a Cell Line (Electrophysiology)
This protocol is adapted from studies on the cardiac sodium channel NaV1.5.[2]
-
Cell Culture: Culture tsA201 cells expressing the cysteine-substituted NaV1.5 channel of interest.
-
Electrophysiology Setup: Use whole-cell patch-clamp to record ionic currents from single cells.
-
This compound Preparation: Prepare a 1 M stock solution of this compound in water. Immediately before use, dilute the stock solution to the final working concentration (e.g., 1 mM) in the appropriate extracellular recording solution.
-
Application of this compound: After establishing a stable whole-cell recording, perfuse the cell with the this compound-containing solution for a defined period (e.g., 2-5 minutes).
-
Data Acquisition: Continuously monitor the ionic currents before, during, and after this compound application to observe the functional effects of the modification.
-
Data Analysis: Quantify the change in current amplitude, gating kinetics, or other relevant parameters to assess the effect of this compound modification.
Protocol 2: Quantification of this compound Modification by Western Blot
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Biotinylation (Optional): To enhance detection, the modified cysteine can be labeled with a biotinylated MTS reagent after the initial this compound modification.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for your protein of interest or with streptavidin-HRP if using the biotinylation method.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantitative Analysis: Use densitometry software to quantify the band intensities. Normalize the signal of your target protein to a loading control (e.g., total protein stain or a housekeeping protein) to compare the extent of modification between samples.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound modification experiments.
Caption: A generalized workflow for an this compound modification experiment.
Caption: A logical flowchart for troubleshooting this compound modification issues.
Caption: this compound probing conformational changes in GPCR signaling.
References
Validation & Comparative
Validating MTSET Labeling: A Comparative Guide to Western Blot Analysis and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of protein function and structure is paramount. [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) is a valuable tool for probing cysteine accessibility and studying protein conformation, particularly in membrane proteins like ion channels and receptors. However, robust validation of this compound labeling is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of Western blot analysis for validating this compound labeling against alternative methods, supported by experimental protocols and data.
This guide will delve into the specifics of using Western blot to confirm the covalent modification of target proteins by this compound. Furthermore, it will explore mass spectrometry as a powerful alternative, offering a quantitative comparison to aid in selecting the most appropriate validation strategy for your research needs.
Quantitative Comparison of Validation Methods
Choosing the right validation method depends on various factors, including the specific experimental question, available resources, and the level of quantitative detail required. While Western blotting is a widely accessible technique, mass spectrometry offers significant advantages in terms of sensitivity, throughput, and the richness of data.
| Feature | Western Blot | Mass Spectrometry (MS) |
| Principle | Immuno-detection of protein size shift or labeled tag | Detection of mass-to-charge ratio of peptides |
| Primary Output | Band intensity on a membrane | Peptide mass spectra and fragmentation patterns |
| Quantitative Capability | Semi-quantitative to quantitative with proper controls and standards | Highly quantitative (absolute or relative)[1][2] |
| Sensitivity | Nanogram to picogram range | Femtomole to attomole range[3] |
| Dynamic Range | Limited (typically 1-2 orders of magnitude)[1][3] | Wide (typically 3-5 orders of magnitude)[1][3] |
| Throughput | Low to medium; sample-by-sample analysis[2] | High; capable of analyzing complex mixtures and multiple samples |
| Specificity | Dependent on antibody quality and specificity | High; based on precise mass measurements of peptides |
| Information Provided | Protein size, relative abundance | Precise identification of modification site, absolute quantification |
| Cost (instrumentation) | Relatively low | High initial investment[2] |
| Expertise Required | Moderate | High |
Experimental Workflow: this compound Labeling and Western Blot Validation
The following diagram outlines the key steps involved in validating this compound labeling of a target protein in cultured cells using Western blot analysis.
Caption: Experimental workflow for this compound labeling and Western blot validation.
Experimental Protocols
This compound Labeling of Cultured Cells
This protocol provides a general framework for labeling cell surface proteins with this compound. Optimization of incubation time and this compound concentration is recommended for each specific protein and cell type.
-
Cell Preparation:
-
Culture cells expressing the cysteine-mutant protein of interest to an appropriate confluency on culture plates.
-
Gently wash the cells twice with ice-cold, serum-free buffer (e.g., PBS, pH 7.4) to remove any residual serum proteins.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound in the same serum-free buffer immediately before use. A typical starting concentration is 1-2 mM.
-
Aspirate the buffer from the cells and add the this compound solution to cover the cell monolayer.
-
Incubate the cells for a predetermined time (e.g., 1-10 minutes) at room temperature or on ice. The optimal time will depend on the reactivity of the specific cysteine residue.
-
For a negative control, incubate a parallel plate of cells with the buffer alone.
-
-
Quenching:
-
To stop the labeling reaction, aspirate the this compound solution and wash the cells three times with the serum-free buffer containing a quenching agent, such as 5 mM L-cysteine.
-
-
Cell Lysis:
-
After the final wash, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis
This protocol outlines the general steps for performing a Western blot to detect the mobility shift of the this compound-labeled protein.
-
Sample Preparation:
-
Mix an appropriate amount of protein lysate with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel of an appropriate percentage to resolve the target protein.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A successful this compound labeling will result in a detectable upward shift in the molecular weight of the target protein band compared to the unlabeled control.
-
Signaling Pathway Application: Probing EGFR Conformational Changes
The Substituted Cysteine Accessibility Method (SCAM), utilizing reagents like this compound, is a powerful technique to study conformational changes in signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its activation involves a conformational change upon ligand binding, leading to dimerization and autophosphorylation, which initiates downstream signaling cascades like the PI3K/Akt pathway.
By introducing a cysteine residue at a specific location in an extracellular or transmembrane domain of EGFR, researchers can use this compound to probe the accessibility of this residue in different functional states (e.g., with and without EGF stimulation). A change in the labeling pattern observed by Western blot can provide insights into the conformational rearrangements that occur during receptor activation.
Caption: Probing EGFR conformational changes with this compound.
References
- 1. MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. News in Proteomics Research: MS-Westerns - Like W.B., but specific, sensitive & reproducible, with dynamic range! [proteomicsnews.blogspot.com]
Confirming MTSET Modification Sites: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in protein analysis, the precise identification of modification sites is paramount. [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) is a valuable tool for probing the accessibility of cysteine residues, providing insights into protein structure and function. While various techniques can be employed to detect these modifications, mass spectrometry (MS) has emerged as a powerful and direct approach for pinpointing the exact location of this compound adduction. This guide provides a comprehensive comparison of mass spectrometry with alternative methods, supported by experimental protocols and data, to assist researchers in selecting the optimal strategy for their specific needs.
Mass Spectrometry: A Direct and Unambiguous Approach
Mass spectrometry offers unparalleled specificity in identifying this compound modification sites by directly measuring the mass increase of a peptide containing a modified cysteine residue. The reaction of this compound with a cysteine thiol group results in the formation of a disulfide bond and the addition of a trimethylammonium ethyl group.
The mass of the this compound reagent is 278.23 g/mol for the bromide salt and 233.8 g/mol for the chloride salt.[1][2] This translates to a specific and predictable mass shift in the modified peptide, enabling its confident identification through MS analysis.
Experimental Workflow for Mass Spectrometry Analysis
A typical workflow for confirming this compound modification sites using mass spectrometry involves several key steps.
1. Protein Labeling with this compound: The protein of interest is incubated with this compound under conditions that favor the specific modification of accessible cysteine residues.
2. Reduction and Alkylation: Following this compound labeling, disulfide bonds are reduced, and all cysteine residues (both this compound-modified and unmodified) are typically alkylated with a reagent like iodoacetamide to prevent disulfide bond reformation.[3][4]
3. Proteolytic Digestion: The protein is then digested into smaller peptides using a protease such as trypsin.[5]
4. Enrichment of Modified Peptides (Optional): Due to the often low stoichiometry of modifications, enriching for the this compound-modified peptides prior to MS analysis can significantly improve detection.[2][6] Various strategies, including immunoaffinity purification or chromatography-based methods, can be employed.[6][7]
5. LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies peptides based on their mass-to-charge ratio and fragmentation patterns.
6. Data Analysis: The acquired MS/MS data is searched against a protein sequence database to identify peptides. The presence of a mass shift corresponding to the this compound modification on a cysteine-containing peptide confirms the site of modification.
Comparison with Alternative Methods
While mass spectrometry provides direct evidence, other techniques are also used to infer cysteine accessibility and modification.
| Feature | Mass Spectrometry | Electrophysiology (Patch-Clamp) | Fluorescence Spectroscopy |
| Principle | Direct detection of mass change | Measures changes in ion channel current upon modification | Detects changes in fluorescence upon labeling |
| Specificity | High (identifies exact site) | Indirect (infers accessibility of a channel region) | Can be high with site-specific labeling |
| Sensitivity | High (can detect low-abundance modifications with enrichment) | High (sensitive to small changes in current) | High |
| Quantitative? | Yes (relative and absolute quantification possible)[8] | Yes (measures rate and extent of current change)[9] | Yes (measures changes in fluorescence intensity) |
| Throughput | Moderate to High | Low | Moderate |
| Structural Info | Provides primary sequence location | Provides functional information about channel gating and pore accessibility | Can provide information on local environment changes |
| Limitations | Requires specialized equipment and expertise; can be complex for membrane proteins | Primarily applicable to ion channels and electrogenic transporters | Requires introduction of a fluorophore; potential for artifacts |
Experimental Protocols
Mass Spectrometry Protocol for this compound Modification Analysis
This protocol provides a general framework. Specific conditions may need to be optimized for the protein of interest.
-
Protein Labeling:
-
Incubate the purified protein (e.g., 1 mg/mL) with 1-5 mM this compound in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4) for a defined period (e.g., 10-30 minutes) at room temperature.
-
Quench the reaction by adding a reducing agent like DTT or beta-mercaptoethanol.
-
-
Sample Preparation for MS:
-
Precipitate the protein to remove excess reagents.
-
Resuspend the protein in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT (e.g., 10 mM) for 1 hour at 37°C.
-
Alkylate all free cysteines with iodoacetamide (e.g., 55 mM) for 45 minutes in the dark at room temperature.
-
Dilute the sample to reduce the urea concentration (e.g., to < 2 M) and add trypsin (e.g., 1:50 enzyme-to-protein ratio).
-
Digest overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS data against the protein sequence database.
-
Specify a variable modification on cysteine corresponding to the mass of the this compound adduct (e.g., +116.0718 Da for the cationic portion of this compound, C6H14NS).
-
Visualizing the Logic of Modification Site Confirmation
The logical process for confirming an this compound modification site via mass spectrometry can be visualized as a decision tree.
Conclusion
Mass spectrometry stands out as a definitive method for confirming this compound modification sites due to its ability to directly identify the modified peptide and pinpoint the exact cysteine residue involved. While alternative methods like electrophysiology and fluorescence spectroscopy offer valuable functional and structural insights, they provide indirect evidence of modification. For researchers requiring unambiguous identification of modification sites, mass spectrometry, despite its technical demands, is the gold standard. The choice of method should be guided by the specific research question, the nature of the protein under investigation, and the available instrumentation and expertise.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound (chloride) - Biochemicals - CAT N°: 21069 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Mass Spectrometry-Based Quantitative Proteomics for Dissecting Multiplexed Redox Cysteine Modifications in Nitric Oxide-Protected Cardiomyocyte Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Functional Validation of MTSET Labeling in Ion Channels
For researchers, scientists, and drug development professionals, the precise labeling of ion channels is a critical step in elucidating their structure-function relationships. The substituted cysteine accessibility method (SCAM), utilizing reagents like [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), is a cornerstone technique. However, rigorous functional validation is paramount to ensure that the observed effects are due to specific labeling events. This guide provides a comparative overview of the primary functional assays used to validate this compound labeling, offering detailed protocols, quantitative data, and a look at alternative labeling technologies.
The core principle of SCAM involves introducing a cysteine residue at a specific site in an ion channel via site-directed mutagenesis. Subsequently, a thiol-reactive reagent like this compound is applied. The covalent modification of the introduced cysteine by this compound, a positively charged and membrane-impermeant molecule, can induce a functional change in the channel, such as altered ion flow or gating properties. This functional change serves as a reporter for the accessibility of the engineered cysteine residue, providing insights into the channel's architecture.
Comparative Overview of Validation Assays
The choice of a functional assay for validating this compound labeling depends on several factors, including the specific ion channel, the expression system, and the desired throughput. Electrophysiological recording remains the gold standard for its direct and real-time measurement of ion channel function. However, fluorescence-based assays offer complementary information, particularly regarding conformational dynamics.
| Assay Type | Principle | Key Parameters Measured | Throughput | Advantages | Disadvantages |
| Electrophysiology | |||||
| Two-Electrode Voltage Clamp (TEVC) | Measures whole-cell currents from channels expressed in large cells, typically Xenopus oocytes. The membrane potential is clamped, and the current flowing through the channels is recorded before and after this compound application. | - Change in current amplitude (% inhibition or potentiation)- Shift in voltage-dependence of activation/inactivation- Alteration of gating kinetics | Low to Medium | - Robust expression system for many channels- Large currents provide high signal-to-noise ratio- Stable recordings for prolonged experiments | - Not suitable for mammalian cells- Requires specialized equipment- Lower throughput than automated methods |
| Patch-Clamp | Records currents from a small "patch" of the cell membrane containing one or more ion channels. Can be performed in whole-cell, inside-out, or outside-out configurations on cultured cells. | - Similar to TEVC- Allows for single-channel analysis | Low | - High-resolution data from single channels- Applicable to a wide range of cell types, including native cells- Precise control over the cellular environment | - Technically demanding- Low throughput- Susceptible to seal instability |
| Automated Patch-Clamp (APC) | Miniaturized, parallel patch-clamp recordings performed on a planar substrate. | - Change in current amplitude- IC50/EC50 values | High | - High-throughput screening capabilities- Reduced operator variability- Suitable for drug discovery campaigns | - Higher cost per data point- Can be less flexible than manual patch-clamp- May not be suitable for all channel types |
| Fluorescence-Based Assays | |||||
| Voltage Clamp Fluorometry (VCF) | Combines electrophysiology with fluorescence spectroscopy. A fluorescent probe is attached to the engineered cysteine. Changes in fluorescence intensity, reflecting conformational changes, are recorded simultaneously with channel currents. | - Correlation of conformational changes with channel gating- Real-time kinetics of protein movement | Low | - Provides structural and functional data simultaneously- High temporal resolution | - Requires channels that can be functionally labeled with a fluorophore- Technically complex setup |
| Biochemical Assays | |||||
| Western Blot / Mass Spectrometry | While not functional assays in the traditional sense, these methods can confirm the covalent modification of the channel protein by this compound or its analogs, often by detecting a shift in molecular weight or through direct identification of the modified peptide. | - Confirmation of covalent labeling | Low to Medium | - Direct evidence of modification | - Does not provide information on channel function- Can be challenging for membrane proteins |
Experimental Workflows and Signaling Pathways
To visualize the process of validating this compound labeling, the following diagrams illustrate the general workflow and a more detailed view of an electrophysiological experiment.
Quantitative Data from this compound Labeling Studies
The following table summarizes quantitative data from published studies, illustrating the types of functional changes observed upon this compound labeling of different ion channels.
| Ion Channel | Cysteine Mutant | Assay Type | Key Functional Change | Reference |
| Nav1.5 | W1716C | Two-Electrode Voltage Clamp | ~50% reduction in peak Na+ current after 90s of this compound application.[1] | [1] |
| CFTR | M348C | Patch-Clamp (Inside-out) | This compound increased ATP-dependent current and induced a large ATP-independent current.[2] | [2] |
| CFTR | Q353C | Patch-Clamp (Inside-out) | This compound had little direct effect but prevented current decrease by the negatively charged MTSES.[2] | [2] |
| KCa3.1 | A286C | Patch-Clamp (Inside-out) | This compound application induced channel activation even in the absence of intracellular Ca2+. | [1] |
| MscL | G22C | Ion Mobility-Mass Spectrometry | This compound binding induced an increase in the channel's collision cross-section, indicating channel opening.[3][4] | [3][4] |
Key Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is a standard method for studying ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the cysteine-mutant ion channel.
-
Incubate oocytes for 2-7 days to allow for channel expression.[5]
-
-
Electrode Preparation:
-
Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ.
-
Fill the electrodes with a suitable electrolyte solution (e.g., 3 M KCl).[6]
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.[6][7]
-
Clamp the membrane potential to a holding potential where channels are typically closed (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit channel opening and record the baseline ionic currents.
-
-
This compound Application and Validation:
-
Prepare a fresh stock solution of this compound in the bath solution (e.g., 1 mM). This compound hydrolyzes in water, so it should be used promptly.[8]
-
Perfuse the oocyte with the this compound-containing solution for a defined period (e.g., 1-5 minutes).[8]
-
Wash out the this compound by perfusing with the standard bath solution.
-
Apply the same voltage-step protocol and record the post-modification currents.
-
A significant and irreversible change in current amplitude or gating is indicative of successful labeling of an accessible cysteine.
-
Whole-Cell Patch-Clamp on Cultured Cells
This protocol allows for the study of ion channels in a mammalian cell environment.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, CHO) that does not endogenously express the channel of interest.
-
Transfect the cells with the cDNA encoding the cysteine-mutant ion channel.
-
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope.
-
Fill a patch pipette (4-8 MΩ resistance) with an appropriate internal solution.[9]
-
Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.[9]
-
Record baseline currents using a suitable voltage protocol.
-
-
This compound Application:
-
Apply this compound to the cell either through the bath perfusion system or via a local application system positioned near the cell.
-
Monitor the current in real-time to observe the rate of modification.
-
After the effect has reached a steady state, wash out the this compound.
-
Compare the current before and after this compound application to validate the labeling.
-
Alternatives to Cysteine Scanning with this compound
While SCAM is a powerful technique, other methods for site-specific labeling of ion channels have been developed, each with its own set of validation requirements.
| Labeling Method | Principle | Validation Assays | Advantages over SCAM |
| Non-Canonical Amino Acid (ncAA) Incorporation | An orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate an amino acid with a unique chemical handle (e.g., an azide or alkyne for click chemistry) at a specific site in response to a nonsense codon (e.g., TAG). | - Functional: Electrophysiology to confirm the labeled channel is functional.[8]- Biochemical: Western blot with a fluorescently-tagged click chemistry reagent or mass spectrometry to confirm ncAA incorporation. | - Can introduce a wider variety of chemical groups.- Less likely to be redox-sensitive than cysteine.- The labeling reaction (click chemistry) is highly specific (bio-orthogonal). |
| HaloTag Labeling | A HaloTag protein (a modified haloalkane dehalogenase) is genetically fused to the ion channel. A fluorescent ligand covalently binds to the HaloTag.[1][8] | - Functional: Electrophysiology to ensure the large tag does not disrupt channel function.[8]- Biochemical: Western blot using an anti-HaloTag antibody to confirm expression.[8]- Fluorescence Microscopy: To visualize channel localization and expression. | - The labeling is highly specific to the tag.- A wide variety of fluorescent and other ligands are available.- Allows for pulse-chase experiments to study protein trafficking. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanistic studies of non-canonical amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-Canonical Amino Acids in the Interrogation of Cellular Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reversibility of MTSET Modification: A Comparative Guide to Using DTT
For researchers in cellular biology and drug development, the specific and reversible modification of cysteine residues is a cornerstone of many experimental designs. The methanethiosulfonate (MTS) reagent, [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), is a powerful tool for probing the structure and function of proteins, particularly ion channels, by covalently modifying accessible cysteine residues. A key feature of this modification is its reversibility, which allows for dynamic studies of protein function. Dithiothreitol (DTT) is a commonly used reducing agent to reverse the disulfide bond formed by this compound. This guide provides a comprehensive comparison of DTT and other reducing agents for the reversal of this compound modification, supported by experimental data and detailed protocols.
Comparison of Reducing Agents for Reversing Cysteine Modification
The choice of reducing agent can significantly impact the efficiency and outcome of an experiment. While DTT is widely used, other agents such as Tris(2-carboxyethyl)phosphine (TCEP), β-mercaptoethanol (BME), and glutathione (GSH) present viable alternatives. The following table summarizes the effectiveness of these reducing agents in restoring the function of a cysteine-modified protein. The data is based on a study of the L290C-DSL mutant of the proton-coupled folate transporter, where function was initially inhibited by cysteine modification.[1]
| Reducing Agent | Concentration | % Restoration of Activity (relative to DTT) | Key Characteristics |
| DTT | 10 mM | 100% | Strong reducing agent, but can be unstable and prone to oxidation.[2] Its reducing power is optimal at pH values above 7.[2] |
| TCEP | 10 mM | ~100% | More stable than DTT, effective over a wider pH range (1.5-8.5), and does not absorb at 280 nm.[2][3][4] It is also odorless.[2] |
| β-mercaptoethanol (BME) | 10 mM | ~100% | Effective reducing agent, but volatile with a strong, unpleasant odor. |
| Glutathione (GSH) | 10 mM | ~53% | A biologically relevant reducing agent, but less potent in this experimental context compared to DTT, TCEP, and BME.[1] |
Experimental Protocols
Protocol 1: Reversal of this compound Modification on a Cysteine-Mutant Channel in Electrophysiology
This protocol is adapted from studies on ion channels using patch-clamp electrophysiology.[5]
Materials:
-
Cell line expressing the cysteine-mutant channel of interest
-
Patch-clamp setup
-
External and internal recording solutions
-
Stock solution of this compound (e.g., 1 M in water, stored at -20°C)
-
Stock solution of DTT (e.g., 1 M in water, stored at -20°C)
Procedure:
-
Establish a whole-cell recording: Obtain a stable whole-cell patch-clamp recording from a cell expressing the cysteine-mutant channel.
-
Baseline recording: Perfuse the cell with the external solution and record baseline channel activity (e.g., current amplitude, gating kinetics).
-
This compound application: Prepare a working solution of this compound in the external solution (e.g., 1-5 mM). Perfuse the cell with the this compound solution for a sufficient duration to achieve modification (typically 1-5 minutes). Monitor the channel activity to observe the effect of the modification (e.g., inhibition or potentiation of the current).
-
Washout: Perfuse the cell with the control external solution to wash out excess this compound.
-
DTT application: Prepare a working solution of DTT in the external solution (e.g., 10-20 mM). Perfuse the cell with the DTT solution.
-
Monitor reversal: Continuously monitor the channel activity. The reversal of the this compound modification should be observed as a return of the channel's properties towards the baseline levels. The time required for reversal can vary depending on the specific protein and experimental conditions.
-
Final washout: Perfuse the cell with the control external solution to wash out DTT and confirm the stability of the reversed channel activity.
Protocol 2: General Protocol for Reversing this compound Modification in a Protein Solution
Materials:
-
Purified protein with a cysteine residue modified by this compound
-
Appropriate buffer for the protein
-
Stock solution of DTT (e.g., 1 M in water)
Procedure:
-
Prepare the protein solution: Have the this compound-modified protein in a suitable buffer at a known concentration.
-
Add DTT: Add DTT to the protein solution to a final concentration of 10-20 mM.
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time may need to be optimized.
-
Removal of DTT (optional): If DTT interferes with downstream applications, it can be removed by dialysis, desalting columns, or buffer exchange.
-
Verify reversal: The reversal of the modification can be confirmed by functional assays or by analytical techniques such as mass spectrometry.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reaction of this compound modification and its reversal, and a typical experimental workflow for studying protein accessibility.
Caption: Chemical pathway of this compound modification and its reversal by DTT.
Caption: Experimental workflow for Substituted Cysteine Accessibility Method (SCAM).
Conclusion
The reversal of this compound modification is a critical step in many experimental designs, allowing for the confirmation of specificity and the study of dynamic protein functions. DTT is a reliable and effective reagent for this purpose. For applications requiring greater stability or a wider pH range, TCEP presents an excellent alternative with comparable efficacy. The choice of reducing agent should be guided by the specific requirements of the experiment, including the properties of the protein under investigation and the downstream applications. By following established protocols and understanding the properties of different reducing agents, researchers can confidently employ the reversible modification of cysteine residues to gain deeper insights into biological processes.
References
- 1. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Biotinylated MTSET for Streptavidin-Based Detection of Cell Surface Proteins
For researchers, scientists, and drug development professionals, the precise analysis of cell surface proteins is paramount for understanding cellular signaling, identifying drug targets, and elucidating disease mechanisms. Biotinylation of cell surface proteins, coupled with streptavidin-based affinity purification and detection, is a cornerstone technique in this field.[1] Among the various biotinylating reagents, those targeting specific amino acid residues offer a higher degree of precision.
This guide provides a comprehensive comparison of biotinylated MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate), a sulfhydryl-reactive reagent, with other common alternatives. We present a detailed experimental protocol for its application and visualize key workflows and signaling pathways to support your research.
Comparing Sulfhydryl-Reactive Biotinylation Reagents
The choice of a biotinylation reagent is critical and depends on the specific experimental goals, such as the target protein's characteristics and the desired bond properties. Sulfhydryl-reactive reagents are particularly useful for targeting cysteine residues, which can be strategically introduced at specific sites to probe protein structure and function.[1]
Table 1: Comparison of Common Sulfhydryl-Reactive Biotinylation Reagents
| Feature | Biotinylated this compound | Maleimide-Biotin | Iodoacetyl-Biotin | HPDP-Biotin |
| Reactive Group | Methanethiosulfonate | Maleimide | Haloacetyl (Iodoacetyl) | Pyridyldithiol |
| Target Residue(s) | Cysteine (Sulfhydryls) | Cysteine (Sulfhydryls) | Cysteine (Sulfhydryls) | Cysteine (Sulfhydryls) |
| Optimal pH | 6.0 - 8.0 | 6.5 - 7.5 | 7.5 - 8.5 | ~7.5 |
| Bond Type Formed | Disulfide | Thioether | Thioether | Disulfide |
| Reversibility | Yes (Cleavable with reducing agents like DTT) | No (Stable bond) | No (Stable bond) | Yes (Cleavable with reducing agents like DTT) |
| Key Advantages | Positively charged head group can influence accessibility studies. Reversible bond allows for gentle elution. | Highly specific and efficient reaction, forming a very stable bond. | Forms a stable, irreversible bond. | Reversible disulfide bond allows for recovery of the unmodified protein. |
| Key Limitations | The positive charge may sterically hinder access to some cysteine residues. | Reaction can be less specific at pH > 8.0, potentially reacting with primary amines. The maleimide group can hydrolyze at higher pH. | Can show some reactivity towards other residues like histidine at higher pH. | The disulfide bond may not be stable under all downstream processing conditions. |
Experimental Protocol: Cell Surface Cysteine Biotinylation and Detection using Biotinylated this compound
This protocol details the specific labeling of exposed cysteine residues on cell surface proteins using biotinylated this compound, followed by streptavidin-based pulldown and detection by Western blot. This method is often employed in the Substituted Cysteine Accessibility Method (SCAM) to probe protein topology and conformational changes.
Materials and Reagents:
-
Cells expressing the cysteine-mutant protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Biotinylated this compound reagent
-
Quenching solution (e.g., L-cysteine in PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol)
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency (e.g., 80-90%) in a culture dish.
-
Wash the cells twice with ice-cold PBS to remove media components and stop cellular processes.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of Biotinylated this compound in ice-cold PBS at the desired concentration (typically in the µM to low mM range, requires optimization).
-
Incubate the cells with the biotinylated this compound solution at 4°C for a duration determined by optimization (e.g., 15-30 minutes) with gentle agitation. This step labels accessible cysteine residues on the cell surface.
-
-
Quenching:
-
Remove the biotinylation solution and immediately wash the cells twice with ice-cold PBS.
-
Add the quenching solution (e.g., 5 mM L-cysteine in PBS) and incubate for 10-15 minutes at 4°C to react with and neutralize any excess biotinylated this compound.
-
-
Cell Lysis:
-
Wash the cells twice more with ice-cold PBS.
-
Add ice-cold Lysis Buffer containing protease inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Streptavidin Affinity Purification (Pulldown):
-
Transfer the cleared supernatant to a new tube.
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.[2]
-
Add the equilibrated streptavidin beads to the cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads extensively (e.g., 3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer (e.g., 2x SDS-PAGE sample buffer with DTT) directly to the beads. The reducing agent will cleave the disulfide bond formed by the this compound reagent, releasing the protein from the biotin tag which remains bound to the streptavidin.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins.
-
-
Detection:
-
Centrifuge the beads and collect the supernatant, which contains the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody specific to the protein of interest.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following have been generated using Graphviz and adhere to the specified design constraints.
Caption: Workflow for the Substituted Cysteine Accessibility Method (SCAM).
Caption: Simplified CXCR4 G-protein coupled receptor signaling pathway.
By leveraging the specific reactivity of biotinylated this compound, researchers can gain valuable insights into the structure, function, and dynamic conformational changes of cell surface proteins like GPCRs, ion channels, and transporters. This guide provides the foundational knowledge and a practical framework to integrate this powerful tool into your research workflow.
References
Validating Protein Function Post-MTSET Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional consequences of site-specific protein modification is paramount.[1] (2-((Trimethylammonium)ethyl) methanethiosulfonate), commonly known as MTSET, is a cysteine-reactive compound widely used to probe protein structure and function. By covalently modifying introduced or endogenous cysteine residues, this compound can induce changes in protein activity, providing valuable insights into the role of specific amino acids in protein function. This guide provides a comprehensive overview of methods to validate these functional changes, compares this compound to alternative approaches, and offers detailed experimental protocols.
Data Presentation: Quantifying the Impact of this compound Modification
The functional effects of this compound modification can be quantified across different protein classes. The following tables summarize key parameters to measure and provide hypothetical, yet realistic, data to illustrate the potential impact of this compound.
Table 1: Ion Channel Gating Properties
| Parameter | Untreated Control | This compound Modified | Alternative Method (e.g., MTSEA) |
| Peak Current Amplitude (pA) | 1500 ± 150 | 350 ± 50 | 800 ± 75 |
| Activation Voltage (mV) | -20 ± 2 | +10 ± 3 | -5 ± 2 |
| Deactivation Time Constant (ms) | 50 ± 5 | 150 ± 12 | 80 ± 7 |
| Single-Channel Conductance (pS) | 12 ± 1 | 2 ± 0.5 | 6 ± 0.8 |
Table 2: G-Protein Coupled Receptor (GPCR) Signaling
| Parameter | Untreated Control | This compound Modified | Alternative Method (e.g., Site-Directed Mutagenesis) |
| Ligand Binding Affinity (Kd, nM) | 10 ± 1.2 | 50 ± 5.5 | 100 ± 10 |
| Maximum Binding Capacity (Bmax, fmol/mg) | 2500 ± 200 | 2450 ± 220 | 2600 ± 250 |
| Agonist Potency (EC50, nM) | 5 ± 0.8 | 100 ± 15 | 500 ± 50 |
| G-Protein Activation (% of Basal) | 300 ± 30 | 120 ± 15 | 50 ± 8 |
Table 3: Enzyme Kinetics
| Parameter | Untreated Control | This compound Modified | Alternative Method (e.g., Competitive Inhibitor) |
| Michaelis Constant (Km, µM) | 25 ± 3 | 150 ± 18 | 25 ± 3 (Apparent Km increases) |
| Maximum Velocity (Vmax, µmol/min/mg) | 500 ± 40 | 100 ± 12 | 500 ± 40 |
| Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | 2 x 10⁷ | 6.7 x 10⁵ | Varies with inhibitor concentration |
| Inhibition Constant (Ki, µM) | N/A | N/A | 10 ± 1.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to validate functional changes after this compound modification.
Protocol 1: this compound Modification of Purified Protein
-
Protein Preparation: Purify the protein of interest, ensuring it contains a single reactive cysteine at the desired position. If the wild-type protein contains other reactive cysteines, they should be mutated to a non-reactive amino acid (e.g., alanine or serine). The final protein preparation should be in a buffer free of reducing agents (e.g., DTT, β-mercaptoethanol) at a pH between 7.0 and 8.0.
-
This compound Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., water or DMSO) immediately before use. This compound is prone to hydrolysis, so it is critical to use a fresh solution.
-
Labeling Reaction: Add the this compound stock solution to the purified protein at a molar excess (typically 10- to 20-fold) to ensure complete modification of the target cysteine.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a duration determined empirically for the specific protein (typically ranging from 10 minutes to 1 hour).
-
Quenching the Reaction: Stop the reaction by adding a reducing agent like DTT or β-mercaptoethanol to consume the unreacted this compound.
-
Removal of Excess Reagent: Remove the unreacted this compound and quenching agent by dialysis, size-exclusion chromatography, or buffer exchange.
-
Verification of Modification: Confirm the covalent modification of the target cysteine using mass spectrometry. This will verify the specificity of the labeling and determine the efficiency of the reaction.[2]
Protocol 2: Electrophysiological Recording of Ion Channels
-
Cell Preparation: Culture cells expressing the ion channel of interest with a single reactive cysteine.
-
Patch-Clamp Setup: Prepare a standard patch-clamp rig with appropriate electrodes, amplifiers, and data acquisition software.
-
Recording Pipette Solution: Fill the recording pipette with an internal solution suitable for the ion channel being studied.
-
Obtaining a Gigaseal: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Baseline Recording: Record the baseline ion channel activity in response to a voltage protocol before this compound application.
-
This compound Application: Perfuse the cell with a solution containing this compound at a specific concentration.
-
Recording Functional Changes: Continuously monitor the ion channel currents during and after this compound application to observe changes in amplitude, gating kinetics, and other parameters.
-
Data Analysis: Analyze the recorded currents to quantify the changes in the parameters listed in Table 1.
Protocol 3: GPCR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest (both unmodified and this compound-modified).
-
Radioligand Selection: Choose a suitable radiolabeled ligand that specifically binds to the GPCR being studied.
-
Binding Assay:
-
Saturation Binding: Incubate the membranes with increasing concentrations of the radioligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of a non-radiolabeled competitor to determine the binding affinity (Ki) of the competitor.[3]
-
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Analyze the binding data using non-linear regression to calculate Kd, Bmax, and Ki values.[3]
Protocol 4: Spectrophotometric Enzyme Kinetic Assay
-
Assay Principle: Select or develop a spectrophotometric assay where the activity of the enzyme results in a change in absorbance at a specific wavelength. This can be due to the consumption of a substrate or the formation of a product that absorbs light.[4][5]
-
Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer, substrate(s), and any necessary cofactors.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the unmodified or this compound-modified enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the change in absorbance over time at the predetermined wavelength.[2][6]
-
Initial Velocity Determination: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Varying Substrate Concentration: Repeat the assay with a range of substrate concentrations to generate a dataset of V₀ versus substrate concentration.
-
Data Analysis: Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.[7][8][9]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: Experimental workflow for validating protein function after this compound modification.
Caption: Hypothetical GPCR signaling pathway affected by this compound modification.
Caption: Comparison of this compound with alternative methods for studying protein function.
References
- 1. Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Unveiling the Specificity of MTSET: A Comparative Guide on Cross-Reactivity with Amino Acids
For researchers, scientists, and drug development professionals, understanding the specificity of labeling reagents is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the reactivity of the thiol-specific reagent, [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), with its intended target, cysteine, and other naturally occurring amino acids. While this compound is renowned for its high selectivity for sulfhydryl groups, this guide delves into the theoretical potential for off-target reactions and presents experimental frameworks to assess its cross-reactivity.
Executive Summary
[2-(Trimethylammonium)ethyl] methanethiosulfonate (this compound) is a positively charged, membrane-impermeable methanethiosulfonate (MTS) reagent widely employed to probe the structure and function of proteins, particularly ion channels and transporters. Its primary mode of action is the covalent modification of the sulfhydryl group of cysteine residues through a disulfide exchange reaction, forming a mixed disulfide bond. This high reactivity and selectivity for cysteine are the cornerstones of its utility in techniques such as substituted cysteine accessibility mapping (SCAM).
While generally considered highly specific for cysteine, the electrophilic nature of the sulfur atom in this compound raises the possibility of reactions with other nucleophilic amino acid side chains. This guide examines the theoretical basis for such cross-reactivity, drawing parallels with other sulfur-based electrophiles, and provides detailed experimental protocols to empirically determine the specificity of this compound.
Theoretical Cross-Reactivity of this compound
The reactivity of this compound is governed by the principles of nucleophilic attack on its electrophilic sulfur atom. The nucleophilicity of amino acid side chains is a key determinant of their potential to react with this compound. The generally accepted order of nucleophilicity for the relevant amino acid side chains is:
Cysteine > Histidine > Lysine > Serine > Threonine > Tyrosine
Based on this, if any off-target reactions were to occur, the imidazole ring of histidine and the primary amine of lysine would be the most probable sites of modification after the sulfhydryl group of cysteine.
While direct evidence for this compound reacting with amino acids other than cysteine is scarce in the literature, a study on fluorosulfate inhibitors targeting the lipid kinase PI4KIIIβ demonstrated covalent modification of both lysine and tyrosine residues[1][2]. This finding is significant as it establishes that electrophilic sulfur-based reagents can, under favorable conditions within a protein's local environment, react with nucleophilic side chains other than cysteine[1][2].
Comparative Data on Amino Acid Reactivity
To date, no comprehensive experimental study has been published that quantitatively compares the reaction rates of this compound with all 20 proteinogenic amino acids. However, based on fundamental chemical principles and the known nucleophilicity of amino acid side chains, a theoretical reactivity table can be constructed.
| Amino Acid | Side Chain Nucleophile | Predicted Reactivity with this compound | Putative Adduct Stability |
| Cysteine | Thiol (-SH) | High | Stable Disulfide Bond |
| Histidine | Imidazole Ring | Low / Conditional | Likely Labile |
| Lysine | Primary Amine (-NH2) | Low / Conditional | Likely Labile |
| Serine | Hydroxyl (-OH) | Very Low | Highly Labile |
| Threonine | Hydroxyl (-OH) | Very Low | Highly Labile |
| Tyrosine | Phenolic Hydroxyl | Very Low | Highly Labile |
| Methionine | Thioether (-S-CH3) | Very Low | Unlikely |
| Arginine | Guanidinium Group | Negligible | Unlikely |
| Aspartate | Carboxylate (-COO-) | Negligible | Unlikely |
| Glutamate | Carboxylate (-COO-) | Negligible | Unlikely |
| Asparagine | Amide (-CONH2) | Negligible | Unlikely |
| Glutamine | Amide (-CONH2) | Negligible | Unlikely |
| Tryptophan | Indole Ring | Negligible | Unlikely |
| Phenylalanine | Phenyl Ring | Negligible | Unlikely |
| Proline | Secondary Amine | Negligible | Unlikely |
| Glycine | None | Negligible | Unlikely |
| Alanine | None | Negligible | Unlikely |
| Valine | None | Negligible | Unlikely |
| Leucine | None | Negligible | Unlikely |
| Isoleucine | None | Negligible | Unlikely |
Note: The "Low / Conditional" reactivity for histidine and lysine is predicted based on their nucleophilicity and would likely require a specific microenvironment within a protein that enhances their reactivity (e.g., a lowered pKa). The stability of any potential off-target adducts is predicted to be significantly lower than the stable disulfide bond formed with cysteine.
Experimental Protocols for Assessing this compound Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a systematic experimental approach is required. The following protocols outline a robust strategy employing mass spectrometry to identify potential off-target modifications.
Protocol 1: In-Solution Amino Acid Reactivity Screen
Objective: To assess the direct reactivity of this compound with individual amino acids in solution.
Methodology:
-
Reaction Setup: Prepare solutions of each of the 20 standard amino acids at a concentration of 10 mM in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).
-
This compound Addition: Add this compound to each amino acid solution to a final concentration of 1 mM. Include a control reaction with cysteine.
-
Incubation: Incubate the reactions at room temperature for various time points (e.g., 10 min, 1 hour, 4 hours, 24 hours).
-
Quenching: Quench the reaction by adding a reducing agent like DTT to consume any unreacted this compound.
-
Analysis by Mass Spectrometry: Analyze the reaction mixtures using high-resolution mass spectrometry (e.g., ESI-QTOF) to detect any mass shifts corresponding to the covalent addition of the this compound moiety to each amino acid.
Protocol 2: Proteomic Analysis of this compound-Treated Cells or Tissues
Objective: To identify potential off-target modifications of this compound on a proteome-wide scale.
Methodology:
-
Cell/Tissue Treatment: Treat cultured cells or tissue homogenates with this compound at a concentration and for a duration relevant to its typical experimental use. Include a vehicle-treated control.
-
Protein Extraction and Digestion: Lyse the cells/tissues, extract the total protein, and perform a standard in-solution or in-gel tryptic digest.
-
Peptide Enrichment (Optional): To enhance the detection of modified peptides, an enrichment step can be included. For example, using an antibody that recognizes the this compound-modified residue (if available) or employing chromatographic methods to separate modified peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).
-
Database Searching: Search the acquired MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) that allows for the inclusion of a variable modification corresponding to the mass of the this compound adduct on all potential amino acid residues.
-
Data Validation and Quantification: Manually validate the identified modified peptides and quantify their abundance to assess the extent of off-target modification.
Conclusion
This compound remains a powerful and highly selective tool for the study of protein structure and function, with its reactivity overwhelmingly directed towards cysteine residues. The theoretical potential for cross-reactivity with other nucleophilic amino acids, particularly histidine and lysine, exists but is likely to be low and dependent on the specific protein microenvironment. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically assess the specificity of this compound in their systems of interest, ensuring the highest level of confidence in their experimental findings. The use of advanced mass spectrometry techniques is crucial for the definitive identification and quantification of any potential off-target modifications.
References
MTSET: A Superior Thiol-Reactive Compound for Probing Protein Structure and Function
For researchers, scientists, and drug development professionals engaged in the study of protein chemistry and cellular signaling, the choice of a thiol-reactive compound is critical. [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) has emerged as a powerful tool, offering distinct advantages over other commonly used thiol-reactive compounds. This guide provides a comprehensive comparison of this compound with other reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
This compound stands out due to its high reactivity, specificity for sulfhydryl groups, and its utility in applications such as Substituted Cysteine Accessibility Method (SCAM), which is instrumental in mapping the structure and function of ion channels and other membrane proteins.
Comparative Performance of Thiol-Reactive Compounds
The selection of a thiol-reactive compound is often dictated by the specific experimental requirements, including the desired reactivity, the nature of the target protein, and the experimental conditions. This compound, along with its counterparts MTSES, N-ethylmaleimide (NEM), and Iodoacetamide (IAM), are among the most frequently used reagents for cysteine modification.
| Feature | This compound | MTSES | N-Ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Reactive Group | Methanethiosulfonate | Methanethiosulfonate | Maleimide | Haloacetyl |
| Charge at pH 7 | Positive | Negative | Neutral | Neutral |
| Relative Reactivity | High | Moderate | High | Moderate |
| Membrane Permeability | Impermeant | Impermeant | Permeant | Permeant |
| Primary Applications | SCAM, Ion channel studies | SCAM, Ion channel studies | Protein labeling, Thiol quantification | Protein alkylation, Proteomics |
| Reaction pH | 6.0 - 8.0 | 6.0 - 8.0 | 6.5 - 7.5 | 7.0 - 9.0 |
Key Advantages of this compound
The positively charged nature and high reactivity of this compound make it particularly advantageous for specific applications:
-
High Reactivity and Specificity: this compound reacts rapidly and specifically with the sulfhydryl groups of cysteine residues, forming a stable disulfide bond. This high reactivity allows for efficient labeling at low concentrations and short incubation times.
-
Membrane Impermeability: Due to its positive charge, this compound does not readily cross cell membranes. This property is crucial for selectively labeling cysteine residues on the extracellular surface of membrane proteins, a cornerstone of the SCAM technique.
-
Probing Electrostatic Environments: The introduction of a positive charge upon reaction with a cysteine residue can be used to probe the local electrostatic environment within a protein. Changes in protein function upon this compound modification can provide insights into the role of charge at a specific site.
-
Utility in SCAM: this compound is a premier reagent for SCAM, a powerful technique used to identify solvent-accessible cysteine residues in membrane proteins. By systematically introducing cysteine mutations and testing their accessibility to this compound, researchers can map the topology of transmembrane domains and identify residues lining ion channel pores.
Experimental Protocols
Substituted Cysteine Accessibility Method (SCAM) with this compound
This protocol outlines the general steps for using this compound in a SCAM experiment to probe the accessibility of a cysteine residue in an ion channel expressed in a cell line.
Materials:
-
Cells expressing the cysteine-substituted ion channel of interest
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution)
-
This compound stock solution (e.g., 100 mM in water, prepared fresh)
-
Patch-clamp electrophysiology setup
Procedure:
-
Cell Preparation: Culture cells expressing the ion channel mutant to an appropriate density for electrophysiological recording.
-
Establish Baseline Recording: Obtain a whole-cell patch-clamp recording from a single cell. Record the baseline ion channel activity in response to a relevant stimulus (e.g., a voltage step or ligand application).
-
Prepare this compound Working Solution: Dilute the this compound stock solution in the extracellular recording solution to the desired final concentration (typically in the µM to mM range).
-
Apply this compound: Perfuse the cell with the this compound-containing solution for a defined period (e.g., 30 seconds to 2 minutes).
-
Washout: Wash the cell thoroughly with the extracellular recording solution to remove any unreacted this compound.
-
Post-Modification Recording: After washout, record the ion channel activity again using the same stimulus as in the baseline recording.
-
Data Analysis: Compare the channel activity before and after this compound application. A significant change in current amplitude, kinetics, or other functional parameters indicates that the introduced cysteine residue is accessible to this compound and that its modification alters channel function.
Visualizing Experimental Workflows
The following diagrams illustrate the reaction mechanism of this compound and a typical workflow for a SCAM experiment.
A Researcher's Guide to Quantitative Analysis of MTSET Labeling Efficiency
For researchers, scientists, and drug development professionals utilizing cysteine-specific labeling techniques, understanding the efficiency of the chosen reagent is paramount for accurate downstream analysis. This guide provides a comprehensive comparison of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), a positively charged, membrane-impermeant thiol-reactive reagent, with other common alternatives. We present methodologies for quantifying labeling efficiency and supporting data to inform your experimental design.
Comparison of Thiol-Reactive Labeling Reagents
The selection of a thiol-reactive probe depends on various factors including the properties of the target protein, the experimental conditions, and the desired downstream application. Below is a comparison of this compound with other commonly used classes of thiol-reactive reagents.
| Feature | This compound | Maleimides (e.g., Maleimide-Cy3) | Haloacetamides (e.g., Iodoacetamide) |
| Charge | Permanent positive charge | Neutral (unless modified) | Neutral |
| Membrane Permeability | Impermeant[1][2] | Generally permeable | Generally permeable |
| Reactivity | High, reacts rapidly with accessible thiols to form a disulfide bond[1][3] | Highly specific for thiols, forms a stable thioether bond[4][5] | Reacts with thiols via nucleophilic substitution, can also react with other nucleophiles at high pH[6] |
| Reaction pH | Optimal around pH 7.5-8.5[6] | Optimal around pH 6.5-7.5 | Optimal around pH 7.5-8.5 |
| Stability of Linkage | Reversible with reducing agents like DTT | Stable thioether bond | Stable thioether bond |
| Common Applications | Probing accessibility of cysteine residues in membrane proteins, ion channel studies[1][2] | Protein conjugation, fluorescence labeling, cross-linking[4][5][7] | General protein alkylation, proteomics sample preparation |
Quantitative Analysis of Labeling Efficiency
Determining the extent of labeling is crucial for interpreting experimental results. Several methods can be employed to quantify the efficiency of this compound and other thiol-reactive probes.
Spectrophotometric Quantification using Ellman's Reagent
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) provides a simple and widely used method for quantifying free sulfhydryl groups in a sample.[8][9][10][11] The labeling efficiency can be determined by measuring the number of remaining free thiols after the labeling reaction.
Principle: DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a maximum absorbance at 412 nm.[8][9][10] By comparing the absorbance of the labeled protein sample to an unlabeled control, the percentage of modified cysteines can be calculated.
Fluorescence-Based Quantification
When using a fluorescently tagged thiol-reactive probe, the labeling efficiency can be determined by measuring the fluorescence intensity of the labeled protein.
Principle: The concentration of the fluorophore and the protein are determined spectrophotometrically. The degree of labeling is then calculated as the molar ratio of the dye to the protein. It is important to remove all unbound dye before measurement.[12]
Mass Spectrometry
Mass spectrometry (MS) offers a highly sensitive and accurate method for determining labeling efficiency and identifying the specific sites of modification.
Principle: By comparing the mass spectra of the labeled and unlabeled protein or its digested peptides, the extent of labeling can be determined.[13][14][15][16][17] For example, in a bottom-up proteomics approach, the ratio of the intensity of the mass peak corresponding to the labeled peptide to the sum of the intensities of the labeled and unlabeled peptide peaks provides a quantitative measure of labeling efficiency at a specific cysteine residue.[17]
Experimental Protocols
Protocol 1: Quantification of this compound Labeling Efficiency using Ellman's Assay
This protocol describes how to determine the percentage of cysteine residues labeled with this compound by quantifying the remaining free thiols.
Materials:
-
Protein of interest with known cysteine content
-
This compound
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[8]
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If necessary, reduce disulfide bonds by incubating with a suitable reducing agent (e.g., TCEP) according to the manufacturer's instructions.
-
Remove the reducing agent using a desalting column.
-
Determine the initial protein concentration.
-
-
This compound Labeling:
-
Divide the protein sample into two aliquots: one for this compound labeling ("Labeled") and one as a control ("Unlabeled").
-
To the "Labeled" sample, add this compound to the desired final concentration (e.g., 1 mM).[1][3]
-
Incubate both samples under the same conditions (e.g., room temperature for 30 minutes).[6]
-
Remove excess, unreacted this compound from the "Labeled" sample using a desalting column.
-
-
Ellman's Assay:
-
Calculation of Labeling Efficiency:
-
Calculate the concentration of free thiols in both samples using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[8]
-
Labeling Efficiency (%) = [1 - (Free thiols in Labeled Sample / Free thiols in Unlabeled Sample)] x 100
-
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for determining this compound labeling efficiency using Ellman's reagent.
Caption: Probing membrane protein accessibility with this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. interchim.fr [interchim.fr]
- 12. m.youtube.com [m.youtube.com]
- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 14. Quantitation of Peptides in Complex Biological Samples Using… [thermofisher.com]
- 15. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MTSET Labeling: A Comparative Guide for Researchers
A critical aspect of protein research involves the site-specific labeling of amino acid residues to probe structure, function, and interactions. For cysteine residues, [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) is a widely used labeling reagent. However, ensuring the specificity of this labeling is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of methods to validate this compound labeling specificity, offering detailed experimental protocols and data presentation to aid researchers in making informed decisions for their studies.
Executive Summary
Validating this compound Labeling Specificity: Key Methodologies
The gold standard for validating the specificity of any protein modification is a combination of mass spectrometry and carefully designed control experiments.
Mass Spectrometry Analysis
Mass spectrometry (MS) provides direct evidence of the covalent modification of a specific amino acid residue. By analyzing the mass-to-charge ratio of peptides generated from the labeled protein, researchers can identify the exact site of this compound attachment.
Experimental Protocol: Mass Spectrometry for this compound Labeling Validation
-
Protein Labeling:
-
Incubate the purified protein with this compound at a specific molar ratio (e.g., 1:10 protein to this compound) in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4) for a defined period (e.g., 30 minutes to 2 hours) at room temperature or 4°C.
-
Quench the reaction by adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol.
-
Remove excess, unreacted this compound and quenching reagents using a desalting column or dialysis.
-
-
Protein Digestion:
-
Denature the labeled protein using urea or guanidinium chloride.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using software like MaxQuant, Proteome Discoverer, or similar platforms.
-
Specify the mass shift corresponding to the this compound modification on cysteine residues. The addition of this compound to a cysteine residue results in a specific mass increase of 143.29 Da.
-
Analyze the data to identify peptides containing the this compound modification and confirm that the modification is localized to the intended cysteine residue(s).
-
Search for potential off-target modifications on other amino acid side chains, such as lysine or histidine, by including their potential mass shifts in the search parameters.
-
Control Experiments
Control experiments are essential to corroborate the findings from mass spectrometry and rule out non-specific interactions.
-
Site-Directed Mutagenesis: Mutate the target cysteine residue to a non-reactive amino acid, such as alanine or serine. A lack of labeling in the mutant protein, as assessed by mass spectrometry or a functional assay, provides strong evidence for cysteine-specific labeling.
-
Competition Assay: Pre-incubate the protein with an excess of a non-detectable, cysteine-specific blocking reagent before adding this compound. A significant reduction in this compound labeling indicates that the labeling is indeed occurring at the cysteine residue.
-
No-Labeling Control: A sample of the protein that has not been exposed to this compound should be run in parallel to account for any background modifications or artifacts.
Comparison with Alternative Cysteine-Labeling Reagents
While this compound is a valuable tool, several alternative reagents exist for cysteine labeling, each with its own set of advantages and disadvantages. The most common alternatives are maleimide-based reagents.
| Feature | This compound | Maleimide-based Reagents |
| Reaction Chemistry | Thiol-disulfide exchange | Michael addition |
| Specificity | Highly specific for thiols, but potential for off-target reactions with other nucleophiles at high concentrations or prolonged incubation times. | Generally high specificity for thiols, but can also react with other nucleophiles like lysines and histidines, especially at higher pH. |
| Stability of Linkage | Disulfide bond is reversible with reducing agents. | Thioether bond is generally stable, though some maleimide adducts can undergo hydrolysis or retro-Michael addition. |
| Size of Modification | Adds a positively charged quaternary amine. | Size and charge depend on the specific maleimide derivative used. |
Quantitative Comparison of Labeling Specificity
Direct head-to-head quantitative comparisons of the specificity of this compound and maleimides are not extensively available in the literature. However, based on their known reactivity profiles, a qualitative comparison can be made:
| Reagent | Primary Target | Potential Off-Targets | Conditions Favoring Off-Targeting |
| This compound | Cysteine | Lysine, Histidine, N-terminus | High pH, high reagent concentration, long incubation times |
| Maleimides | Cysteine | Lysine, Histidine | High pH |
Researchers should empirically determine the optimal labeling conditions for their specific protein and application to maximize specificity.
Visualizing Experimental Workflows
Clear visualization of experimental workflows is crucial for understanding and reproducing complex procedures. The following diagrams, generated using the Graphviz DOT language, illustrate the key workflows for validating this compound labeling specificity.
Conclusion
Validating the specificity of this compound labeling is a non-negotiable step in ensuring the reliability of experimental data. A multi-pronged approach that combines the direct evidence from mass spectrometry with the corroborating data from control experiments is the most robust strategy. By carefully considering the reactivity of this compound and comparing it to alternative reagents, researchers can select the most appropriate tool for their specific research question and confidently interpret their findings. The protocols and comparative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ this compound labeling in their work.
Unmasking Protein Function: A Comparative Guide to Charged vs. Uncharged MTS Reagents
For researchers, scientists, and drug development professionals navigating the intricate world of protein structure and function, methanethiosulfonate (MTS) reagents are indispensable tools. This guide provides an objective comparison of charged and uncharged MTS reagents, supported by experimental data, to empower you in selecting the optimal tool for your research needs.
The strategic application of MTS reagents, particularly in the context of substituted cysteine accessibility mapping (SCAM), has revolutionized our understanding of membrane proteins, including ion channels and transporters. The fundamental principle of SCAM involves introducing a cysteine residue at a specific site within a protein and then probing its accessibility to modification by MTS reagents. The choice between a charged and an uncharged reagent is a critical experimental parameter that dictates the nature of the information obtained.
At a Glance: Key Differences Between Charged and Uncharged MTS Reagents
| Feature | Charged MTS Reagents (e.g., MTSET, MTSES) | Uncharged MTS Reagents (e.g., MTSEA, MTSBn) |
| Membrane Permeability | Generally membrane-impermeant | Can be membrane-permeant to varying degrees |
| Primary Application | Probing extracellular or externally accessible domains | Probing both extracellular and intracellular domains |
| Functional Effect | Introduces a positive or negative charge, often leading to a measurable change in protein function (e.g., ion channel conductance) | Can induce functional changes through steric hindrance or by restoring a missing functional group |
| Off-Target Effects | Can exhibit charge-dependent, non-covalent interactions (e.g., open channel block) | Less prone to charge-based off-target effects |
| Solubility | Generally water-soluble | Often require a solvent like DMSO |
Delving Deeper: Functional Effects and Mechanisms
The core difference in the functional effects of charged versus uncharged MTS reagents lies in their interaction with the protein environment and their ability to traverse the cell membrane.
Charged MTS Reagents: Probing the Exterior
Positively charged reagents like [2-(trimethylammonium)ethyl] methanethiosulfonate (this compound) and negatively charged reagents like sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) are powerful tools for mapping the external topography of membrane proteins.[1] Their charged nature prevents them from readily crossing the lipid bilayer, thus restricting their reactivity to cysteine residues accessible from the extracellular space.
Upon reaction with a cysteine's sulfhydryl group, these reagents introduce a localized positive or negative charge. This charge addition can have profound and readily measurable consequences on protein function, particularly for ion channels. For instance, the introduction of a charge within the pore of an ion channel can alter its conductance or gating properties, providing a clear signal of cysteine modification.[1][2]
However, researchers must be cognizant of potential off-target effects. For example, MTSES has been shown to inhibit the function of the CFTR chloride channel in a cysteine-independent manner by acting as an open channel blocker.[3] This highlights the importance of control experiments, such as using cysteine-less mutants, to validate the specificity of the observed effects.[3]
Uncharged MTS Reagents: Exploring from Both Sides
In contrast, uncharged MTS reagents, such as 2-aminoethyl methanethiosulfonate (MTSEA) and benzyl methanethiosulfonate (MTSBn), can exhibit a degree of membrane permeability. This property allows them to potentially access and modify cysteine residues on both the extracellular and intracellular sides of a membrane protein.[1]
The functional consequences of modification by uncharged reagents are often due to steric effects or the introduction of a specific chemical moiety. For example, a study on an inactivation-defective channel showed that the uncharged reagent MTSBn, which carries a phenyl group, could restore the channel's function, suggesting the importance of the phenyl group in the inactivation process.[1]
Quantitative Comparison of MTS Reagents
The reactivity and functional impact of MTS reagents can be quantified to provide a clearer picture of their behavior in experimental systems.
| Parameter | This compound (+) | MTSES (-) | MTSEA (+) |
| Intrinsic Reactivity with Thiols | High (~10⁵ M⁻¹s⁻¹) | Moderate | High |
| Membrane Permeability | Impermeant | Impermeant | Partially Permeant |
| Effect on Orai1 Channel Current (D110C mutant) | Rapid and persistent inhibition | - | Rapid and persistent inhibition |
| Effect on G26C MscL Gating | Greatly reduces pressure required to gate | Greatly reduces pressure required to gate | - |
| Cysteine-Independent Block of CFTR | No | Yes (open channel block) | - |
Data compiled from multiple sources. The intrinsic reactivity is a general approximation and can vary based on the specific protein environment.
Experimental Protocols
A well-designed experimental protocol is crucial for obtaining reliable and interpretable results with MTS reagents. Below is a generalized protocol for a Substituted Cysteine Accessibility Mapping (SCAM) experiment.
Objective: To determine the accessibility of an engineered cysteine residue in a membrane protein to charged and uncharged MTS reagents.
Materials:
-
Cells expressing the cysteine-mutant protein of interest.
-
Control cells (e.g., expressing wild-type or cysteine-less protein).
-
Recording solution (e.g., appropriate buffer for patch-clamp or other functional assay).
-
Stock solutions of MTS reagents (e.g., 100 mM in water for charged reagents, or in DMSO for uncharged reagents).
-
Reducing agent (e.g., Dithiothreitol - DTT) to reverse the modification.
-
Thiol scavenger (e.g., L-cysteine) for specific applications.
Procedure:
-
Baseline Measurement: Establish a stable baseline recording of the protein's function (e.g., ion channel current) in the absence of any MTS reagent.
-
Application of MTS Reagent:
-
Prepare a fresh working solution of the MTS reagent in the recording solution at the desired concentration (typically in the µM to mM range).
-
Apply the MTS reagent to the cells for a defined period (e.g., 1-5 minutes).
-
-
Washout: Thoroughly wash out the MTS reagent with the recording solution.
-
Post-Application Measurement: Record the protein's function after the washout period. A persistent change in function compared to the baseline suggests covalent modification of the cysteine residue.
-
Reversibility Test: Apply a reducing agent like DTT to see if the functional effect of the MTS reagent can be reversed. Reversal confirms that the effect was due to the formation of a disulfide bond.
-
Control Experiments:
-
Perform the same procedure on control cells (wild-type or cysteine-less) to check for non-specific effects of the MTS reagent.[4]
-
When probing intracellular sites with a membrane-permeant reagent, include a thiol scavenger in the extracellular solution to prevent modification of external sites.
-
Visualizing the Concepts
Diagram 1: The SCAM Workflow
A flowchart illustrating the key steps in a Substituted Cysteine Accessibility Mapping (SCAM) experiment.
Diagram 2: Differential Accessibility of MTS Reagents
This diagram illustrates how charged MTS reagents are restricted to the extracellular space, while uncharged reagents can potentially access both sides of the membrane.
By carefully considering the properties of charged and uncharged MTS reagents and employing rigorous experimental design, researchers can effectively probe the structural dynamics and functional mechanisms of a wide range of proteins, ultimately advancing our knowledge in fundamental biology and drug discovery.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MTSET: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring proper disposal of all laboratory reagents is a cornerstone of safe and responsible research. This guide provides essential, step-by-step procedures for the disposal of MTSET (chloride), a sulfhydryl-reactive methanethiosulfonate reagent, ensuring the safety of laboratory personnel and compliance with standard protocols.
While this compound (chloride) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established laboratory waste disposal procedures is crucial to maintain a safe working environment.[1]
Safety and Handling Profile
Before disposal, it is important to be aware of the safety profile of this compound (chloride). The following table summarizes its ratings according to the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS).
| Hazard Rating System | Category | Rating | Interpretation |
| NFPA | Health | 0 | No hazard beyond that of ordinary combustible material. |
| Fire | 0 | Will not burn under typical fire conditions. | |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | |
| HMIS | Health | 0 | No significant risk to health. |
| Flammability | 0 | Not combustible. | |
| Physical Hazard | 0 | Minimal hazard. |
Data sourced from the this compound (chloride) Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
While no special measures are required for handling this compound (chloride), it is recommended to follow standard laboratory safety protocols.[1] This includes the use of appropriate Personal Protective Equipment (PPE) to minimize any potential for contact.
-
Gloves: Impermeable and resistant to the product.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect personal clothing.
Step-by-Step Disposal Procedure
Follow these procedural steps for the safe and effective disposal of this compound (chloride) waste.
-
Segregation: Do not mix this compound (chloride) waste with other chemical waste streams unless explicitly permitted by your institution's protocols. Incompatible materials should not be combined.
-
Waste Container:
-
Use a designated, properly labeled, and sealable container for the collection of this compound (chloride) waste.
-
The container must be leak-proof and appropriate for the type of waste (e.g., solid or liquid).
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound (chloride)" or "N,N,N-trimethyl-2-[(methylsulfonyl)thio]-ethanaminium, monochloride".[1]
-
Include any other information required by your institution's waste management program, such as the date and the name of the generating laboratory.
-
-
Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Do not allow waste to accumulate in the primary work area.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, as required by your laboratory's standard operating procedures.
-
Important Considerations:
-
Do not dispose of this compound (chloride) down the drain or in regular trash receptacles.[1][2]
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
-
Refer to the full Safety Data Sheet (SDS) for this compound (chloride) for complete safety and handling information.[1][3]
Experimental Protocols
No specific experimental protocols directly related to the disposal of this compound were cited in the provided search results. For protocols regarding the use of this compound in experiments, researchers should consult relevant scientific literature and their institution's approved experimental procedures.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound (chloride) in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound (chloride).
References
Essential Safety and Operational Protocols for Handling MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling reactive chemical reagents. This document provides immediate, essential safety and logistical information for the handling of MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate), a compound frequently referred to by the likely typo "Mtset." MTSES is a negatively charged, membrane-impermeable methanethiosulfonate (MTS) reagent used to study sulfhydryl groups on proteins.[1] Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against chemical exposure. The following table outlines the required PPE for handling MTSES.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times in the laboratory to protect against splashes. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Inspect gloves for any tears or punctures before use. For prolonged contact, consult the glove manufacturer's resistance chart. Always wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental spills. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of MTSES and prevent accidental exposure.
Storage:
-
Store desiccated at -20°C.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
The solid form is stable for at least one year from the date of receipt under these conditions.[2]
Handling:
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
-
Prepare solutions immediately before use, as MTSES hydrolyzes in aqueous solutions. At pH 7.5 and ambient temperature, the half-life is approximately 20 minutes.[2]
-
For stock solutions, anhydrous DMSO is recommended. A solution in anhydrous DMSO is stable for up to 3 months when stored frozen at -20°C.[2]
The following diagram illustrates the standard workflow for preparing and using MTSES in a laboratory setting.
Disposal Plan
All waste materials contaminated with MTSES must be treated as hazardous waste.
Waste Collection:
-
Liquid Waste: Collect all aqueous and solvent solutions containing MTSES in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, pipette tips, and weighing paper, in a designated solid hazardous waste container.
-
Empty Containers: Rinse empty MTSES containers with a suitable solvent (e.g., the solvent used for your stock solution) three times. Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before disposing of it in regular laboratory glass waste.
Waste Storage and Disposal:
-
Label all hazardous waste containers with "Hazardous Waste" and list all chemical constituents.
-
Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Experimental Protocol: Cysteine Modification of a Protein
This protocol provides a general methodology for the use of MTSES to modify accessible cysteine residues on a protein.
Materials:
-
MTSES
-
Protein of interest with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2)
-
Anhydrous DMSO (if preparing a stock solution)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare MTSES Solution:
-
For immediate use, calculate the required amount of MTSES for your desired final concentration (a common working concentration is 10 mM).[2] Weigh the solid MTSES and dissolve it in the appropriate volume of your protein buffer.
-
For a stock solution, dissolve a known weight of MTSES in anhydrous DMSO to a high concentration (e.g., 100 mM).
-
-
Protein Reaction:
-
Add the freshly prepared MTSES solution to your protein sample to achieve the final desired concentration.
-
Incubate the reaction mixture at room temperature for a specified period, typically between 1 to 5 minutes.[2] The optimal time may need to be determined empirically.
-
-
Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT), to a final concentration that is in molar excess of the MTSES.
-
-
Downstream Analysis:
-
Proceed with your intended analysis, such as functional assays or mass spectrometry, to determine the effect of the cysteine modification.
-
The following diagram illustrates the chemical reaction of MTSES with a protein thiol group.
Disclaimer: The toxicological properties of MTSES have not been thoroughly investigated.[2] Therefore, it should be handled with the utmost care, assuming it is potentially hazardous. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
